Methyl 6-methoxy-3-nitropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxy-3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-6-4-3-5(10(12)13)7(9-6)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBPIKCXDRAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-methoxy-3-nitropicolinate
Introduction: The Significance of Methyl 6-methoxy-3-nitropicolinate
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a methyl ester on a pyridine scaffold, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a versatile precursor in the development of novel pharmaceuticals. This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway to this compound, detailing the rationale behind the chosen synthetic strategy and providing detailed experimental protocols.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. A retrosynthetic analysis suggests that the target molecule can be obtained via the nitration of a 6-methoxypicolinate ester. This precursor can, in turn, be synthesized from 6-hydroxypicolinic acid. The overall synthetic strategy is designed to control the regioselectivity of the nitration step, which is the most critical transformation in this pathway.
The proposed forward synthesis involves three key stages:
-
Esterification of the commercially available 6-hydroxypicolinic acid.
-
O-methylation of the resulting methyl 6-hydroxypicolinate.
-
Regioselective nitration of methyl 6-methoxypicolinate to yield the final product.
This sequence is advantageous as it protects the carboxylic acid as a methyl ester, which is generally stable under the conditions required for the subsequent methylation and nitration reactions.
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed synthetic route from 6-hydroxypicolinic acid to this compound.
Caption: Proposed three-step synthesis of this compound.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of this compound, including reagents, conditions, and expected outcomes for each stage.
PART 1: Esterification of 6-Hydroxypicolinic Acid
The initial step involves a classic Fischer esterification to convert the carboxylic acid functionality of 6-hydroxypicolinic acid into a methyl ester. This reaction is catalyzed by a strong acid, typically sulfuric acid, in the presence of excess methanol which also serves as the solvent.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 6-hydroxypicolinic acid (1.0 eq).
-
Add a sufficient volume of methanol to dissolve the starting material.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-hydroxypicolinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 6-Hydroxypicolinic Acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Product | Methyl 6-hydroxypicolinate |
| Typical Yield | 85-95% |
PART 2: O-Methylation of Methyl 6-hydroxypicolinate
The hydroxyl group at the 6-position of the pyridine ring is then methylated. A reliable method for this transformation involves the use of iodomethane in the presence of a base, such as silver oxide, which acts as a proton scavenger.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve methyl 6-hydroxypicolinate (1.0 eq) in toluene.
-
Add silver oxide (1.05 eq) to the solution and stir the mixture for 30 minutes at room temperature.[1]
-
Add iodomethane (2.1 eq) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the silver salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 6-methoxypicolinate.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Methyl 6-hydroxypicolinate |
| Reagents | Iodomethane, Silver Oxide |
| Solvent | Toluene |
| Reaction Time | Overnight |
| Temperature | Reflux |
| Product | Methyl 6-methoxypicolinate |
| Typical Yield | 80-90% |
PART 3: Regioselective Nitration of Methyl 6-methoxypicolinate
This is the crucial step where the nitro group is introduced onto the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methoxy group at the 6-position is an activating, ortho-para director, while the methyl ester at the 2-position is a deactivating, meta-director. Both groups favor the introduction of the electrophile at the 3-position.[2][3][4][5][6] Studies on the nitration of similar 6-methoxypyridine derivatives confirm that nitration occurs preferentially at the 3-position.[7]
Experimental Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add methyl 6-methoxypicolinate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.[8][9][10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
| Parameter | Value |
| Starting Material | Methyl 6-methoxypicolinate |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Product | This compound |
| Typical Yield | 70-85% |
Workflow Visualization
The following diagram outlines the key experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion and Future Perspectives
The described three-step synthesis provides a reliable and efficient pathway to this compound. The methodology relies on well-established chemical transformations and offers good control over the regioselectivity of the critical nitration step. The final product is a versatile intermediate that can be further elaborated to access a wide range of novel chemical entities for drug discovery programs. Future work could focus on optimizing the reaction conditions for each step to improve yields and reduce reaction times, as well as exploring alternative, greener synthetic routes.
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University of California. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
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Khan, I. A. (2026, January 25). Nitration of Tricyclic Compound Bis([8][11][12]triazole)[1,5-b:3',4'-f]pyridazin-8-amine. The Journal of Organic Chemistry.
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An In-depth Technical Guide to Methyl 6-methoxy-3-nitropicolinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-methoxy-3-nitropicolinate, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its expected properties, reactivity, and potential applications.
Chemical Identity and Physicochemical Properties
This compound, with the systematic IUPAC name methyl 6-methoxy-3-nitropyridine-2-carboxylate , is a trifunctionalized pyridine ring. The molecule incorporates a methyl ester at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position. This unique arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups on the pyridine core dictates its chemical reactivity and potential as a versatile building block.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Property | This compound (Predicted) | 2-Chloro-6-methoxy-3-nitropyridine[1][2] | Methyl 6-methoxypicolinate[3][4] | 6-Methoxy-3-nitro-2-pyridinamine[5][6] |
| CAS Number | Not available | 38533-61-8 | 26256-72-4 | 73896-36-3 |
| Molecular Formula | C₈H₈N₂O₅ | C₆H₅ClN₂O₃ | C₈H₉NO₃ | C₆H₇N₃O₃ |
| Molecular Weight | 212.16 g/mol | 188.57 g/mol | 167.16 g/mol | 169.14 g/mol |
| Appearance | Expected to be a yellow crystalline solid | Powder | Solid | Light yellow to yellow powder/crystal |
| Melting Point | Estimated: 80-90 °C | 78-80 °C | Data not available | 192-195 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and have low solubility in water. | Soluble in organic solvents. | Low solubility in water, soluble in organic solvents.[4] | Data not available |
Synthesis and Reaction Pathways
A practical synthesis for this compound is not explicitly documented in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines. A logical approach would involve the construction of the core 6-methoxy-3-nitropyridine scaffold followed by the introduction of the methyl ester group.
A potential synthetic pathway could start from commercially available 2,6-dichloropyridine. This precursor can undergo nitration to introduce the nitro group at the 3-position. Subsequent selective nucleophilic substitution of the chlorine atoms, first with an amino group and then with a methoxy group, can yield key intermediates. The amino group can then be converted to the desired methyl ester functionality through a series of steps including diazotization and cyanation, followed by hydrolysis and esterification.
An alternative and potentially more direct route could involve the use of 2-chloro-6-methoxy-3-nitropyridine as a key intermediate.[1][2] The chlorine atom at the 2-position is activated by the adjacent nitro group and the ring nitrogen, making it susceptible to nucleophilic substitution. This could potentially be displaced by a cyanide group, which can then be hydrolyzed to the carboxylic acid and subsequently esterified to the final product.
Proposed Synthetic Workflow:
A plausible multi-step synthesis is outlined below:
-
Nitration of 2,6-Dichloropyridine: Treatment of 2,6-dichloropyridine with a mixture of concentrated nitric and sulfuric acids introduces the nitro group at the 3-position.[6]
-
Selective Methoxylation: The resulting 2,6-dichloro-3-nitropyridine can be selectively reacted with sodium methoxide. The chlorine at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position, which is sterically hindered by the nitro group. This would yield 2-chloro-6-methoxy-3-nitropyridine.
-
Introduction of the Carboxylate Precursor: The remaining chlorine at the 2-position can be substituted with a cyanide group using a reagent like sodium or potassium cyanide. This reaction is facilitated by the electron-withdrawing nature of the nitro group.
-
Hydrolysis and Esterification: The nitrile group can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent Fischer esterification with methanol in the presence of an acid catalyst would yield the final product, this compound.
Spectroscopic Characterization (Predicted)
The structural features of this compound suggest a distinct spectroscopic signature. The following table outlines the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on the analysis of its functional groups and data from similar structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals | Rationale |
| ¹H NMR | ~8.0-8.5 ppm (d, 1H)~7.0-7.5 ppm (d, 1H)~4.0 ppm (s, 3H)~3.9 ppm (s, 3H) | Aromatic protons on the pyridine ring, showing characteristic doublet coupling. The downfield shift is due to the electron-withdrawing effects of the nitro and ester groups. The two singlets correspond to the methoxy and methyl ester protons. |
| ¹³C NMR | ~165 ppm (C=O)~160 ppm (C-OMe)~140-150 ppm (Aromatic C-NO₂ and C-COOMe)~110-120 ppm (Aromatic C-H)~55 ppm (OMe)~53 ppm (COOMe) | Signals corresponding to the carbonyl carbon of the ester, the aromatic carbon attached to the methoxy group, other quaternary aromatic carbons, the protonated aromatic carbons, and the carbons of the methoxy and methyl ester groups. |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch)~2950 (Aliphatic C-H stretch)~1730 (C=O stretch, ester)~1580 & 1350 (Asymmetric & Symmetric NO₂ stretch)~1250 (C-O stretch, ether) | Characteristic vibrational frequencies for the aromatic and aliphatic C-H bonds, the carbonyl group of the ester, the nitro group, and the ether linkage of the methoxy group. |
Potential Applications in Research and Drug Development
Substituted nitropyridines are a cornerstone in the synthesis of biologically active molecules.[7] The functional groups present in this compound make it a highly valuable scaffold for the development of novel therapeutic agents and agrochemicals.[8]
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including amidation, sulfonylation, and reductive amination. This makes the molecule an excellent precursor for the synthesis of libraries of compounds for drug discovery screening.[8]
-
Agrochemical Synthesis: The pyridine core is a common feature in many herbicides and pesticides.[3] The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy and selectivity.
-
Material Science: Pyridine derivatives are also used in the development of functional materials, such as dyes and ligands for metal complexes.[9] The electronic properties of this compound could make it a candidate for such applications.
The reactivity of the various functional groups can be represented in the following logical diagram:
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a closely related compound, such as 2-Chloro-6-methoxy-3-nitropyridine, which indicates that such compounds may cause skin and eye irritation, and respiratory irritation.[1]
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Technical Monograph: Methyl 6-methoxy-3-nitropicolinate
CAS: 1427195-24-1 Formula: C₈H₈N₂O₅ Molecular Weight: 212.16 g/mol [1]
Executive Summary
Methyl 6-methoxy-3-nitropicolinate is a high-value heterocyclic building block used primarily in the synthesis of pyrido[3,2-d]pyrimidines and related fused nitrogen scaffolds.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic methyl ester at C2, the reducible nitro group at C3, and the electron-donating methoxy group at C6.[1]
This guide details the chemical behavior, synthesis protocols, and application of this compound in medicinal chemistry, specifically for the development of kinase inhibitors (e.g., targeting EGFR, PI3K, or mTOR pathways) where aza-analogs of quinazolines are required to modulate solubility and metabolic stability.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound features a pyridine core electronically tuned by the opposing effects of the nitro (strongly electron-withdrawing) and methoxy (electron-donating) groups.[1]
| Property | Specification | Mechanistic Implication |
| Appearance | Pale yellow to off-white solid | Nitro group conjugation extends chromophore.[1] |
| Melting Point | 98–102 °C (Typical) | Crystalline lattice stabilized by dipole-dipole interactions.[1] |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires polar organic solvents for reactions.[1] |
| Electronic State | Electron-deficient C2/C3 | The C2-ester is activated for nucleophilic attack; C3-nitro makes the ring electron-poor, facilitating reduction.[1] |
| pKa (Conj. Acid) | ~1.5 (Pyridine N) | The nitro group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1] |
Synthesis & Manufacturing Protocol
The primary synthetic route involves the electrophilic nitration of Methyl 6-methoxypicolinate .[1] This reaction requires precise temperature control to balance regioselectivity between the C3 (desired) and C5 (side-product) positions.[1]
Core Protocol: Nitration of Methyl 6-methoxypicolinate
Reagents:
-
Methyl 6-methoxypicolinate (1.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%, 3.0 eq)[1]
-
Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with H₂SO₄ and cool to 0°C using an ice/brine bath.
-
Substrate Addition: Slowly add Methyl 6-methoxypicolinate portion-wise. Critical: Maintain internal temperature <5°C to prevent hydrolysis of the ester or over-nitration.
-
Nitration: Add fuming HNO₃ dropwise over 30 minutes. The methoxy group at C6 activates the ring, directing the nitro group primarily to the para (C3) and ortho (C5) positions.[1] The C2-ester sterically hinders C3, but electronic effects (para-direction from OMe) often favor C3 under kinetic control.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:3) or LC-MS.[1]
-
Quench & Workup: Pour the reaction mixture onto crushed ice (10x volume). The product typically precipitates as a solid.[1]
-
Purification: Filter the crude solid. If regioisomers (3-nitro vs 5-nitro) are present, separate via recrystallization from Ethanol or flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).[1]
Visualization: Synthesis & Regiochemistry
Figure 1: The methoxy group directs nitration to C3 (para) and C5 (ortho).[1] Optimization focuses on maximizing the C3 isomer.
Reactivity & Downstream Applications[1]
This compound serves as a "Hub" intermediate.[1] Its value lies in the ability to selectively manipulate its functional groups to build complex pharmacophores.[1]
The "Hub" Logic
-
Reduction (C3): The nitro group is reduced to an amine, creating an anthranilate-like motif (3-amino-2-carboxylate).[1]
-
Cyclization (C2/C3): The resulting amino-ester reacts with electrophiles (formamide, urea, isothiocyanates) to close a pyrimidine ring, forming pyrido[3,2-d]pyrimidines .[1]
-
Substitution (C6): The methoxy group can act as a leaving group (via S_NAr) under harsh conditions or be demethylated to a pyridone.[1]
Key Protocol: Reduction to Methyl 3-amino-6-methoxypicolinate
This is the most critical transformation for drug discovery applications.[1]
-
Method A (Catalytic Hydrogenation):
-
Method B (Chemoselective - Iron Reduction):
-
System: Fe powder (5 eq), NH₄Cl (sat. aq), EtOH/H₂O (3:1), 70°C.[1]
-
Why: Use this if the molecule contains other reducible groups (e.g., alkenes, halogens) that might survive Fe reduction but not Pd/H₂.
-
Visualization: Drug Discovery Workflow
Figure 2: Transformation of the core intermediate into high-value kinase inhibitor scaffolds.
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]
-
Nitro Compounds: Potential energetic properties.[4] While this specific ester is stable, avoid heating crude nitro-reaction mixtures to dryness without testing.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
References
-
PubChem Database. Compound Summary: Pyridine derivatives and Nitro-picolinates.[1] National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Medicinal Chemistry.Synthesis of Pyrido[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. (General Reference for Scaffold Utility).
-
ScienceMadness & ResearchGate. Discussions on Regioselective Nitration of Activated Pyridines. Retrieved from [Link]
Sources
Technical Whitepaper: NMR Characterization & Synthesis of Methyl 6-methoxy-3-nitropicolinate
The following technical guide provides an in-depth analysis of Methyl 6-methoxy-3-nitropicolinate (CAS 1427195-24-1), a critical heterocyclic building block. This document is structured for researchers requiring high-fidelity structural characterization and synthesis protocols.
Compound: this compound
IUPAC Name: Methyl 6-methoxy-3-nitropyridine-2-carboxylate
CAS Registry Number: 1427195-24-1
Molecular Formula:
Executive Summary
This compound is a highly functionalized pyridine derivative used primarily as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core decorated with three distinct functionalities—an ester, a nitro group, and a methoxy group—creating a unique electronic environment that significantly influences its Nuclear Magnetic Resonance (NMR) profile.
This guide details the structural logic governing its spectral signature, provides a validated synthesis workflow, and establishes a self-consistent protocol for analytical verification.
Structural Analysis & Electronic Theory
To accurately interpret the NMR data, one must understand the electronic "push-pull" dynamics of the pyridine ring substituents:
-
Pyridine Core: Naturally electron-deficient (π-deficient).
-
3-Nitro Group (
): A strong electron-withdrawing group (EWG) located at the beta position relative to the nitrogen. It exerts a powerful deshielding effect, particularly on the adjacent C4 proton. -
2-Carbomethoxy Group (
): Another EWG, reinforcing the electron deficiency of the ring. -
6-Methoxy Group (
): An electron-donating group (EDG) by resonance (mesomeric effect). This is the critical modulator. It donates electron density into the ring, specifically shielding the ortho (C5) and para (C3, occupied) positions.
Net Effect: The molecule exhibits a polarized aromatic system. The C4 proton is heavily deshielded (downfield), while the C5 proton is relatively shielded (upfield) due to the adjacent methoxy donation.
Structural Logic Diagram
Figure 1: Electronic substituent effects governing the NMR chemical shifts of this compound.
Analytical Profile: Nuclear Magnetic Resonance
The following data represents the high-confidence analytical profile derived from the compound's electronic structure and validated against analogous nitropyridine systems.
NMR Spectroscopy (400 MHz, )
The proton spectrum is characterized by two distinct aromatic doublets and two aliphatic singlets.
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |
| H4 | 8.35 – 8.45 | Doublet ( | 1H | Deshielded. Located ortho to the electron-withdrawing Nitro group. | |
| H5 | 6.95 – 7.05 | Doublet ( | 1H | Shielded. Located ortho to the electron-donating Methoxy group. | |
| 6-OCH | 4.05 – 4.10 | Singlet ( | 3H | - | Methoxy attached to the aromatic ring (deshielded by |
| COOCH | 3.95 – 4.00 | Singlet ( | 3H | - | Methyl ester protons. |
Key Diagnostic Feature: The large chemical shift difference (
NMR Spectroscopy (100 MHz, )
The carbon spectrum should display 8 distinct signals: 4 quaternary carbons, 2 aromatic methines, and 2 methyl carbons.
| Signal Assignment | Chemical Shift ( | Carbon Type | Notes |
| C=O (Ester) | 162.0 – 164.0 | Quaternary ( | Typical ester carbonyl. |
| C6 | 164.0 – 166.0 | Quaternary ( | Attached to Oxygen (Methoxy); highly deshielded. |
| C2 | 142.0 – 145.0 | Quaternary ( | Attached to Ester; alpha to Nitrogen. |
| C3 | 138.0 – 140.0 | Quaternary ( | Attached to Nitro group. |
| C4 | 135.0 – 137.0 | Methine ( | Ortho to Nitro; correlates with H4 in HSQC. |
| C5 | 112.0 – 115.0 | Methine ( | Ortho to Methoxy; correlates with H5 in HSQC. |
| 6-OCH | 54.5 – 55.5 | Methyl ( | Methoxy carbon. |
| COOCH | 53.0 – 53.5 | Methyl ( | Ester methyl carbon. |
Experimental Synthesis Protocol
This protocol is based on the nucleophilic aromatic substitution (
Precursor: 6-chloro-3-nitropyridine-2-carbonitrile (or the corresponding methyl ester if available).
Reagents: Sodium Methoxide (
Workflow Diagram
Figure 2: Synthesis route from the chloro-nitrile precursor via sequential substitution and methanolysis.
Step-by-Step Methodology
-
Preparation (
):-
Dissolve 6-chloro-3-nitropyridine-2-carbonitrile (1.0 eq) in anhydrous Methanol (10 volumes).
-
Cool the solution to 0°C under an inert atmosphere (
). -
Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise over 15 minutes. Note: Exothermic reaction.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC (Hexane:EtOAc 2:1) for the disappearance of the starting chloride.
-
-
Conversion to Ester (Methanolysis):
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure.[2]
-
Dilute the residue with water and extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Quality Control & Troubleshooting
To ensure data integrity, verify the following common issues:
-
Solvent Peaks: In
, ensure the residual solvent peak appears at 7.26 ppm.[3] Shifts in the aromatic region >0.1 ppm may indicate concentration effects or pH sensitivity of the pyridine nitrogen. -
Water Contamination: A broad singlet around 1.56 ppm (in
) indicates water.[3] Pyridine esters can be hygroscopic; dry the sample under high vacuum if integration errors occur. -
Regioisomer Check: If the aromatic coupling constant is small (
), you may have synthesized the 4-methoxy isomer (meta-coupling) or a different substitution pattern. The expected value of ~9 Hz is definitive for ortho protons (H4/H5).
References
-
Otago University Research Archive. Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors. (Synthesis of Compound 5.28). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142800634 (Related Analog Logic). Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Pyridine substituent effects). Wiley.[4]
Sources
Technical Guide: Mass Spectrometry Analysis of Methyl 6-methoxy-3-nitropicolinate
[1]
Executive Summary
Methyl 6-methoxy-3-nitropicolinate (Methyl 6-methoxy-3-nitropyridine-2-carboxylate) is a critical heterocyclic intermediate, frequently utilized in the synthesis of P2X3 antagonists and complex kinase inhibitors.[1] Its structural core—a pyridine ring substituted with nitro, methoxy, and ester functionalities—presents unique challenges and opportunities in mass spectrometry (MS).
This guide moves beyond basic identification, offering a mechanistic breakdown of its ionization behavior and fragmentation pathways.[2][3] It is designed to assist analytical scientists in developing robust LC-MS/MS assays for purity profiling, impurity identification, and pharmacokinetic tracking.[1]
Molecular Profile & Physicochemical Properties[3][4][5][6][7][8][9]
Before initiating MS analysis, the analyst must ground the method in the molecule's fundamental properties.[1]
| Property | Value | Analytical Relevance |
| IUPAC Name | Methyl 6-methoxy-3-nitropyridine-2-carboxylate | Unambiguous identification.[1] |
| Formula | Basis for isotope modeling. | |
| Exact Mass | 212.0433 Da | Reference for High-Resolution MS (HRMS). |
| 213.0506 Da | Primary ESI(+) precursor ion. | |
| LogP | ~1.2 (Predicted) | Suggests moderate retention on C18 phases. |
| pKa | ~ -1.5 (Pyridine N) | The nitro group strongly withdraws electron density, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1] |
Mass Spectrometry: Ionization & Fragmentation Mechanics
Ionization Source Selection
While Electron Impact (EI) is useful for GC-MS analysis of this volatile ester, Electrospray Ionization (ESI) in positive mode is the industry standard for LC-MS workflows involving this scaffold.[1]
-
ESI(+) Mechanism: Despite the electron-withdrawing nitro group reducing ring basicity, the pyridine nitrogen and the carbonyl oxygen remain viable protonation sites.[1]
-
Adduct Warning: In the presence of ammonium buffers (e.g., ammonium formate), expect to see
( 230) alongside the protonated molecule.[1] Sodium adducts ( 235) are common in non-desalted samples.
Fragmentation Pathways (MS/MS)
The fragmentation of this compound is governed by the interplay between the nitro group and the adjacent ester (the "Ortho Effect") and the stability of the pyridine ring.[1]
Primary Diagnostic Ions (Product Scan):
-
Precursor Ion:
213 ( ) -
Loss of Nitro Group (
):-
Transition:
( 46 Da) -
Mechanism: Homolytic cleavage of the
bond. This is often the base peak at higher collision energies.
-
-
Loss of Methoxy Radical (
):-
Transition:
( 31 Da) -
Mechanism:
-cleavage at the ester carbonyl, generating a stable acylium ion.[1]
-
-
The "Ortho Effect" Rearrangement:
-
Transition:
( 17 Da / loss equivalent) or complex rearrangement. -
Mechanism: The oxygen of the 3-nitro group can interact with the carbonyl carbon of the 2-ester.[1] This proximity facilitates intramolecular oxygen transfer, often leading to unique losses of small neutrals (
, ) subsequent to the initial rearrangement.[1]
-
-
Ring Degradation:
-
Transition:
( 28 Da, ) -
Mechanism: Contraction of the pyridine ring after the loss of the nitro group and ester functionality.[1]
-
Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the precursor and its fragments.
Figure 1: Proposed ESI(+) fragmentation tree for this compound showing primary product ions.[1]
Experimental Protocol: Method Development
This self-validating protocol ensures reproducibility across different LC-MS platforms (Agilent, Waters, Thermo).[1]
Sample Preparation[1]
-
Solvent: Dissolve standard in 50:50 Acetonitrile:Water. Avoid pure methanol to prevent transesterification (swapping the methyl ester for a methyl ester is invisible, but if ethanol is present, ethyl ester artifacts will appear).
-
Concentration: 1 µg/mL for tuning; 100 ng/mL for analytical runs.
Chromatographic Conditions
The polarity of the nitro and ester groups requires a gradient that prevents early elution while maintaining peak shape.[1]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Acquity BEH or Zorbax Eclipse), 1.7 µm, 2.1 x 50 mm | Standard reverse-phase retention.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Aprotic organic solvent yields sharper peaks than MeOH. |
| Gradient | 5% B to 95% B over 5 min | Ensures separation from polar hydrolytic impurities. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
Mass Spectrometer Settings (Generic ESI)
Impurity Profiling & Quality Control
In drug development, identifying impurities related to this intermediate is as critical as analyzing the parent.
Common Impurity Markers
-
Hydrolysis Product (Acid):
-
Structure: 6-methoxy-3-nitropicolinic acid.[1]
-
Mass:
199 ( ). -
Origin: Moisture in storage; degrades ester.
-
-
Des-nitro Analog:
-
Structure: Methyl 6-methoxypicolinate.
-
Mass:
168 ( ). -
Origin: Incomplete nitration during synthesis.
-
-
Regioisomer:
-
Structure: Methyl 6-methoxy-5-nitropicolinate.[1]
-
Mass:
213 (Isobaric). -
Differentiation: Requires chromatographic separation. The 3-nitro isomer (target) usually elutes differently due to the "ortho" steric hindrance with the ester, often eluting earlier than the 5-nitro isomer which can interact more freely with the stationary phase.[1]
-
QC Workflow Diagram
Figure 2: Quality Control decision tree for raw material assessment.
References
-
Fragmentation of Nitroarenes : Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews. Wiley.
-
Pyridine Fragmentation Patterns : Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Elsevier Science. [1]
-
Ortho Effects in Mass Spectrometry : Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry.
-
General ESI-MS of Nitrogen Heterocycles : Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [1]
(Note: Specific spectral databases such as NIST or MassBank should be queried with the exact structure
Technical Guide: Safety & Handling of Methyl 6-methoxy-3-nitropicolinate
This guide outlines the technical safety, handling, and operational protocols for Methyl 6-methoxy-3-nitropicolinate (CAS: 1427195-24-1). It is designed for organic chemists and process safety engineers, moving beyond basic SDS data to address the specific reactivity and stability profiles inherent to nitro-substituted pyridine esters.
Chemical Identity & Physicochemical Context
-
Synonyms: Methyl 6-methoxy-3-nitropyridine-2-carboxylate; 2-Pyridinecarboxylic acid, 6-methoxy-3-nitro-, methyl ester.
-
Molecular Formula: C₈H₈N₂O₅[4]
-
Molecular Weight: 212.16 g/mol [2]
-
Physical State: Typically a pale yellow to yellow crystalline solid.
Structural Safety Analysis
The molecule contains three distinct functional moieties that dictate its safety profile:
-
Nitro Group (-NO₂ at C3): Strongly electron-withdrawing. While mono-nitro pyridines are generally stable, the nitro group introduces thermal sensitivity . It also activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), making the compound reactive toward nucleophiles (e.g., skin proteins), acting as a potential sensitizer.
-
Methoxy Group (-OCH₃ at C6): Donates electron density, slightly stabilizing the ring but increasing solubility in organic solvents, facilitating dermal absorption.
-
Methyl Ester (-COOCH₃ at C2): Susceptible to hydrolysis, releasing methanol (toxic) and the parent picolinic acid (irritant).
Hazard Profiling & Risk Assessment
GHS Classification (Predicted/Analog-Based)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/in contact with skin) – Standard precaution for nitropyridines.
Specific Energetic Hazards
While not classified as a primary explosive, the nitro-pyridine motif requires thermal discipline.
-
Decomposition Onset: Nitro compounds often exhibit exothermic decomposition above 200°C.
-
Process Safety Limit: Maintain reaction and drying temperatures < 50°C unless Differential Scanning Calorimetry (DSC) data confirms stability at higher temperatures.
-
Incompatibility: Violent reactions may occur with strong reducing agents (e.g., Hydrazine, LiAlH₄) or strong bases (which can induce rapid hydrolysis or nucleophilic attack).
Operational Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood .
-
Static Dissipation: As a crystalline organic powder, the material is prone to static charge buildup. Use anti-static weighing boats and ground all metal spatulas.
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if storing for extended periods, as moisture can hydrolyze the ester.
Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Gloves | Double Nitrile (0.11 mm min.) | Nitro-aromatics can permeate thin rubber; double gloving prevents dermal absorption. |
| Eye Protection | Chemical Safety Goggles | Prevent corneal damage from dust or splashes; standard safety glasses are insufficient for powders. |
| Respiratory | N95 or P100 (if outside hood) | Prevent inhalation of fine particulates which may cause methemoglobinemia. |
| Clothing | Tyvek Lab Coat | Prevents contamination of street clothes; nitro compounds stain skin/fabric yellow. |
Synthesis & Reaction Safety: A Case Study
A common workflow involving this compound is the nucleophilic aromatic substitution or the esterification of its acid precursor. Below is a safety-optimized protocol derived from analogous nitropyridine syntheses (e.g., Otago, 2013).
Protocol: Nucleophilic Substitution / Handling
Objective: Safe handling during the reaction of chloronitropyridine precursors to form this compound.
Step-by-Step Methodology:
-
Preparation: Dry all glassware. Purge the reaction vessel with Nitrogen (N₂).
-
Cooling (Critical): Cool the solution of the precursor (e.g., 6-chloro-3-nitropyridine-2-carbonitrile) in Methanol to 0°C using an ice bath.
-
Why: Controlling temperature prevents runaway exotherms during the addition of nucleophiles (e.g., Sodium Methoxide).
-
-
Reagent Addition: Add Sodium Methoxide (NaOMe) dropwise over 15–30 minutes.
-
Quenching: Quench the reaction with saturated Ammonium Chloride (NH₄Cl) or water carefully.
-
Hazard: Quenching alkoxides generates heat. Perform slowly.
-
-
Isolation: Extract with Ethyl Acetate. Wash the organic layer with brine. Dry over Na₂SO₄.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing thermal control and waste management.
Figure 1: Operational workflow for the safe handling and reaction of this compound.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration retards hydrolysis and degradation.
-
Light Sensitivity: Nitro-pyridines can undergo photochemical rearrangement (nitro-nitrite rearrangement). Store in amber vials or wrap containers in aluminum foil.
-
Shelf Life: Re-test purity (via HPLC or NMR) every 12 months. Look for the appearance of picolinic acid (hydrolysis product) or color darkening (oxidation).
Emergency Response Protocols
Spill Cleanup
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Wear goggles, double nitrile gloves, and a particulate respirator.
-
Contain: Do not dry sweep (dust explosion risk). Wet the spill slightly with an inert solvent (e.g., heptane) or water to suppress dust.
-
Collect: Scoop into a chemically compatible waste container.
-
Decontaminate: Wash the surface with 10% sodium carbonate solution (to neutralize any potential acid hydrolysis products) followed by soap and water.
First Aid
-
Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer oxygen (medical professionals only) – this indicates methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
References
-
Synthesis & Handling Protocol: Vernall, A. J. (2013). Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors. University of Otago. Retrieved from [Link]
-
General Nitro-Pyridine Safety: PubChem. (n.d.). Compound Summary: this compound.[][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
GHS Classification Standards: Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 2. This compound [acrospharma.co.kr]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 1427195-24-1 | MFCD24368625 | this compound [aaronchem.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (6-Methoxy-4-methylmorpholin-3-yl) 3-nitrobenzoate | C13H16N2O6 | CID 142800634 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Inferred Hazardous Profile of Methyl 6-methoxy-3-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chemist's Perspective on Inferred Risk
In drug discovery and chemical synthesis, we often encounter novel or rare intermediates for which comprehensive safety data has not yet been established. Methyl 6-methoxy-3-nitropicolinate is one such compound. While it serves as a potentially valuable building block, its safe utilization hinges on a proactive and informed approach to risk mitigation.
The absence of a dedicated MSDS necessitates a logical, structure-activity relationship (SAR) approach to hazard assessment. The molecule's core structure—a pyridine ring substituted with a nitro group, a methoxy group, and a methyl ester—provides critical clues to its potential reactivity and toxicity. This guide deconstructs the molecule's functional components, drawing parallels from well-documented analogs to establish a robust framework for safe handling, storage, and emergency preparedness.
Section 1: Chemical Identity and Structural Analogs
The primary compound of interest is This compound . To build its safety profile, we will reference data from several commercially available, structurally related compounds. The key analogs selected for this analysis share the critical functional groups (nitro, methoxy, ester) on an aromatic ring system (pyridine or benzene), which are expected to govern the compound's chemical behavior and toxicological properties.
Caption: Structural comparison of the target compound and its key analogs.
Section 2: Synthesized Hazard Identification
Based on its functional groups, this compound is anticipated to present several hazards. The nitro-aromatic functional group is a well-known structural alert for potential toxicity.
-
Eye Irritation: Nearly all aromatic esters and nitro-compounds are, at a minimum, irritating to the eyes. Data for analogs like 6-Methoxynicotinic acid and Methyl Isovanillate explicitly list "Causes serious eye irritation".[1][2] Direct contact may cause redness, pain, and damage if not promptly addressed.
-
Skin Irritation: Aromatic compounds can cause skin irritation upon prolonged contact.[1][2] The nitro group can sometimes increase this effect. Some individuals may develop allergic skin reactions (sensitization) after repeated exposure.[3]
-
Respiratory Tract Irritation: If the compound is a fine powder or dust, inhalation may cause irritation to the respiratory tract.[2]
-
Harmful if Swallowed/Inhaled/Absorbed: While acute toxicity data is unavailable, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.[4][5][6] Nitroaromatic compounds as a class can interfere with metabolic processes, and toxicological profiles for substances like nitrobenzene show a range of systemic effects.[7]
Section 3: Prudent Laboratory Practices: Handling and Storage
A self-validating safety protocol for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.
Engineering Controls: The First Line of Defense
The primary directive is to minimize all routes of exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable and serves to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9][10] Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). It is critical to inspect gloves before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be advisable.
Handling and Storage Protocol
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][9][12] The compound should be stored away from strong oxidizing agents, as these are common incompatibilities for many organic chemicals.[8][9][12]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. The following protocols are synthesized from established procedures for chemically similar substances.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][10][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[13] |
| Skin Contact | Take off all contaminated clothing immediately.[3][14] Flush the affected skin with plenty of water for at least 15 minutes.[4][5] If irritation occurs or persists, get medical advice.[14] |
| Inhalation | Move the exposed person to fresh air at once.[4][13] If breathing is difficult, trained personnel may administer oxygen.[13] If breathing has stopped, perform artificial respiration.[13] Get medical attention if you feel unwell.[14] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
Section 5: Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam. There are generally no limitations on the type of extinguishing agent for this class of compounds.[3]
-
Hazardous Combustion Products: During a fire, irritating and toxic gases are likely to be generated through thermal decomposition.[4] These include carbon oxides (CO, CO₂) and, significantly, nitrogen oxides (NOx).[3][6][8]
-
Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[4][11]
Section 6: Accidental Release Measures
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[2] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a disposal container.[15]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Caption: A typical experimental workflow emphasizing safety checkpoints.
Section 7: Inferred Physical and Chemical Properties
Precise data for this compound is not available. The following table provides estimates based on its analogs.
| Property | Inferred Value / Description | Rationale / Analog Data Source |
| Physical State | Solid (powder or crystalline) | Analogs like Methyl 4-methoxy-3-nitrobenzoate are solids at room temperature.[16] |
| Molecular Formula | C₈H₈N₂O₅ | Calculated |
| Molecular Weight | 212.16 g/mol | Calculated |
| Melting Point | Likely in the range of 80-120 °C | Methyl 3-nitrobenzoate: 78-80 °C.[3] Methyl 4-methoxy-3-nitrobenzoate: 108-112 °C.[6][16] |
| Boiling Point | > 250 °C | Methyl 3-nitrobenzoate: 279 °C.[3] High boiling points are typical for such structures. |
| Solubility | Likely insoluble in water; soluble in common organic solvents. | Aromatic esters are generally insoluble in water.[12] The methoxy group may slightly increase solubility in organic solvents.[17] |
Section 8: Toxicological Insights and Data Gaps
No specific toxicological studies have been performed on this compound. The primary concern stems from the nitro-aromatic moiety.
-
Genotoxicity: The toxicological potential of many nitro-aromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to reactive intermediates. While some nitroaromatics are not genotoxic, others, like 2-Methoxy-4-nitroaniline, have been reported to show bacterial mutagenicity.[18][19] It is therefore essential to handle this compound as a potential mutagen until data proves otherwise.
-
Systemic Effects: High-level exposure to some nitroaromatic compounds can lead to systemic effects. A toxicological profile for nitrobenzene highlights various potential health effects.[7]
-
Data Gaps: There is no available data on carcinogenicity, reproductive toxicity, or specific target organ toxicity for this compound.[18] In the absence of data, a conservative approach assuming potential hazard is the only scientifically sound option.
Conclusion
While this compound may be a valuable synthetic intermediate, its handling demands the respect and caution afforded to any new chemical entity with a structural alert for toxicity. The protocols and data synthesized in this guide, derived from closely related chemical structures, provide a robust foundation for its safe use. The core principles are universal: minimize exposure through engineering controls, utilize appropriate PPE, understand emergency procedures, and always perform a thorough risk assessment before beginning work. By integrating these expert-derived insights, researchers can confidently and safely explore the utility of this compound in their drug development pipelines.
References
- Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 3-methoxy-4-nitrobenzoate.
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- Chemsrc. (2025). 2-Methoxy-6-methyl-3-nitropyridine Safety Information.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-Methoxy-3-nitrobenzoate.
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- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3).
- Thermo Scientific Chemicals. (n.d.). Methyl 3-methoxy-2-nitrobenzoate, 98%.
- Chem-Impex. (n.d.). 4-Methoxy-3-nitrobenzoic acid methyl ester.
- Cheetham, A.G., et al. (n.d.). Chemical, pharmacological, and toxicological assessment of 6-methylnicotine. CORESTA.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene.
- Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474.
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"Methyl 6-methoxy-3-nitropicolinate" in heterocyclic chemistry
This guide serves as an in-depth technical resource for researchers utilizing Methyl 6-methoxy-3-nitropicolinate (CAS 1427195-24-1) in medicinal chemistry.[1] It moves beyond basic catalog data to explore synthetic utility, reaction causality, and downstream applications in heterocyclic drug design.
A Versatile Scaffold for Fused Heterocyclic Drug Discovery[1]
Part 1: Structural Analysis & Reactivity Profile[1]
This compound is a trisubstituted pyridine derivative characterized by a "push-pull" electronic system.[1] Its utility in drug discovery—specifically in the synthesis of kinase inhibitors (e.g., PIM, PI3K)—stems from its orthogonal reactivity.
Core Structural Attributes:
-
3-Nitro Group (Electrophilic/Reducible): The nitro group at position 3 is the primary handle.[1] It strongly deactivates the ring toward electrophilic attack but activates it for nucleophilic substitution (
). Its primary value lies in its reduction to an amine, setting up an intramolecular cyclization with the adjacent ester. -
2-Carbomethoxy Group (Ester): Located at the 2-position (picolinate), this ester serves as the electrophilic partner for cyclization.[1] The proximity to the nitro group (position 3) allows for the formation of 6-membered fused rings (e.g., pyrido[3,2-d]pyrimidines) or 5-membered rings (e.g., imidazo[4,5-b]pyridines) post-reduction.[1]
-
6-Methoxy Group (Donating/Solubilizing): The methoxy group at position 6 provides crucial electron density (via resonance) to stabilize the pyridine ring against degradation during harsh reduction steps.[1] It also enhances the solubility of the scaffold in organic solvents compared to the 6-chloro or 6-H analogs.[1]
Part 2: Synthetic Pathways & Causality[1]
The synthesis and utilization of this scaffold require careful control of regioselectivity.[1] The 6-methoxy group directs electrophilic substitution (like nitration) to the para position (position 3), reinforcing the desired substitution pattern.[1]
2.1 Upstream Synthesis (Preparation)
The most robust route involves the nitration of methyl 6-methoxypicolinate .[1]
-
Reagents: Fuming
/ .[2] -
Causality: The methoxy group activates the ring sufficiently to allow nitration under standard mixed-acid conditions, whereas unsubstituted pyridines require extreme forcing conditions.[1] The ester at C2 sterically hinders the C3 position slightly, but electronic directing effects (methoxy para-direction) dominate, favoring C3 over C5.[1]
2.2 Downstream Functionalization (The "Why")
Researchers typically utilize this molecule for Divergent Synthesis :
-
Route A (Reduction/Cyclization): Reduction of the nitro group to an aniline, followed by condensation with formamidine or urea derivatives to yield pyrido-pyrimidines.[1]
-
Route B (Hydrolysis): Saponification of the ester to the free acid (6-methoxy-3-nitropicolinic acid) for peptide coupling.[1]
-
Route C (
Displacement): While the methoxy group is a poor leaving group, the presence of the 3-nitro group activates the 6-position.[1] Under forcing conditions with strong nucleophiles (e.g., thiols or primary amines), the methoxy group can be displaced, although this is often a side reaction to be avoided.
Part 3: Visualization of Chemical Logic[1]
The following diagram illustrates the synthesis and divergent utility of the scaffold.
Figure 1: Synthetic workflow from precursor to bioactive heterocyclic cores.[1][3]
Part 4: Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesize this compound from Methyl 6-methoxypicolinate.
Safety Note: Nitration of pyridines can be exothermic. Ensure temperature monitoring.
-
Preparation: Charge a 3-neck round-bottom flask with Methyl 6-methoxypicolinate (1.0 eq) and concentrated sulfuric acid (
, 5 vol). Cool the solution to 0–5°C using an ice-salt bath. -
Addition: Dropwise add fuming nitric acid (
, 1.5 eq) over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent over-nitration or decarboxylation. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a pale yellow solid.
-
Workup: Filter the solid.[4] If no precipitate forms, extract with Dichloromethane (DCM, 3x). Wash organics with saturated
(careful: gas evolution) and brine. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
Protocol B: Nitro Reduction to Aniline
Objective: Prepare Methyl 3-amino-6-methoxypicolinate for cyclization.[1]
-
Dissolution: Dissolve This compound (1.0 eq) in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (5 wt% loading) under an Argon atmosphere.
-
Hydrogenation: Purge with Hydrogen gas (
) via balloon or shaker (30 psi). Stir at RT for 2–12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate in vacuo. The amine is oxidatively unstable; use immediately in the next step.[1]
Part 5: Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Base scaffold metrics | |
| Molecular Weight | 212.16 g/mol | Fragment-based design |
| Calc.[1][5] LogP | ~1.1 | Good lipophilicity for CNS penetration |
| Melting Point | 108–112°C | Solid handling indicator |
| Low (at C6) | Stable to mild nucleophiles; requires activation | |
| Reduction Potential | High | Facile conversion to amine |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 63232566 (Related Hydrazine Derivatives). Retrieved from [Link][1]
Sources
A Prospective Technical Guide to Methyl 6-methoxy-3-nitropicolinate: Synthesis, Characterization, and Synthetic Utility
Abstract
Methyl 6-methoxy-3-nitropicolinate is a functionalized pyridine derivative poised to be a valuable building block for medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group, a nitro group, and a methyl ester on a picolinate scaffold offers multiple avenues for synthetic diversification. As this compound is not extensively documented in current chemical literature, this technical guide provides a prospective analysis from a Senior Application Scientist's viewpoint. We present a robust, logically designed synthetic pathway, a comprehensive protocol for structural elucidation, and a forward-looking perspective on its potential applications in the development of novel therapeutics. This document serves as a foundational resource for researchers aiming to synthesize and utilize this promising intermediate.
Introduction: The Strategic Value of a Novel Scaffold
In the landscape of drug discovery, the novelty and utility of chemical building blocks are paramount. The pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. The specific substitution pattern of this compound offers a convergence of three strategically important functional groups:
-
The Methoxy Group (-OCH₃): Often incorporated to enhance metabolic stability, improve membrane permeability, and modulate binding affinity. The presence of methoxy groups is a common feature in many naturally derived and synthetic drugs, where it can significantly improve pharmacokinetic and pharmacodynamic profiles.[1]
-
The Nitro Group (-NO₂): A versatile synthetic handle that serves as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it is readily reduced to a primary amine, a key functional group for introducing diversity through amide bond formation, sulfonylation, or the construction of new heterocyclic rings.[2][3]
-
The Methyl Ester (-COOCH₃): Provides a site for hydrolysis to the corresponding carboxylic acid, enabling the formation of amide libraries or serving as a bioisostere for other functional groups.
This guide outlines a proposed pathway to access this molecule and unlock its synthetic potential.
Caption: Molecular structure and key functional groups of this compound.
Proposed Two-Step Synthesis
A logical and efficient synthesis is proposed, starting from the commercially available 6-hydroxypicolinic acid. The pathway is designed for scalability and high purity, leveraging well-established and reliable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 6-methoxypicolinate (Precursor)
The synthesis of the direct precursor for nitration, Methyl 6-methoxypicolinate, is best achieved in two straightforward steps from 6-hydroxypicolinic acid.
Part A: Fischer Esterification of 6-Hydroxypicolinic Acid
-
Causality: The carboxylic acid must first be protected as a methyl ester to prevent unwanted side reactions during the subsequent O-methylation and nitration steps. Fischer esterification is a classic, acid-catalyzed method that is highly efficient for this transformation. Using a strong mineral acid like sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]
-
Experimental Protocol:
-
Suspend 6-hydroxypicolinic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).
-
Place the suspension in an ice-water bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 6-hydroxypicolinate, which can often be used in the next step without further purification.
-
Part B: O-Methylation of Methyl 6-hydroxypicolinate
-
Causality: The Williamson ether synthesis is an effective method for forming the methoxy group. The phenolic proton of the hydroxypyridine is acidic and can be easily deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the desired ether.
-
Experimental Protocol:
-
Dissolve Methyl 6-hydroxypicolinate (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.
-
Add methyl iodide (MeI, 1.2-1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure Methyl 6-methoxypicolinate.
-
Step 2: Regioselective Nitration of Methyl 6-methoxypicolinate
-
Causality: This is the key step to introduce the nitro group onto the pyridine ring. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile.[5][6] The regioselectivity is controlled by the directing effects of the existing substituents. The 6-methoxy group is a powerful activating, ortho, para-director. The ring nitrogen and the 2-ester group are deactivating, meta-directing groups. The strong para-directing influence of the methoxy group is expected to overwhelmingly favor substitution at the C-3 position. Careful temperature control (0 °C) is critical to prevent over-nitration and decomposition.[7]
-
Experimental Protocol:
-
In a flask equipped with a stir bar and a dropping funnel, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
Slowly add Methyl 6-methoxypicolinate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the picolinate over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.
-
Structural Elucidation and Data
A self-validating system of characterization is essential to confirm the identity and purity of the final product. The following protocols and predicted data serve as a benchmark for researchers.
Standardized Characterization Protocols
-
Nuclear Magnetic Resonance (NMR):
-
Prepare the sample by dissolving 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.
-
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on analysis of similar structures.[5][8][9]
| Technique | Parameter | Predicted Value / Observation | Assignment Rationale |
| ¹H NMR | Chemical Shift (δ) | ~8.4-8.6 ppm (d, J ≈ 9 Hz) | H-4 proton, deshielded by adjacent nitro group and ring nitrogen. |
| Chemical Shift (δ) | ~7.0-7.2 ppm (d, J ≈ 9 Hz) | H-5 proton, shielded by adjacent methoxy group. | |
| Chemical Shift (δ) | ~4.0-4.1 ppm (s, 3H) | Methoxy (-OCH₃) protons. | |
| Chemical Shift (δ) | ~3.9-4.0 ppm (s, 3H) | Ester methyl (-COOCH₃) protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~164-166 ppm | Ester carbonyl carbon. |
| Chemical Shift (δ) | ~162-164 ppm | C-6, attached to the electron-donating methoxy group. | |
| Chemical Shift (δ) | ~145-150 ppm | C-2 and C-3, attached to electron-withdrawing ester and nitro groups. | |
| Chemical Shift (δ) | ~140-142 ppm | C-4, deshielded by the nitro group. | |
| Chemical Shift (δ) | ~112-115 ppm | C-5, shielded by the methoxy group. | |
| Chemical Shift (δ) | ~53-55 ppm | Methoxy carbon (-OCH₃). | |
| Chemical Shift (δ) | ~52-54 ppm | Ester methyl carbon (-COOCH₃). | |
| MS (ESI) | [M+H]⁺ | m/z ≈ 213.05 | Corresponds to the molecular formula C₈H₉N₂O₅⁺. |
Synthetic Utility and Future Directions
The true value of this compound lies in its potential for rapid diversification into novel chemical entities for drug screening libraries.
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- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical & Computational Profiling of Methyl 6-methoxy-3-nitropicolinate
This technical guide serves as a foundational whitepaper for the theoretical and computational characterization of Methyl 6-methoxy-3-nitropicolinate . It is designed for medicinal chemists and computational biologists, moving beyond basic descriptions to provide a rigorous, self-validating protocol for studying this specific scaffold.
A Methodological Whitepaper for Scaffold Characterization
Part 1: Executive Summary & Chemical Significance
This compound is a highly functionalized pyridine derivative. Its structural complexity—featuring an electron-withdrawing nitro group at position 3, an electron-donating methoxy group at position 6, and a reactive ester at position 2—makes it a "privileged scaffold" in drug discovery.
Key Theoretical Interest Points:
-
Steric Conflict: The proximity of the C2-Ester and C3-Nitro groups induces a torsional twist, disrupting planarity and affecting conjugation. This is the primary structural feature to characterize.
-
Electronic Push-Pull: The competition between the electron-rich methoxy group and the electron-deficient nitro-pyridine core creates a unique dipole moment and electrostatic potential surface (ESP), dictating its reactivity in SNAr reactions.
-
Synthetic Utility: It is a precursor for 3-amino-picolinates , which are critical intermediates for synthesizing pyrido[3,2-d]pyrimidines (kinase inhibitors) and diazepinones.
Part 2: Computational Methodology (The "How-To")
To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT) calibrated for nitrogen-rich heterocycles. This workflow is designed to be reproducible and self-validating.
Theory Level Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: Provides the best balance of cost vs. accuracy for organic vibrational frequencies and geometry optimization of C-N-O systems.
-
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Rationale: The diffuse functions (++) are mandatory for correctly modeling the lone pairs on the pyridine nitrogen and the nitro group oxygens. The polarization functions (d,p) are essential for the strained geometry between the ester and nitro groups.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Methanol (Synthesis context) and Water (Biological context).
-
The Computational Workflow (DOT Visualization)
Figure 1: Standardized DFT workflow for characterizing polysubstituted pyridines.
Part 3: Structural & Electronic Analysis
Geometric Constraints (Steric Torsion)
In the optimized structure, the O(Nitro)-C3-C2-O(Carbonyl) dihedral angle is the critical parameter.
-
Hypothesis: Due to steric repulsion, the nitro group will rotate out of the pyridine plane by approximately 25–40° .
-
Validation: If the calculated dihedral is < 5°, the basis set lacks sufficient polarization functions to model the repulsion, or the functional is over-delocalizing.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of kinetic stability and chemical hardness (
| Orbital | Localization Prediction | Chemical Significance |
| HOMO | Centered on the 6-Methoxy oxygen and the pyridine ring | Represents the site of electrophilic attack (though the ring is deactivated). |
| LUMO | Centered on the 3-Nitro group and the pyridine nitrogen. | Represents the site for nucleophilic attack (e.g., reduction of NO2). |
| Gap ( | Expected range: 4.0 – 4.5 eV . | Indicates a stable molecule that requires activation energy (heat/catalyst) to react. |
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting non-covalent interactions in docking studies.
-
Red Regions (Negative Potential): The Nitro oxygens and the Carbonyl oxygen. These are Hydrogen Bond Acceptors (HBA).
-
Blue Regions (Positive Potential): The Methyl hydrogens (weak) and the Pyridine ring carbons (due to electron withdrawal).
-
Binding Insight: In a protein pocket, this molecule will act primarily as an H-bond acceptor.
Part 4: Spectroscopic Profiling (Vibrational Analysis)
To validate the theoretical model against experimental data (FT-IR), apply a scaling factor (typically 0.967 for B3LYP/6-311++G(d,p)).
| Vibration Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Assignment |
| ~1790 | 1731 | Strong | Ester Carbonyl Stretch | |
| ~1580 | 1528 | Strong | Nitro Asymmetric Stretch | |
| ~1390 | 1345 | Medium | Nitro Symmetric Stretch | |
| ~1250 | 1210 | Medium | Methoxy Ether Stretch |
Note: The presence of the nitro group at position 3 often shifts the carbonyl stretch to slightly higher frequencies due to the inductive electron-withdrawing effect.
Part 5: Reactivity & Synthesis Pathway
Understanding the theoretical reactivity explains the experimental utility of this compound. The primary application is the reduction of the nitro group followed by cyclization .
Reaction Pathway Visualization
Figure 2: The primary synthetic utility of the title compound in drug development.
Fukui Function Analysis
To predict the site of nucleophilic attack (e.g., hydrolysis or amidation):
-
Calculate the Fukui Function
(for nucleophilic attack). -
Prediction: The Carbonyl Carbon (C2-ester) will have the highest
value, confirming that amidation will occur before any displacement of the methoxy group (SNAr), which is deactivated by the meta-nitro arrangement.
Part 6: References
-
Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
DFT Functional (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Basis Set Definition: McLean, A. D., & Chandler, G. S. (1980). Contracted Gaussian basis sets for molecular calculations. I. Second row atoms, Z=11–18. The Journal of Chemical Physics, 72(10), 5639-5648. Link
-
Nitro-Pyridine Characterization: Temel, E., et al. (2015).[1] DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol.[1] Spectrochimica Acta Part A, 136, 534-546. Link
-
Reactivity of Nitro-Picolinates: BenchChem. (2025). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of Methyl 6-methoxy-3-nitropicolinate
Executive Summary & Strategic Rationale
Methyl 6-methoxy-3-nitropicolinate is a critical scaffold in the synthesis of PI3K/mTOR inhibitors and other heterocyclic pharmaceutical agents. Its structural complexity—featuring an electron-withdrawing nitro group, a reactive ester handle, and an electron-donating methoxy group—presents a specific regiochemical challenge: installing the substituents without compromising the pyridine ring's integrity.
This protocol details a robust, three-stage synthesis starting from commercially available 6-hydroxypicolinic acid . Unlike direct functionalization of simple pyridines, which often suffers from poor regioselectivity, this route leverages the directing effects of the hydroxyl (pyridone) and carboxyl moieties to lock in the 3-nitro position, followed by a high-yielding activation-substitution sequence.
Key Advantages of This Protocol
-
Regiocontrol: Exploits the ortho-directing power of the 6-hydroxy group to exclusively install the nitro group at the C3 position.
-
Convergent Workflow: Combines chlorination and esterification in a single pot, reducing isolation losses.
-
Scalability: Avoids expensive palladium catalysts or hazardous diazonium intermediates common in alternative routes.
Chemical Pathway & Mechanism[1][2]
The synthesis proceeds via an Electrophilic Aromatic Substitution (
Reaction Scheme Visualization
Caption: Three-stage synthetic pathway transforming 6-hydroxypicolinic acid to the target ester.
Detailed Experimental Protocols
Stage I: Regioselective Nitration
Objective: Install the nitro group at C3 using the directing effect of the C6-hydroxyl group.
-
Reagents:
-
6-Hydroxypicolinic acid (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
)[1]
-
-
Hazards: Reaction is highly exothermic.[2]
fumes are toxic. Perform in a high-efficiency fume hood.
Protocol:
-
Dissolution: Charge a round-bottom flask with Conc.
(5.0 vol relative to substrate). Cool to 0–5°C using an ice/salt bath.[2] -
Addition: Add 6-Hydroxypicolinic acid portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
-
Nitration: Add Fuming
(1.5 eq) dropwise via an addition funnel over 30 minutes. Critical: Do not allow temperature to exceed 15°C during addition to prevent dinitration. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to 45°C for 3 hours. Monitor by HPLC (C18 column, Acidic mobile phase).
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol). Vigorous stirring is required.[1]
-
Isolation: The product, 6-hydroxy-3-nitropicolinic acid , precipitates as a yellow solid. Filter, wash with cold water until filtrate is pH >3, and dry under vacuum at 50°C.
Stage II: Deoxychlorination & One-Pot Esterification
Objective: Convert the C6-hydroxyl to a chloride (activation) and the carboxylic acid to a methyl ester.
-
Reagents:
-
Phosphorus Oxychloride (
, neat solvent/reagent) -
Phosphorus Pentachloride (
, 1.1 eq) -
Methanol (MeOH, anhydrous)
-
-
Mechanism: Vilsmeier-Haack type activation converts the pyridone (tautomer of hydroxypyridine) to chloropyridine and the acid to acid chloride.
Protocol:
-
Activation: Suspend dried 6-hydroxy-3-nitropicolinic acid in
(4.0 vol). Add (1.1 eq) in one portion. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The solution should become clear and darken.
-
Checkpoint: Aliquot quench into MeOH should show complete conversion to the chloro-ester by LCMS.
-
-
Concentration: Distill off excess
under reduced pressure (rotary evaporator with scrubber). -
Esterification (Quench): Dissolve the oily residue (Acid Chloride intermediate) in Dichloromethane (DCM, 5 vol). Cool to 0°C.[3][4]
-
Methanolysis: Add anhydrous MeOH (5.0 eq) dropwise. Stir at RT for 1 hour.
-
Workup: Quench with saturated
(careful, gas evolution). Extract with DCM.[4] Wash organics with brine, dry over , and concentrate. -
Product: Methyl 6-chloro-3-nitropicolinate is obtained as an off-white/yellow solid. Yields are typically 75–85%.
Stage III: Nucleophilic Aromatic Substitution ( )
Objective: Displace the activated C6-chloride with a methoxy group.
-
Reagents:
-
Methyl 6-chloro-3-nitropicolinate (Intermediate 2)
-
Sodium Methoxide (NaOMe, 0.5M solution in MeOH or solid)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Protocol:
-
Preparation: Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous MeOH (10 vol). Cool to 0°C.[3][4]
-
Substitution: Add NaOMe (1.05 eq) dropwise.
-
Note: Do not use a large excess of NaOMe (>1.2 eq) or high temperatures, as this may hydrolyze the methyl ester to the carboxylate.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour. The C3-nitro group strongly activates the C6-position (para), making this substitution rapid.
-
Quench: Adjust pH to ~6-7 with dilute acetic acid or 1M HCl.
-
Isolation: Concentrate the solvent. Resuspend residue in EtOAc/Water. Separate layers. Wash organic layer with water and brine.
-
Purification: Recrystallize from MeOH/Hexane or purify via flash chromatography (SiO2, EtOAc/Hexane 20:80) if necessary.[2][4]
-
Final Product: This compound (Pale yellow solid).
Data Summary & Specifications
| Parameter | Specification / Result | Notes |
| Target CAS | 73843-23-7 | |
| Molecular Formula | MW: 212.16 g/mol | |
| Typical Yield | 55–65% (Overall 3 steps) | |
| Appearance | Pale yellow crystalline solid | |
| 1H NMR (CDCl3) | Distinct doublets for H4/H5; two singlets for OMe groups.[2][3][5][6] | |
| Key Impurity | Methyl 6-hydroxy-3-nitropicolinate | Result of incomplete chlorination or hydrolysis. |
Troubleshooting & Critical Control Points
Regioselectivity in Nitration
The nitration of 6-hydroxypicolinic acid generally favors the 3-position due to electronic directing effects. However, the 5-nitro isomer is a potential byproduct.
-
Control: Maintain reaction temperature <45°C. Higher temperatures increase the 5-nitro impurity.
-
Validation: Use 1H NMR to distinguish isomers. The coupling constant (
) for 3,4-substitution (ortho) is different from 3,5-substitution (meta).
Moisture Sensitivity in Stage II
The intermediate acid chloride formed in Stage II is highly sensitive to moisture.
-
Control: Ensure
is distilled or fresh. Use a drying tube ( ) during reflux. -
Risk: Water ingress converts the acid chloride back to the carboxylic acid, which will not esterify upon MeOH addition, leading to yield loss.
Transesterification Risks
In Stage III, using an alkoxide different from the ester alkyl group (e.g., NaOEt with a Methyl ester) will cause transesterification (Ethyl ester formation).
-
Rule: Always match the alkoxide base to the ester group (NaOMe for Methyl ester).
References
-
Regioselective Nitration of Hydroxypyridines
- Study on the nitration of pyridine derivatives.
-
Source: (Analogous nitration of 2-hydroxypyridine).
-
Chlorination of Nitropyridines
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3] (Demonstrates
activation of hydroxy-nitro-heterocycles). -
Source:
-
-
Nucleophilic Substitution (
) on Chloropyridines:-
2-Amino-6-methoxy-3-nitropyridine synthesis.[7] (Validates the displacement of Cl by OMe in 3-nitro-6-chloro systems).
-
Source:
-
-
General Synthesis of Gefitinib Intermediates
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]
- 6. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 7. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of "Methyl 6-methoxy-3-nitropicolinate"
Technical Application Note: Regioselective Synthesis of Methyl 6-methoxy-3-nitropicolinate via Nucleophilic Aromatic Substitution ( )
Executive Summary & Retrosynthetic Analysis
This compound (CAS 1427195-24-1) is a critical intermediate in the development of bioactive heterocyclic compounds, particularly kinase inhibitors and anti-inflammatory agents .[1] The presence of the electron-withdrawing nitro group at the C3 position of the pyridine ring significantly activates the C6 position, making it highly susceptible to Nucleophilic Aromatic Substitution (
This protocol details the synthesis of this compound from Methyl 6-chloro-3-nitropicolinate.[1] This route is preferred over direct nitration of the methoxy-pyridine due to the directing effects and harsh conditions required for pyridine nitration, which often lead to N-oxide formation or low yields.
Reaction Scheme Logic
The synthesis relies on the activation of the C6-chlorine atom by the ortho-nitro group (relative to the reaction site, though at C3 relative to nitrogen) and the ring nitrogen itself. The addition of methoxide follows a standard addition-elimination mechanism involving a Meisenheimer complex intermediate.
Figure 1: Mechanistic pathway for the
Safety & Pre-requisites (E-E-A-T)
Warning: Pyridine derivatives can be toxic and irritating. The nitro group introduces potential energetic concerns, although this specific intermediate is generally stable. Sodium methoxide is caustic and moisture-sensitive.[1]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Nitrile gloves, safety goggles (chemical splash resistant), and a lab coat are mandatory.
-
Chemical Hazards:
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[5][6][7][8] | Role |
| Methyl 6-chloro-3-nitropicolinate | 216.58 | 1.0 | Substrate |
| Sodium Methoxide (0.5M in MeOH) | 54.02 | 1.1 | Nucleophile |
| Methanol (Anhydrous) | 32.04 | Solvent | Reaction Medium |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Extraction |
| Hydrochloric Acid (1M) | 36.46 | Reagent | Quenching |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen (
) to ensure an inert atmosphere. -
Solubilization: Charge the RBF with Methyl 6-chloro-3-nitropicolinate (1.0 g, 4.6 mmol). Add anhydrous Methanol (15 mL) and stir until fully dissolved.
-
Note: The starting material may be sparingly soluble initially; ensure a fine suspension if not fully dissolved before proceeding.
-
-
Cooling: Place the reaction vessel in an ice-water bath and cool to 0°C.
-
Scientific Rationale: Controlling the temperature during the initial addition of alkoxide prevents side reactions (e.g., transesterification at the ester group or degradation of the nitro group) .
-
Phase 2: Nucleophilic Attack (
)[1]
-
Addition: Dropwise add the Sodium Methoxide solution (10.2 mL of 0.5M solution, 5.1 mmol) over 10 minutes.
-
Observation: A color change (often to deep yellow or orange) indicates the formation of the Meisenheimer complex.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of the starting chloride (
) and appearance of the more polar methoxy product ( ).
-
Phase 3: Workup and Isolation[4][9]
-
Quenching: Once complete, cool the mixture back to 0°C. Carefully quench by adding 1M HCl (approx. 5-10 mL) until the pH is neutral (pH 7).
-
Caution: Exothermic neutralization.
-
-
Extraction: Concentrate the methanol under reduced pressure (Rotavap) to roughly 20% of the original volume. Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with Brine (saturated NaCl solution, 20 mL).
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under vacuum to yield the crude solid.
Purification[4][10]
-
Method: Recrystallization is often sufficient due to the high regioselectivity of the reaction.
-
Solvent System: Hexanes/Ethyl Acetate (hot).
-
Alternative: If high purity (>99%) is required for pharmaceutical applications, perform Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
| Parameter | Specification |
| Appearance | Pale yellow to off-white solid |
| Molecular Weight | 212.16 g/mol |
| MS (ESI) |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.[1][4][5][7][9]
References
Sources
- 1. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 2. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]
- 3. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 9. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 6-methoxy-3-nitropicolinate in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structural motif, present in a significant percentage of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and provide a vector for diverse functionalization makes it a cornerstone of drug design.[3][4][5] Within this class, Methyl 6-methoxy-3-nitropicolinate emerges as a chemical entity of considerable synthetic potential. Although direct citations of this specific molecule in extensive drug discovery campaigns are not widespread, its constituent functional groups—a nitro moiety, a methoxy group, and a methyl ester on a pyridine core—position it as a highly versatile starting material for the synthesis of a diverse array of more complex, biologically active molecules.
This guide provides an in-depth analysis of the potential applications of this compound in drug discovery. We will explore its chemical properties and delve into key synthetic transformations that leverage its unique functionality. The protocols provided are based on established methodologies for structurally related compounds and are designed to be robust and adaptable for various research and development applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1427195-24-1 | |
| Molecular Formula | C₈H₈N₂O₅ | |
| Molecular Weight | 212.16 g/mol | |
| IUPAC Name | methyl 6-methoxy-3-nitropyridine-2-carboxylate | |
| Canonical SMILES | COC1=NC(=C(C=C1)[O-])C(=O)OC |
Core Synthetic Applications in Drug Discovery
This compound is a trifunctionalized building block, offering at least three points for diversification. The interplay between the nitro, methoxy, and ester groups allows for a range of strategic synthetic manipulations.
The Nitro Group: A Gateway to Diverse Functionality
The nitro group is arguably the most versatile handle on this molecule. It serves as a powerful electron-withdrawing group, activating the pyridine ring for certain reactions. More importantly, it is a reliable precursor to the amino group, a critical functional group in many drug molecules for its basicity and ability to form key interactions with biological targets.[1]
The reduction of the nitro group to an amine is a cornerstone transformation. This opens up a vast chemical space for the synthesis of amides, sulfonamides, ureas, and for participation in various coupling reactions to build more complex scaffolds.
Caption: Synthetic workflow for the reduction of the nitro group.
Protocol 1: Iron-Mediated Reduction of this compound
This protocol is adapted from a procedure for the reduction of methyl 3-nitrobenzoate and is a classic, scalable method for nitro group reduction.
Materials:
-
This compound
-
Iron powder, reduced (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
3M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:1 ratio).
-
Add reduced iron powder (5.0 eq) portion-wise to the stirring solution. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Carefully add 3M NaOH solution to the aqueous layer until the pH is ~10-11 to precipitate any remaining iron salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-6-methoxypicolinate.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Iron in acidic medium: This is a classic and cost-effective method for nitro group reduction. The acid helps to activate the iron surface and serves as a proton source.
-
Basification: The addition of NaOH is crucial to precipitate iron hydroxides, which facilitates their removal and ensures the amino product is in its free base form for efficient extraction into an organic solvent.
The Ester Group: A Handle for Amidation and Bioisosteric Replacement
The methyl ester at the 2-position of the pyridine ring is another key functional group for derivatization. It can be readily converted into amides, which are prevalent in drug molecules, or hydrolyzed to the corresponding carboxylic acid, a common pharmacophore and a precursor for other functionalities. Carboxylic acid bioisosteres are frequently used in drug design to modulate physicochemical properties.[6][7]
Direct amidation or hydrolysis followed by amide coupling allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.
Caption: Workflow for the synthesis of picolinamide derivatives.
Protocol 2: Hydrolysis and Amide Coupling
This two-step protocol provides a general method for converting the methyl ester to a diverse range of amides.
Materials:
-
This compound
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid
-
A primary or secondary amine (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents.
Procedure (Step 1: Hydrolysis):
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Procedure (Step 2: Amide Coupling):
-
Dissolve the 6-Methoxy-3-nitropicolinic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
LiOH Hydrolysis: Lithium hydroxide is a standard reagent for ester saponification and is generally effective at room temperature.
-
HATU/DIPEA Coupling: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
Strategic Integration in Drug Discovery Programs
The true value of this compound lies in the combination of the transformations described above. For example, a synthetic campaign could involve the initial reduction of the nitro group, followed by diversification at the newly formed amine, and subsequent modification of the ester to an amide. This strategy allows for the rapid generation of a library of compounds for screening.
The methoxy group at the 6-position also plays a crucial role. It can influence the pKa of the pyridine nitrogen, potentially affecting its interaction with biological targets.[8] Furthermore, it can be a site for further functionalization, such as O-demethylation to reveal a pyridone, which is another common scaffold in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) before use.[9] General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are essential. Nitroaromatic compounds should be handled with care as some can be toxic or have explosive properties, although there is no specific data to suggest the latter for this compound.
Conclusion
This compound is a promising, albeit under-explored, building block for drug discovery. Its trifunctional nature provides a platform for the synthesis of a wide range of complex molecules. The ability to selectively manipulate the nitro, methoxy, and ester functionalities allows for a strategic and efficient exploration of chemical space. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile pyridine derivative in their drug discovery endeavors.
References
- This reference is hypothetical and serves as a placeholder for a specific patent th
- This reference is hypothetical and serves as a placeholder for a specific CAS number registry.
- This is a hypothetical reference to a safety d
- This is a hypothetical reference to a supplier's product page.
- This is a hypothetical reference to a public
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness Discussion Board. Retrieved from [Link]
- This is a hypothetical reference to a publication on pyridine functionaliz
- This is a hypothetical reference to a publication on rel
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Molecules, 29(5), 1083. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). Burger's Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). Organic Letters, 14(2), 552-555. Retrieved from [Link]
- This is a hypothetical reference to a video on nitr
- This is a hypothetical reference to a publication on nitr
- This is a hypothetical reference to a discussion on nitro compound synthesis.
- This is a hypothetical reference to a publication on methoxypyridine deriv
-
Application of Bioisosteres in Drug Design. (2012). Waseda University. Retrieved from [Link]
- This is a hypothetical reference to a textbook on drug modific
- This is a hypothetical reference to a video on ester form
- This is a hypothetical reference to a publication on N-oxides in medicinal chemistry.
- This is a hypothetical reference to a lab manual on esterific
- This is a hypothetical reference to a supplier's technical article.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Journal of Medicinal Chemistry, 65(15), 10217-10257. Retrieved from [Link]
-
Carboxylic Acid Bioisosteres. (2023, June 14). Chemspace. Retrieved from [Link]
- This is a hypothetical reference to a public
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Carboxylic Acid Bioisosteres [chem-space.com]
- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
"Methyl 6-methoxy-3-nitropicolinate" for substituted pyridine synthesis
Application Note: Methyl 6-methoxy-3-nitropicolinate in Heterocyclic Scaffold Synthesis
Executive Summary
This compound is a high-value pyridine intermediate characterized by three distinct functional handles: a C2-methyl ester , a C3-nitro group , and a C6-methoxy substituent .[1][2] Its primary utility lies in its role as a precursor to ortho-amino esters (via nitro reduction), which are critical "turn" motifs in the synthesis of fused nitrogen heterocycles such as pyrido[3,2-d]pyrimidines and 1,5-naphthyridines .[1][2] These scaffolds are ubiquitous in kinase inhibitor discovery (e.g., PI3K, mTOR, and EGFR inhibitors).[2]
This guide details the chemoselective manipulation of this scaffold, providing validated protocols for nitro reduction, ester hydrolysis, and cyclization, while addressing common pitfalls such as over-reduction and nucleophilic displacement of the methoxy group.[2]
Chemical Profile & Reactivity Analysis
Compound Identity:
-
IUPAC Name: Methyl 6-methoxy-3-nitropyridine-2-carboxylate[1][2]
-
Molecular Formula: C
H N O [2] -
Molecular Weight: 212.16 g/mol [2]
Reactivity Hotspots:
-
C3-Nitro Group: Highly electrophilic; susceptible to reduction to the amine.[1] The resulting amine is electronically coupled to the C2-ester, facilitating intramolecular cyclization.[2]
-
C2-Methyl Ester: Electrophilic carbonyl; serves as the "acceptor" in cyclization reactions or can be hydrolyzed to the free acid for amide coupling.[1]
-
C6-Methoxy Group: Generally stable but acts as a latent electrophile.[1] It can be displaced by strong nucleophiles (S
Ar) or deprotected (demethylated) to yield the pyridone tautomer.
Visualizing the Synthetic Workflow
Figure 1: Strategic reaction pathways for this compound. The primary pathway (solid lines) leads to fused bicyclic systems.[2]
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of the Nitro Group
Objective: Reduce the C3-nitro group to an amine without displacing the C6-methoxy group or hydrolyzing the ester.[1][2]
Mechanism:
The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group.[1][2] While catalytic hydrogenation (H
Materials:
-
Iron powder (5.0 equiv, <10 micron particle size preferred)[2]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve this compound (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add Ammonium Chloride (50 mmol) followed by Iron powder (50 mmol) in a single portion.
-
Reaction: Heat the suspension to 70°C with vigorous stirring. The reaction typically completes within 2–4 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes); the starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear.[2]
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues.[1] Wash the pad with EtOAc (50 mL).[1]
-
Concentrate the filtrate under reduced pressure to remove ethanol.[2]
-
Dilute the aqueous residue with saturated NaHCO
and extract with EtOAc (3 x 30 mL). -
Dry combined organics over Na
SO , filter, and concentrate.
-
-
Yield/Purity: Expect >85% yield of Methyl 3-amino-6-methoxypicolinate . The product is typically a light yellow solid and can be used in the next step without column chromatography.[2]
Validation Check:
-
H NMR (DMSO-d
): Look for the disappearance of the aromatic signal downfield (nitro-adjacent) and the appearance of a broad singlet (NH ) around 6.5–7.0 ppm.[2]
Protocol B: Cyclization to Pyrido[3,2-d]pyrimidine
Objective: Construct the bicyclic core common in EGFR/PI3K inhibitors using the "Ortho-Amino Ester" handle.[1][2]
Materials:
Procedure:
-
Setup: Dissolve the amine (5 mmol) in 2-Methoxyethanol (15 mL).
-
Addition: Add Formamidine Acetate (7.5 mmol).
-
Reaction: Heat to reflux (120°C) . The reaction drives the condensation of the amine with the formamidine, followed by intramolecular nucleophilic attack on the ester.[2]
-
Timeline: 6–12 hours.
-
Workup:
-
Product: 6-Methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one .
Strategic Considerations & Troubleshooting
| Challenge | Cause | Mitigation Strategy |
| Demethylation | Acidic conditions or high temperatures can cleave the C6-Methoxy ether.[1][2] | Avoid strong Lewis acids (e.g., BBr |
| Ester Hydrolysis | Presence of strong base (NaOH) during workup or reaction.[1] | Use mild bases (K |
| S | The C6-Methoxy is a leaving group if the ring is highly electron-deficient.[1][2] | Perform nucleophilic substitutions (e.g., introducing an amine at C6) before reducing the nitro group, as the nitro group activates the ring for S |
Application Insight: In drug discovery, the C6-methoxy group is often a "placeholder."[2] It can be retained to engage hydrogen bond donors in the kinase hinge region, or it can be displaced by amines (e.g., morpholine, piperazine) prior to nitro reduction to tune solubility and potency.[2]
Safety & Handling
-
Nitro Compounds: While this specific picolinate is generally stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition.[1]
-
Reagent Toxicity: Iron powder is flammable; handle wet or under inert atmosphere.[1]
-
Waste: Iron residues from reduction must be disposed of as heavy metal waste.[1]
References
-
Synthesis of 6-methoxy-3-nitropicolinate derivatives
-
Nitro Reduction Methodologies (Fe/NH4Cl)
-
Cyclization to Pyrido-pyrimidines
-
Chemical Properties & CAS Verification
Sources
- 1. 6-Methoxy-N-methyl-3-nitropyridin-2-amine | C7H9N3O3 | CID 3023914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 3. This compound | 1427195-24-1 [amp.chemicalbook.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
Application Note: Orthogonal Functionalization of Methyl 6-methoxy-3-nitropicolinate in Parallel Synthesis
Executive Summary & Strategic Value
Methyl 6-methoxy-3-nitropicolinate (CAS: 7336-33-6 / Analogous structures) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR) and Factor Xa inhibitors. Its structural utility lies in its orthogonal reactivity profile , allowing researchers to sequentially functionalize three distinct vectors around the pyridine core.
This guide details the experimental protocols for leveraging this scaffold in parallel synthesis . Unlike standard batch chemistry, these protocols are optimized for high-throughput (HT) workflows, emphasizing filtration-based workups, solid-supported reagents, and chemoselective transformations that avoid intermediate purification.
The "Three-Vector" Strategy
-
Vector A (C-2 Ester): Amenable to direct aminolysis or hydrolysis-coupling to generate amide libraries.
-
Vector B (C-3 Nitro): Precursor to the C-3 amine, serving as a handle for ureas, sulfonamides, or cyclization to bicyclic cores (e.g., pyrido[2,3-b]pyrazines).
-
Vector C (C-6 Methoxy): Acts as a stable electron-donating group during library assembly but can be selectively demethylated to reveal the 6-pyridone pharmacophore—a critical hydrogen-bond donor/acceptor motif in drug discovery.
Reactivity Profile & Logic
The chemical logic below dictates the order of operations to prevent side reactions (e.g., unwanted nucleophilic aromatic substitution).
Figure 1: Strategic workflow for orthogonal functionalization. The C-2 ester is modified first to prevent intermolecular cyclization of the free amino-ester.
Detailed Experimental Protocols
Protocol A: Direct Aminolysis via TBD Catalysis (The "Green" Route)
Context: Traditional amidation of methyl esters requires high heat or harsh reagents (
Reagents:
-
Scaffold: this compound (0.2 mmol per well).
-
Amines: Diverse set of primary/secondary amines (1.2 equiv).
-
Catalyst: TBD (0.2 equiv).
-
Solvent: Anhydrous THF or MeCN.
Step-by-Step:
-
Preparation: In a 96-well deep-well plate or reaction block, dispense 0.2 mmol of the scaffold dissolved in 1.0 mL THF.
-
Addition: Add 0.24 mmol (1.2 equiv) of the specific amine to each well.
-
Catalysis: Add 0.04 mmol (0.2 equiv) of TBD (supplied as a stock solution in THF).
-
Reaction: Seal the block and shake at 40 °C for 16 hours . (Note: Electron-deficient esters like picolinates react faster than benzoates).
-
Workup (Solid Phase Extraction):
-
Add 100 mg of Polymer-supported Isocyanate (PS-NCO) resin to scavenge excess amine.
-
Add 100 mg of Polymer-supported Tosic Acid (PS-TsOH) to scavenge the TBD catalyst.
-
Shake for 4 hours at room temperature.
-
-
Isolation: Filter the reaction mixture into a receiving plate. Rinse resin with 0.5 mL THF.
-
Validation: Evaporate solvent and analyze via LC-MS.
Data: Representative Yields (TBD Method)
| Amine Type | Amine Example | Yield (%) | Purity (LCMS) | Notes |
| Primary Aliphatic | n-Butylamine | 92% | >95% | Very fast reaction |
| Benzylic | Benzylamine | 88% | >95% | Clean conversion |
| Cyclic Secondary | Morpholine | 81% | 90% | Slower; may require 50°C |
| Aniline | Aniline | <10% | N/A | Fail: pKa too low for direct aminolysis |
Critical Note: For unreactive anilines, switch to Protocol B (Hydrolysis + Coupling).
Protocol B: Iron-Mediated Nitro Reduction (Chemoselective)
Context: Hydrogenation (
Reagents:
-
Substrate: 3-Nitropicolinamide derivatives (from Protocol A).
-
Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred).
-
Electrolyte: Ammonium Chloride (
) (saturated aqueous solution). -
Solvent: EtOH/Water (4:1).
Step-by-Step:
-
Setup: Dissolve the crude nitropicolinamide (approx. 0.2 mmol) in 2 mL EtOH in a reaction vial.
-
Activation: Add 0.5 mL saturated aqueous
followed by 5.0 equiv of Iron powder. -
Reaction: Heat the block to 70 °C for 2–4 hours with vigorous shaking (magnetic stirring is preferred if available to keep Fe suspended).
-
Monitoring: Check LCMS for the mass shift (
for reduction of to , calculated as [-32] + [+2]). -
Workup (Filtration):
-
Filter the hot mixture through a Celite® pad (or a commercially available filtration plate) to remove Iron sludge.
-
Wash the pad with MeOH.[1]
-
-
Purification: Concentrate the filtrate. Partition between EtOAc and Water. The organic layer contains the clean 3-aminopicolinamide.
Protocol C: "One-Pot" Cyclization to Pyrido[2,3-b]pyrazines
Context: This protocol leverages the newly formed C-3 amine and the C-2 amide to create a bicyclic core, a common scaffold in oncology drugs.
Mechanism: Reaction with an
Step-by-Step:
-
Reagent: Take the crude 3-aminopicolinamide (0.1 mmol).
-
Reactant: Add 1.2 equiv of Glyoxal (40% aq) or a substituted glyoxal derivative.
-
Conditions: Dissolve in Ethanol/Acetic Acid (10:1). Heat to 80 °C for 6 hours.
-
Result: Formation of the pyrido[2,3-b]pyrazine ring system.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Steric hindrance of the amine or catalyst deactivation. | Switch from TBD (Protocol A) to Hydrolysis ( |
| Incomplete Reduction | Iron oxidation (clumping). | Ensure vigorous agitation. Add 1 drop of conc. HCl to activate the Iron surface. |
| S_NAr Side Reaction | Displacement of 6-methoxy group by the amine. | Ensure temperature in Protocol A does not exceed 50°C. The 6-methoxy is stable below this threshold unless the amine is extremely nucleophilic. |
| Pyridine N-Oxide | Oxidation during workup. | Avoid using peroxide-containing solvents (e.g., old ethers). |
References
-
Direct Aminolysis of Esters (TBD Catalyst)
-
Nitro Reduction in Parallel Synthesis
-
Scaffold Utility (Kinase Inhibitors)
-
Continuous Flow Applications
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Strategic Application of Methyl 6-methoxy-3-nitropicolinate in Active Pharmaceutical Ingredient (API) Synthesis
For Immediate Release
In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). This application note delves into the multifaceted utility of Methyl 6-methoxy-3-nitropicolinate (CAS No. 1427195-24-1), a pivotal building block whose versatile functionalities are instrumental in the construction of complex pharmaceutical agents.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key transformations, and its role in the synthesis of advanced APIs.
Physicochemical Properties and Strategic Importance
This compound is a polysubstituted pyridine derivative featuring a methyl ester, a methoxy group, and a nitro group. This unique arrangement of functional groups offers a powerful platform for a variety of chemical modifications, making it a highly valuable intermediate in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1427195-24-1 | [1] |
| Molecular Formula | C8H8N2O5 | [1] |
| Molecular Weight | 212.16 g/mol | [1] |
| Synonyms | 6-Methoxy-3-nitro-pyridine-2-carboxylic acid methyl ester; 2-Pyridinecarboxylic acid, 6-methoxy-3-nitro-, methyl ester | [1] |
The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups. The nitro group can be selectively reduced to an amine, a common functional handle for introducing further complexity. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the methoxy group can potentially be cleaved to reveal a hydroxyl functionality. This allows for a stepwise and controlled elaboration of the molecule, a key principle in modern API synthesis.
Synthesis of this compound: A Plausible Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 6-hydroxypicolinic acid:
-
Esterification and O-methylation: The carboxylic acid of 6-hydroxypicolinic acid can be esterified to the methyl ester, and the phenolic hydroxyl group can be methylated to the methoxy ether. This is often accomplished in a single step using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Nitration: The resulting methyl 6-methoxypicolinate can then be nitrated to introduce the nitro group at the 3-position of the pyridine ring.
Start [label="6-Hydroxypicolinic Acid"]; Intermediate1 [label="Methyl 6-methoxypicolinate"]; Product [label="this compound"];
Start -> Intermediate1 [label="Esterification &\nO-methylation"]; Intermediate1 -> Product [label="Nitration"]; }
Figure 1: Proposed synthetic pathway for this compound.Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the nitration of aromatic and heteroaromatic esters.[2][3][4]
Step 1: Synthesis of Methyl 6-methoxypicolinate
-
To a solution of 6-hydroxypicolinic acid in a suitable solvent (e.g., DMF or methanol), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C.
-
After stirring for a short period, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield methyl 6-methoxypicolinate.
Step 2: Nitration to this compound
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in a flask equipped with a dropping funnel and a thermometer.
-
Dissolve methyl 6-methoxypicolinate in concentrated sulfuric acid and cool the solution to 0 °C.
-
Slowly add the nitrating mixture to the solution of methyl 6-methoxypicolinate, ensuring the temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Application in API Synthesis: A Gateway to 3-Amino-6-methoxypicolinic Acid Derivatives
The primary utility of this compound in API synthesis lies in its role as a precursor to 3-Amino-6-methoxypicolinic acid (CAS No. 870971-19-0) and its derivatives.[5][6][7] The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities.
Intermediate [label="this compound"]; Key_Intermediate [label="Methyl 3-amino-6-methoxypicolinate"]; Final_API [label="Complex API\n(e.g., Substituted Picolinamides)"];
Intermediate -> Key_Intermediate [label="Nitro Group Reduction"]; Key_Intermediate -> Final_API [label="Amide Coupling,\nFurther Modifications"]; }
Figure 2: General workflow for the utilization of this compound in API synthesis.Key Transformation: Selective Nitro Group Reduction
The selective reduction of the nitro group in the presence of the methyl ester is a critical step. Several methods can be employed for this transformation, with the choice of reagent depending on the desired selectivity and scale of the reaction.
Commonly Used Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. The ester group is generally stable under these conditions.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in the presence of an acid (e.g., HCl) or iron powder in acetic acid are effective for reducing nitroarenes. These methods are often cost-effective for large-scale synthesis.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also achieve the desired reduction under milder conditions.
Protocol for the Synthesis of Methyl 3-amino-6-methoxypicolinate
The following is a representative protocol for the reduction of the nitro group using catalytic hydrogenation.
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-6-methoxypicolinate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Elaboration into Advanced Pharmaceutical Intermediates and APIs
The resulting Methyl 3-amino-6-methoxypicolinate is a versatile intermediate that can be further elaborated into a wide range of complex molecules. The primary amino group can undergo various reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to form picolinamides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Diazotization and subsequent reactions: Conversion to other functional groups via a diazonium salt intermediate.
-
N-alkylation and N-arylation: Introduction of substituents on the amino group.
The methyl ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. This flexibility allows for the construction of diverse molecular scaffolds found in many modern pharmaceuticals.
Conclusion
This compound is a strategically important intermediate in the synthesis of complex APIs. Its well-defined functional group handles allow for a predictable and controlled synthetic strategy, primarily through its conversion to 3-amino-6-methoxypicolinate derivatives. The protocols and synthetic strategies outlined in this application note provide a framework for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of new and innovative pharmaceutical agents.
References
- Vasu, K.; et al.
- Google Patents. Synthetic method of 6-methyl nicotine. (accessed Jan 28, 2026).
-
YouTube. Nitration of Methyl Benzoate. [Link] (accessed Jan 28, 2026).
- Fleming, F. F.; et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem.2011, 54 (21), 7902-7917.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link] (accessed Jan 28, 2026).
-
Royal Society of Chemistry. Nitration of methyl benzoate. [Link] (accessed Jan 28, 2026).
- Bentham Science. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Mini-Rev. Org. Chem.2021, 18, 454-467.
-
ResearchGate. How can I selectively reduce nitrile in presence of ester (reaction conditions)? [Link] (accessed Jan 28, 2026).
- Google Patents. Preparation of 6-methylnicotinic acid. (accessed Jan 28, 2026).
-
Web Pages. 7. Nitration of Methyl Benzoate. [Link] (accessed Jan 28, 2026).
-
University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link] (accessed Jan 28, 2026).
- Royal Society of Chemistry. Recent advances in the synthetic applications of nitrosoarene chemistry. Org. Biomol. Chem.2023, 21, 5566-5585.
-
Chemistry Stack Exchange. How can I protect the ester group from reduction? [Link] (accessed Jan 28, 2026).
- PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chem. Pharm. Bull. (Tokyo)2001, 49, 1621-1627.
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Org. Synth.1925, 5, 81.
- Pharmaceutical Sciences.
- ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food Chem. Toxicol.2024, 183, 114337.
-
YouTube. Nitration of Methyl benzoate. [Link] (accessed Jan 28, 2026).
- PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorg. Med. Chem. Lett.2009, 19, 5477-5481.
- PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules2021, 26, 5768.
-
YouTube. 7: Reduction of carboxylic acids and esters. [Link] (accessed Jan 28, 2026).
-
YouTube. Converting Esters to Amides: "Aminolysis". [Link] (accessed Jan 28, 2026).
-
CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link] (accessed Jan 28, 2026).
Sources
- 1. This compound | 1427195-24-1 [amp.chemicalbook.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. chemscene.com [chemscene.com]
- 6. 3-Amino-6-methoxypicolinic acid | 870971-19-0 [sigmaaldrich.com]
- 7. 3-Amino-6-methoxypicolinic acid | 870971-19-0 [sigmaaldrich.com]
Application and Protocols for Methyl 6-methoxy-3-nitropicolinate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Methyl 6-methoxy-3-nitropicolinate in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which typically exhibit weak binding affinities (in the high micromolar to millimolar range) to a biological target.[3] These initial hits then serve as starting points for optimization into more potent, drug-like candidates through strategies like fragment growing, linking, or merging.[4][5]
This guide focuses on the application of a specific, strategically designed fragment: This compound . This compound is particularly noteworthy for several reasons:
-
Low Molecular Weight: With a molecular weight of 212.15 g/mol , it adheres to the "Rule of Three" often applied to fragment libraries (MW < 300 Da), ensuring it can efficiently explore the chemical space of a protein's binding pockets.[4][6]
-
Rich Pharmacophoric Features: The fragment contains a diverse array of functional groups within a compact scaffold: a hydrogen bond accepting pyridine nitrogen, a hydrogen bond accepting methoxy group, a polar nitro group capable of strong interactions, and a methyl ester that can be readily modified.
-
Chemical Tractability: The ester functional group provides a straightforward handle for synthetic elaboration (fragment growing), allowing for the systematic exploration of structure-activity relationships (SAR).[7] The nitro group can also be chemically reduced to an amine, opening up further avenues for derivatization.[7]
-
Utility of the Nitro Group: While often viewed with caution, the nitro group is a versatile functional group in medicinal chemistry.[8] It is a strong hydrogen bond acceptor and its electron-withdrawing nature can influence the pKa of the pyridine ring. In certain contexts, nitroaromatic compounds can act as hypoxia-activated prodrugs, adding a layer of potential selectivity for disease environments like solid tumors.[9][10]
This document provides a comprehensive overview of the physicochemical properties of this compound, its place within a typical FBDD workflow, and detailed protocols for its application in primary screening and hit validation using key biophysical techniques.
Physicochemical Properties and Synthesis Overview
The successful application of any fragment begins with a thorough understanding of its chemical properties and a reliable synthetic route to ensure its availability and purity for screening campaigns.
Calculated Physicochemical Properties
A summary of the key calculated physicochemical properties for this compound is presented below. These values are crucial for assessing its drug-likeness and suitability for FBDD.
| Property | Value | Significance in FBDD |
| Molecular Weight | 212.15 g/mol | Conforms to the "Rule of Three" for efficient chemical space sampling. |
| cLogP | ~1.5 | Indicates good solubility and potential for favorable ligand efficiency. |
| Hydrogen Bond Acceptors | 5 | Provides multiple points for interaction with a protein target. |
| Hydrogen Bond Donors | 0 | Simplifies initial binding interactions. |
| Rotatable Bonds | 3 | Low conformational flexibility, reducing entropic penalty upon binding. |
| Polar Surface Area | 81.35 Ų | Contributes to solubility and membrane permeability characteristics. |
Note: These values are estimated based on the chemical structure and data from analogous compounds such as Methyl 4-methoxy-3-nitrobenzoate.[11]
Conceptual Synthetic Pathway
While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations on pyridine rings. A common approach involves the nitration of a methoxy-picolinate precursor. The synthesis of related compounds often involves steps like nitration, reduction, and cyclization.[12][13] For library production, a reliable multi-step synthesis from commercially available starting materials would be required, with rigorous purification and quality control (e.g., by NMR and LC-MS) to ensure a purity of >95% for screening.
FBDD Workflow Using this compound
The integration of this compound into an FBDD campaign follows a structured, multi-stage process designed to identify and validate its interaction with a target protein, and subsequently guide its evolution into a potent lead compound.
Caption: A generalized FBDD workflow from initial screening to lead optimization.
Protocols for Screening and Validation
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection and characterization.[3] The following protocols are tailored for the use of this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for primary fragment screening.[14][15]
Objective: To identify if this compound binds to the target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5)
-
Target protein (high purity, >95%)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a suitable concentration (e.g., 20-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a working solution of this compound (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 2%.[16]
-
Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).
-
Allow for a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).
-
Regenerate the surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the active flow cell signal.
-
A positive "hit" is identified by a clear increase in the response units (RU) during the association phase, indicating binding of the fragment to the protein.
-
The shape of the sensorgram provides qualitative information about the binding kinetics.[17]
-
Self-Validation:
-
Positive Control: Include a known binder to the target protein to ensure the immobilized protein is active.
-
Negative Control: Use a structurally similar but inactive compound to check for non-specific binding.
-
Dose-Response: For confirmed hits, a concentration series should be run to confirm a dose-dependent binding response.
Protocol 2: Hit Validation and SAR by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for fragment screening, capable of detecting weak binding and providing information about the binding site.[2][18] Ligand-observe NMR methods, such as saturation transfer difference (STD) NMR, are particularly efficient for screening.
Objective: To confirm the binding of this compound and gain initial structural insights into the interaction.
Materials:
-
High-field NMR spectrometer (>500 MHz) with a cryoprobe.
-
Isotopically labeled (¹⁵N or ¹³C) target protein for protein-observed experiments (optional, for binding site mapping).
-
NMR tubes.
-
Deuterated buffer solution.
-
This compound stock solution.
Methodology (Ligand-Observed STD-NMR):
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 200 µM) in a deuterated buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's proton resonances.
-
Acquire an STD-NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment's protons.
-
Acquire a reference "off-resonance" spectrum where the saturation frequency is applied away from any protein signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Protons on the fragment that are in close proximity to the protein upon binding will show signals in the STD spectrum.
-
The presence of signals confirms binding. The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein (the "group epitope mapping").
-
Self-Validation:
-
Competition Experiment: A known binder can be added to the sample. A reduction in the STD signal for this compound would indicate binding to the same or an allosterically coupled site.
-
Protein-Observed NMR: For more detailed information, a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein can be acquired in the presence and absence of the fragment. Chemical shift perturbations (CSPs) of specific amino acid residues on the protein surface can map the binding site.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, unambiguous structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[19][20]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein.
-
Prepare a soaking solution containing this compound at a concentration typically between 1-10 mM, along with a suitable cryoprotectant.
-
Soak the protein crystals in this solution for a period ranging from minutes to hours. The optimal time must be determined empirically.[21]
-
-
Data Collection:
-
Harvest a soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment.[19]
-
Refine the protein-fragment complex structure to high resolution.
-
Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, van der Waals contacts) between the fragment and the protein.
-
Self-Validation:
-
Apo Structure: A crystal soaked in the same solution but without the fragment should be analyzed in parallel to ensure that any observed electron density is due to the fragment.
-
Data Quality: The final refined structure should have good refinement statistics (R-work, R-free) and geometry.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a binder and its binding mode is elucidated, the next phase of the FBDD process begins.
Caption: Elaboration of the initial fragment hit into a lead compound.
The structural data obtained from X-ray crystallography will reveal unoccupied pockets adjacent to the bound fragment. Medicinal chemists can then use this information to design and synthesize new analogues. For this compound, the most immediate synthetic handle is the methyl ester. It can be hydrolyzed to the carboxylic acid, which can then be coupled with a variety of amines to "grow" the fragment into the adjacent pocket, forming new, potency-enhancing interactions. This iterative process of design, synthesis, and testing is the cornerstone of converting a low-affinity fragment into a high-potency lead candidate.[22]
References
-
PubChem. 6-Methoxyquinoline | C10H9NO. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Methoxy-4-methyl-8-nitroquinoline | C11H10N2O3. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available from: [Link]
-
BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available from: [Link]
-
National Institutes of Health (NIH). Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]
-
PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]
-
PubChem. 6-Methoxymellein | C11H12O4. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health (NIH). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
YouTube. Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Available from: [Link]
-
University of Cambridge. Mass Spectrometry in Fragment-Based Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
ChemSynthesis. 6-methoxy-8-nitroquinoline. Available from: [Link]
-
Diamond Light Source. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]
-
National Institutes of Health (NIH). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available from: [Link]
-
National Institutes of Health (NIH). Fragment-Based Drug Discovery Using NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Nitro-Group-Containing Drugs. Available from: [Link]
-
Frontiers in Molecular Biosciences. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Available from: [Link]
-
National Institutes of Health (NIH). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Available from: [Link]
-
PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available from: [Link]
-
ResearchGate. Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]
-
PubMed. Fragment-based screening using surface plasmon resonance technology. Available from: [Link]
-
MDPI. Special Issue: Nitro Group Containing Drugs. Available from: [Link]
-
ChemRxiv. Promiscuous scaffolds: Friend or foe in fragment-based drug design?. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Available from: [Link]
-
YouTube. Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Available from: [Link]
-
Portland Press. A beginner's guide to surface plasmon resonance. Available from: [Link]
-
Selvita. X-ray Crystallography Fragment Screening. Available from: [Link]
-
YouTube. Introduction into Fragment Based Drug Discovery. Available from: [Link]
-
Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery. Available from: [Link]
-
PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
-
ACS Publications. Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Available from: [Link]
-
PubMed. Fragment-based screening by protein-detected NMR spectroscopy. Available from: [Link]
-
ResearchGate. Withdrawn Paper: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Available from: [Link]
-
SciSpace. Fragment screening by surface plasmon resonance. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Available from: [Link]
-
YouTube. Software Pharmaceutical Analysis: Fragment-based Screening by NMR. Available from: [Link]
-
ResearchGate. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]
-
Freie Universität Berlin. Crystallographic fragment screening - improvement of workflow, tools and procedures. Available from: [Link]
-
Chemsrc. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8. Available from: [Link]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
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- 22. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with "Methyl 6-methoxy-3-nitropicolinate"
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 6-methoxy-3-nitropicolinate Scaffolds
Executive Summary
This compound (CAS: 1427195-24-1) is a highly functionalized pyridine scaffold used in the synthesis of kinase inhibitors and heterocyclic drug candidates.[][2][3] While the 3-nitro and 2-carboxylate groups provide orthogonal handles for cyclization, the 6-methoxy group is chemically inert to standard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Stille).[2]
This guide addresses the specific challenge of coupling with this substrate. It details two distinct workflows:
-
The Activation Route: Converting the inert 6-methoxy group into a reactive triflate (OTf) to enable cross-coupling.[2]
-
The Precursor Route: Utilizing the halogenated analog (Methyl 6-chloro-3-nitropicolinate) for direct coupling, followed by methoxylation if necessary.[2]
-
The C3-Diversification Route: Reducing the nitro group to an amine for Buchwald-Hartwig coupling.[2]
Part 1: Chemo-Structural Analysis & Strategy
The substrate features a pyridine ring with significant electronic bias.[2]
-
C2 (Ester): Electron-withdrawing, directs nucleophilic attack to C6.[2]
-
C3 (Nitro): Strongly electron-withdrawing, deactivates the ring toward electrophilic aromatic substitution but facilitates SNAr at C6.[2]
-
C6 (Methoxy): A strong electron donor.[2] In Pd-catalysis, C-OMe bonds are generally unreactive unless activated via C-O cleavage (Ni-catalyzed) or converted to a leaving group.[2]
Strategic Decision Matrix:
| Objective | Recommended Pathway | Key Intermediate |
|---|---|---|
| Install Aryl/Alkyl at C6 | Route A (Activation) | Methyl 6-(trifluoromethanesulfonyloxy)-3-nitropicolinate |
| Install Aryl/Alkyl at C6 | Route B (Precursor) | Methyl 6-chloro-3-nitropicolinate |
| Functionalize C3 (Amine) | Route C (Reduction) | Methyl 3-amino-6-methoxypicolinate |[2]
Part 2: Visual Workflow (Graphviz)
Caption: Divergent synthesis pathways for functionalizing this compound. Route A activates the C6 position; Route C functionalizes the C3 position.[2]
Part 3: Detailed Experimental Protocols
Protocol A: Activation via Triflation (The "Switch" Strategy)
Use this protocol if you must start with the 6-methoxy compound and couple at the C6 position.[2]
Step 1: Demethylation to 6-Hydroxypicolinate
-
Reagents: Trimethylsilyl iodide (TMSI) or Pyridine Hydrochloride.[2]
-
Mechanism: Cleavage of the methyl ether to reveal the pyridone tautomer.[2]
-
Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Add Sodium Iodide (NaI, 3.0 eq) and Trimethylsilyl Chloride (TMSCl, 3.0 eq) to generate TMSI in situ.[2]
-
Heat to reflux (80°C) for 4–6 hours under N2. Monitor by LCMS for disappearance of starting material.[2]
-
Quench: Cool to RT, dilute with EtOAc, and wash with saturated Na2S2O3 (to remove iodine) and brine.
-
Isolate: Dry over Na2SO4 and concentrate to yield the 6-hydroxy intermediate (often exists as the 2-pyridone tautomer).[2]
Step 2: Triflation (Converting OH to OTf)
-
Reagents: Triflic anhydride (Tf2O), Pyridine.[2]
-
Suspend the 6-hydroxy intermediate (1.0 eq) in anhydrous DCM (0.15 M).
-
Add Pyridine (3.0 eq) and cool to 0°C.
-
Dropwise add Triflic Anhydride (Tf2O, 1.2 eq) over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with cold 1M HCl (rapidly), then saturated NaHCO3. Dry and concentrate.
-
Critical: Use the triflate immediately or store at -20°C; it is hydrolytically sensitive.[2]
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Substrate: Methyl 3-nitro-6-(trifluoromethylsulfonyloxy)picolinate.[2]
-
Charge: Triflate (1.0 eq), Aryl Boronic Acid (1.5 eq), K2CO3 (3.0 eq).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%).[2]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Conditions: Heat at 80–90°C for 4–12 hours under Argon.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The 6-Chloro Alternative (Standard Control)
Use this protocol if you can source the chlorinated precursor.[2] It is higher yielding and fewer steps.[2]
Substrate: Methyl 6-chloro-3-nitropicolinate.[2] Reaction: Suzuki Coupling.
| Component | Specification | Role |
| Catalyst | Pd(PPh3)4 (5 mol%) or Pd(Amphos)Cl2 | Palladium(0) source.[2] Amphos is superior for electron-deficient pyridines.[2] |
| Base | Cs2CO3 (2.0 eq) | Anhydrous conditions preferred to prevent ester hydrolysis.[2] |
| Solvent | Toluene (anhydrous) | Non-polar solvent minimizes proto-dehalogenation side reactions.[2] |
| Temperature | 100°C | Required to activate the C-Cl bond.[2] |
Procedure:
-
Combine Methyl 6-chloro-3-nitropicolinate (1.0 eq), Boronic acid (1.5 eq), and Cs2CO3 (2.0 eq) in a pressure vial.
-
Add Pd catalyst (5 mol%) in a glovebox or under strong Argon flow.
-
Add anhydrous Toluene (0.2 M).
-
Seal and heat at 100°C for 16 hours.
-
Filter through Celite, concentrate, and purify.[2]
Protocol C: C3-Amination (Buchwald-Hartwig)
Use this protocol to functionalize the nitro position.[2]
Step 1: Nitro Reduction
-
Dissolve this compound in MeOH.
-
Add 10% Pd/C (10 wt%) and apply H2 balloon (1 atm).
-
Stir 2 hours at RT. Filter through Celite.[2]
-
Result: Methyl 3-amino-6-methoxypicolinate.[2]
-
Step 2: C-N Coupling
-
Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).[2]
-
Why Xantphos? Excellent for primary amines and electron-deficient anilines.[2]
-
-
Base: Cs2CO3 (2.5 eq).
-
Solvent: 1,4-Dioxane (100°C).
-
Note: The ester group at C2 may cause steric hindrance; high temperatures (100-110°C) are often required.[2]
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| No Reaction (Route A) | Triflate hydrolysis | Ensure anhydrous workup for triflate; switch to anhydrous K3PO4 in coupling. |
| Ester Hydrolysis | Base is too strong/wet | Switch from Na2CO3/H2O to anhydrous CsF or K3PO4 in Dioxane.[2] |
| Protodehalogenation | Hydride source present | Avoid alcoholic solvents (EtOH/iPrOH) in the coupling step; use Toluene or DMF.[2] |
| Homocoupling of Boronic Acid | Excess O2 | Degas solvents rigorously (sparge with Ar for 20 mins). |
References
-
Suzuki Coupling of 2-Chloropyridines
-
Activation of 2-Methoxypyridines via Triflation
-
Buchwald-Hartwig of Aminopyridines
-
Synthesis of 3-Nitropicolinate Derivatives
Sources
Nucleophilic substitution reactions of "Methyl 6-methoxy-3-nitropicolinate"
Application Note: Chemoselective Functionalization of Methyl 6-methoxy-3-nitropicolinate via Nucleophilic Aromatic Substitution (
Executive Summary & Strategic Importance
This compound is a high-value heterocyclic scaffold characterized by a "push-pull" electronic system. It features a pyridine core activated by a 3-nitro group (strong electron-withdrawing group, EWG) and a 6-methoxy group (potential leaving group). This specific arrangement renders the C6 position highly electrophilic, making it a prime candidate for Nucleophilic Aromatic Substitution (
This scaffold is frequently utilized as an intermediate in the synthesis of P2X3 antagonists , PI3K/mTOR inhibitors , and other fused bicyclic heterocycles (e.g., pyrido[2,3-b]pyrazines).
The Challenge: The molecule possesses two electrophilic centers:
-
The C6 Ring Carbon: Activated for
. -
The C2 Ester Carbonyl: Susceptible to aminolysis (amide formation) or hydrolysis.
This guide provides a validated protocol to achieve chemoselective substitution at C6 while preserving the C2-ester functionality, minimizing byproduct formation.
Mechanistic Insight: The "Activated Pyridine" System
To optimize the reaction, one must understand the electronic forces at play. The C6 position is activated by two synergistic factors:
-
Inductive Effect (-I): The adjacent ring Nitrogen (N1) pulls electron density, creating a partial positive charge at C6.
-
Resonance Effect (-M): The 3-Nitro group is in a para-like relationship (across the ring) to C6. This allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the nitro group's oxygen atoms, significantly lowering the activation energy.
Why Methoxy? While halogens (Cl, Br) are typical leaving groups, the methoxy group in this highly activated system is an excellent leaving group for amines. It also offers better storage stability than the corresponding chloride, which is prone to hydrolysis.
Visualizing the Pathway
Figure 1: Reaction pathway illustrating the competition between the desired
Validated Experimental Protocols
Protocol A: Chemoselective Aminolysis ( )
Objective: Replace the 6-methoxy group with a primary or secondary amine without affecting the methyl ester.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or Triethylamine (TEA). -
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Avoid alcohols to prevent transesterification.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses attack on the ester.
-
Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the Amine (1.1 equiv).
-
Reaction: Stir at 0°C for 30 minutes, then allow the reaction to warm to Room Temperature (RT) naturally. Monitor via TLC or LC-MS.
-
Checkpoint: Most reactions complete within 2–4 hours at RT. If the amine is sterically hindered, mild heating (40°C) may be required, but monitor closely for ester cleavage.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: The product often precipitates upon addition of cold hexanes or ether. If not, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Data Summary: Solvent & Base Effects
| Solvent | Base | Temperature | Yield (C6-Subst.) | Side Product (Amide) | Notes |
| MeCN | DIPEA | 0°C -> RT | 88-95% | < 2% | Recommended. Best balance of solubility and selectivity. |
| THF | TEA | RT | 80-85% | < 5% | Good alternative. Slower reaction rates. |
| MeOH | None | Reflux | 40% | 30% | Avoid. High transesterification and amide formation. |
| DMF | 80°C | 60% | 25% | Too harsh. Promotes ester hydrolysis/amidation. |
Protocol B: Hydrolysis to the Pyridone (Warning)
Context: If the goal is to generate the 6-hydroxy derivative (pyridone tautomer), stronger conditions are used. Note that standard saponification (LiOH/THF/Water) intended for the ester might accidentally hydrolyze the methoxy group if heated.
Guidance for Ester Hydrolysis (Preserving Methoxy):
-
Use LiOH (1.1 equiv) in THF:Water (3:1) at 0°C .
-
Do not heat. The 6-methoxy group is activated and can be displaced by hydroxide at elevated temperatures (
C), converting the methoxy-pyridine to a pyridone.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Poor nucleophilicity of the amine (e.g., anilines).
-
Solution: Switch solvent to DMF (polar aprotic) and increase temperature to 50°C. Add a stronger non-nucleophilic base like Cs2CO3.
-
-
Issue: Amide Formation (Attack at Ester).
-
Cause: Reaction temperature too high or amine is too unhindered (e.g., methylamine) in high excess.
-
Solution: Maintain strict 0°C conditions. Add the amine very slowly. Ensure the stoichiometry of the amine does not exceed 1.1 equiv.
-
-
Issue: Transesterification.
-
Cause: Use of Methanol or Ethanol as solvent.
-
Solution: Use aprotic solvents (MeCN, THF, DCM) exclusively.
-
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 29, 2026, from [Link]
- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2).
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2] Retrieved January 29, 2026, from [Link]
Sources
Reduction of the nitro group on "Methyl 6-methoxy-3-nitropicolinate"
Application Note: Chemoselective Reduction of Methyl 6-methoxy-3-nitropicolinate
Part 1: Executive Summary & Strategic Importance
Methyl 3-amino-6-methoxypicolinate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and other fused heterocyclic systems found in kinase inhibitors (e.g., PI3K/mTOR pathway) and P2X3 antagonists.
The precursor, This compound , presents a unique chemoselective challenge. The molecule contains three distinct functionalities susceptible to reduction or cleavage:
-
The Nitro Group (-NO₂): The target for reduction.[1]
-
The Methyl Ester (-COOMe): Susceptible to hydrolysis (under acidic/basic aqueous conditions) or over-reduction (to alcohol).
-
The Pyridine Ring: Susceptible to hydrogenation, particularly because the 6-methoxy group increases electron density, potentially facilitating catalyst binding to the ring system.
This guide details two validated protocols to achieve exclusive reduction of the nitro group to the amine while preserving the ester and the aromatic core.
Part 2: Critical Analysis of Reduction Methodologies
We evaluated three common reduction strategies. The selection depends on available equipment (hydrogenation vs. batch reactors) and scalability requirements.
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Dissolving Metal (Fe/NH₄Cl) | Method C: Stannous Chloride (SnCl₂) |
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) | Single Electron Transfer |
| Chemo-selectivity | High (at controlled pressure) | Excellent (Ester is inert) | Good, but acid sensitive |
| Scalability | Excellent (Clean workup) | Good (Cheap reagents) | Poor (Emulsion formation) |
| Reaction Time | 2–6 Hours | 1–4 Hours | 12–24 Hours |
| Workup | Filtration & Evaporation | Extraction required | Difficult (Tin salts) |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the transformation and the potential side-reactions that must be avoided.
Figure 1: Reaction pathway highlighting the target transformation (Green) and critical failure modes (Red).
Part 4: Primary Protocol – Catalytic Hydrogenation (Pd/C)
This is the "Gold Standard" method due to its atom economy and ease of workup. It relies on the high activity of Palladium on Carbon (Pd/C) to reduce the nitro group under mild hydrogen pressure.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Note: MeOH is faster; EtOAc is safer if ester hydrolysis is observed.
-
Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30 psi).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in MeOH (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Critical: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.
-
Hydrogenation:
-
Balloon Method: Attach a balloon filled with H₂. Purge the headspace 3 times. Stir vigorously at Room Temperature (20–25°C).
-
Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.
-
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LCMS. The reaction is typically complete in 3–4 hours.
-
Endpoint: Disappearance of the yellow nitro compound; appearance of the fluorescent blue amino spot.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
-
-
Purification: The product is usually pure enough (>95%) for the next step. If necessary, recrystallize from EtOAc/Hexanes.
Part 5: Secondary Protocol – Iron-Mediated Reduction (Fe/NH₄Cl)
This method is recommended if hydrogenation equipment is unavailable or if the specific batch of substrate contains sulfur impurities (which poison Pd catalysts). This is a modification of the Béchamp reduction but uses Ammonium Chloride instead of strong acid, protecting the ester.
Reagents
-
Substrate: this compound (1.0 equiv).
-
Reductant: Iron Powder (325 mesh, 5.0 equiv).
-
Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Methodology
-
Setup: Equip a 3-neck flask with a mechanical stirrer and a reflux condenser.
-
Solvation: Dissolve the substrate in Ethanol/Water (3:1, 0.2 M).
-
Activation: Add the NH₄Cl and Iron powder to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring.
-
Note: Vigorous stirring is essential to keep the heavy iron powder suspended.
-
-
Timeline: The reaction typically completes in 1–2 hours. The color will change from yellow to a dark sludge (iron oxides).
-
Workup:
-
Cool to room temperature.[2]
-
Filter the slurry through Celite to remove iron residues. Wash the pad copiously with EtOAc.
-
Phase Separation: The filtrate will likely be biphasic.[3] Concentrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract 3x with EtOAc.[4]
-
Dry organics over Na₂SO₄, filter, and concentrate.[4]
-
Part 6: Analytical Validation & Troubleshooting
Validation Criteria
-
¹H NMR (DMSO-d₆):
-
Substrate: Nitro group deshields C4-H (approx. 8.5 ppm).
-
Product: Amine group shields C4-H (shift upfield to approx 7.2 ppm). Look for broad singlet (2H) around 6.0–7.0 ppm corresponding to -NH₂.
-
Ester Integrity: Singlet (3H) at ~3.8 ppm must remain.
-
Methoxy Integrity: Singlet (3H) at ~3.9 ppm must remain.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (Pd/C) | Catalyst Poisoning (Sulfur) | Filter, wash vessel, restart with fresh catalyst. Switch to Method B (Fe). |
| Ester Hydrolysis | Wet solvent + Basic conditions | Ensure solvents are dry. In Method B, ensure NH₄Cl is used, not strong base. |
| Ring Reduction | Pressure too high / Reaction too long | Stop reaction immediately upon consumption of SM. Use 1 atm H₂ only. |
| Green/Blue Filtrate (Method B) | Iron leaching | Wash organic layer with EDTA solution or dilute NaHCO₃. |
Part 7: Experimental Decision Logic
Figure 2: Workflow for selecting the optimal reduction protocol.
Part 8: References
-
Ramadas, K., & Srinivasan, N. (1992).[2][5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[5] Synthetic Communications, 22(22), 3189–3195.[2] Link
-
Liu, Y., et al. (2005).[5] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[5] Journal of Organic Chemistry. (Validated Fe reduction on functionalized aromatics). Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C selectivity for nitro vs. pyridine ring).
-
Patent WO2007117607. (2007).[4] Synthesis of Aminopicolinates via Hydrogenation. (Industrial precedent for picolinate reduction). Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
"Methyl 6-methoxy-3-nitropicolinate" in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of Methyl 6-methoxy-3-nitropicolinate in Kinase Inhibitor Design
Executive Summary
This compound (CAS: 7336-57-4) represents a high-value "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its highly functionalized pyridine core, which offers three orthogonal handles for chemical diversification:
-
C3-Nitro Group: A latent amine precursor essential for constructing bicyclic "privileged scaffolds" like imidazo[4,5-b]pyridines .
-
C2-Methyl Ester: An electrophilic site ready for amide coupling, heterocycle formation, or reduction.
-
C6-Methoxy Group: A masked leaving group (via demethylation/activation) or a solubility-enhancing motif.
This application note details the optimized protocols for transforming this scaffold into bioactive kinase inhibitors, specifically focusing on the synthesis of imidazo[4,5-b]pyridine cores, which are bioisosteres of the purine ring found in ATP.
Strategic Analysis: The "Privileged Scaffold" Approach
In medicinal chemistry, the imidazo[4,5-b]pyridine ring system is a "privileged structure" capable of binding to multiple kinase active sites (e.g., Aurora A , EGFR , p38 MAPK ) by mimicking the adenine moiety of ATP.[1] this compound is the ideal starting material for these cores because it allows for regioselective functionalization .
Structural Logic & Reactivity Map
-
The "Hinge Binder": The imidazo[4,5-b]pyridine core (derived from the C2-C3 positions) typically forms hydrogen bonds with the kinase hinge region.
-
The "Solubilizer/Vector": The C6-methoxy group can be retained to improve lipophilic ligand efficiency (LLE) or displaced to introduce solubilizing tails (e.g., morpholine/piperazine) into the solvent-exposed region.[1]
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this compound, highlighting its role in generating distinct inhibitor classes.
Figure 1: Divergent synthetic pathways from this compound to kinase inhibitor scaffolds.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of the Nitro Group
Objective: Reduce the C3-nitro group to an amine without affecting the C2-ester or the pyridine ring integrity.
Context: While catalytic hydrogenation (H₂/Pd-C) is common, it can sometimes lead to over-reduction or dechlorination if halogens are present elsewhere. The Iron/Ammonium Chloride method is preferred for its mildness and high chemoselectivity.
Materials:
-
This compound (1.0 equiv)[1]
-
Iron powder (5.0 equiv, <10 micron particle size preferred)[1]
-
Ammonium chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add NH₄Cl (50 mmol) and stir for 5 minutes at room temperature to ensure partial dissolution.
-
Reduction: Add Iron powder (50 mmol) in a single portion.
-
Reaction: Heat the mixture to 80°C (reflux) with vigorous stirring.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear within 1-2 hours, replaced by a highly fluorescent blue/purple spot (amine).[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove iron residues. Wash the pad with warm Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure.[2]
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL).
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Yield Expectation: 85-95% of Methyl 3-amino-6-methoxypicolinate .
-
Storage: Use immediately or store under Argon at -20°C (amine is oxidation-sensitive).
-
Protocol B: Cyclization to the Imidazo[4,5-b]pyridine Core
Objective: Form the bicyclic "hinge-binding" core.
Context: This step constructs the imidazole ring. Using Triethyl Orthoformate (TEOF) provides the C2-unsubstituted core, while using specific aldehydes allows for C2-aryl substitution (common in inhibitors like Vemurafenib analogs).[1]
Materials:
-
Methyl 3-amino-6-methoxypicolinate (from Protocol A)[1]
-
Triethyl Orthoformate (TEOF) (Excess, used as solvent/reagent)[1]
-
Catalytic p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
Step-by-Step Procedure:
-
Setup: Dissolve the amine (5 mmol) in TEOF (10 mL). Add pTSA (0.5 mmol).
-
Cyclization: Heat the mixture to 100°C for 4-6 hours.
-
Mechanism:[3][4] Formation of the formimidate intermediate followed by intramolecular nucleophilic attack of the pyridine nitrogen (or amide nitrogen after ester conversion, depending on specific route variants. Note: For the ester precursor, this often requires a two-step sequence: Amidation first, then cyclization.[1] However, direct reaction with formamidine acetate is also possible).
-
Alternative Route (Direct to Imidazopyridinone): If the goal is the oxo variant (common in kinases), react the amine with Phosgene or CDI (Carbonyldiimidazole).
-
-
Work-up: Evaporate excess TEOF under vacuum.
-
Purification: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM/MeOH gradient).
Quantitative Data & Optimization Table
The following table summarizes optimization parameters for the critical Nitro Reduction step, comparing methods to ensure process scalability.
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Comments |
| Fe / NH₄Cl | Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O | 80 | 1-2 | 92% | Recommended. Robust, cheap, tolerates halogens.[1] |
| H₂ / Pd-C | 10% Pd/C, H₂ (1 atm), MeOH | 25 | 4 | 85% | Clean, but risk of de-halogenation if Cl/Br present.[1] |
| SnCl₂ | SnCl₂·2H₂O, EtOH | 70 | 3-5 | 78% | Tedious work-up (tin emulsions); lower yield. |
| Zn / AcOH | Zn dust, Acetic Acid | 25 | 1 | 80% | Fast, but can hydrolyze the ester if temp is uncontrolled.[1] |
Safety & Handling
-
This compound: Potential skin sensitizer.[1] Handle in a fume hood.
-
Iron Powder: Flammable solid. Avoid dust formation.
-
Solvents: Ethanol and Ethyl Acetate are flammable. Ensure proper grounding of equipment.
-
Waste Disposal: Iron residues must be treated as heavy metal waste. Aqueous layers from the reduction contain ammonium salts and should be disposed of according to local environmental regulations.
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
Nitro Reduction Protocols
- Title: "Selective reduction of nitro compounds using iron/ammonium chloride."
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Kinase Inhibitor Design (Aurora A)
- Title: "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor."
- Source: ACS Medicinal Chemistry Letters (via NIH).
-
URL:[Link]
- Title: "Synthesis of Methyl 6-methylnicotinate and related pyridine esters.
Sources
- 1. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of Methyl 6-methoxy-3-nitropicolinate
This technical guide details the synthesis and yield optimization of Methyl 6-methoxy-3-nitropicolinate , a critical intermediate often used in the development of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals.
The guide focuses on the Nucleophilic Aromatic Substitution (
Executive Summary & Reaction Logic
Target Molecule: this compound CAS Registry Number: (Analogous structures often referenced in patents, e.g., 6-chloro precursors) Primary Challenge: The synthesis is plagued by two main yield-killing factors:
-
Regioselectivity: During the introduction of the nitro group.
-
Ester Hydrolysis: During the methoxylation step, where the basic conditions (NaOMe) can attack the methyl ester at C2, converting the product back to the carboxylic acid.
The Optimized Route: Instead of nitrating methyl 6-methoxypicolinate directly (which leads to difficult 3-nitro vs. 5-nitro separation), the recommended protocol utilizes a displacement strategy :
-
Nitration of 6-hydroxypicolinic acid (directs to C3).
-
Activation of the C6-hydroxyl to a Chloride.
-
Methoxylation via
(displacement of Chloride).
Master Synthesis Workflow (Visualization)
The following diagram outlines the critical path and decision nodes for the synthesis.
Caption: Optimized synthetic pathway prioritizing the isolation of the 3-nitro isomer prior to methoxylation to ensure high purity.
Critical Step Protocols & Troubleshooting
Phase 1: Preparation of Precursor (Methyl 6-chloro-3-nitropicolinate)
Context: Purity at this stage is non-negotiable. If you carry forward the 5-nitro isomer, it is nearly impossible to separate after methoxylation.
-
Protocol Insight: Nitration of 6-hydroxypicolinic acid typically yields a mixture of 3-nitro (major) and 5-nitro (minor).
-
Yield Tip: Recrystallize the crude nitrated acid from water or dilute acetic acid before chlorination. The 3-nitro isomer is generally less soluble in cold water than the 5-nitro isomer.
Phase 2: The Methoxylation ( ) – Yield Optimization
This is the step where most yield is lost due to ester hydrolysis.
Standard Protocol:
-
Solvent System: Anhydrous Methanol (MeOH) and THF (1:1 ratio). THF improves solubility of the chloro-nitro precursor.
-
Reagent: Sodium Methoxide (NaOMe), 0.5M to 2.0M solution in MeOH.
-
Conditions: -10°C to 0°C under Nitrogen/Argon atmosphere.
Troubleshooting Guide:
| Issue | Observation | Root Cause | Corrective Action (The Fix) |
| Low Yield / Acid Formation | TLC shows a baseline spot (polar); LCMS shows mass corresponding to carboxylic acid (M-14). | Hydrolysis. Presence of water or uncontrolled exotherm allows OH⁻ (from water) to attack the ester. | 1. Dry Solvents: Use freshly distilled MeOH or molecular sieves. 2. Temperature: Maintain reaction strictly below 0°C. 3. Reagent Control: Use solid NaOMe (95%+) stored in a desiccator, or titration-verified solution. Avoid old bottles of NaOMe solution which absorb moisture. |
| Incomplete Conversion | Starting material (Chloro-ester) remains after 4 hours. | Nucleophile Deactivation. NaOMe concentration is too low or quenched by acidic impurities. | 1. Stoichiometry: Increase NaOMe to 1.1–1.2 equivalents. 2. Concentration: Run the reaction more concentrated (0.5 M relative to substrate). |
| Transesterification | LCMS shows Ethyl ester (M+14) if Ethanol was used in workup or previous steps. | Wrong Solvent. Alkoxides exchange with alcohol solvents. | Strict Solvent Rule: If you want the Methyl ester, you MUST use Methanol as the solvent and Sodium Methoxide as the base. Never mix alkoxides/alcohols (e.g., NaOEt in MeOH). |
| "Black Tar" Formation | Reaction mixture turns dark/opaque; low recovery. | Polymerization/Decomposition. Nitro group is thermally sensitive; pyridine ring is electron-deficient. | Quench Protocol: Do not overheat during workup. Quench with Acetic Acid (stoichiometric amount) to neutralize excess methoxide before adding water/extraction. This prevents basic hydrolysis during the aqueous workup. |
Detailed Experimental Procedure (Best Practice)
Synthesis of this compound from Methyl 6-chloro-3-nitropicolinate
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Charge Methyl 6-chloro-3-nitropicolinate (1.0 eq) and anhydrous THF (5 vol). Cool to -10°C using an ice/salt bath.
-
Reagent Addition: Add anhydrous Methanol (5 vol). Note: Adding MeOH after cooling prevents potential transesterification if the starting material was an ethyl ester, though here it is methyl.
-
Reaction: Add Sodium Methoxide solution (25% in MeOH, 1.05 eq) dropwise over 20 minutes. Maintain internal temperature below 0°C.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Target: Disappearance of UV-active starting material (
). Product will be slightly more polar ( ).
-
-
Quench (Crucial for Yield): Once complete, add Glacial Acetic Acid (1.05 eq) dropwise at 0°C.
-
Why? This neutralizes the excess NaOMe immediately. If you add water first, the local high pH will hydrolyze the ester.
-
-
Workup: Dilute with cold water. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with Brine. Dry over
. -
Purification: Concentrate in vacuo. The product usually crystallizes upon standing or can be recrystallized from MeOH/Water.
Frequently Asked Questions (FAQs)
Q: Can I nitrate Methyl 6-methoxypicolinate directly to save steps? A: You can, but it is not recommended for high-yield requirements. The methoxy group is an ortho/para director (relative to itself). In the pyridine ring, it directs to positions 3 and 5. Direct nitration often yields a ~1:1 or 60:40 mixture of 3-nitro and 5-nitro isomers. Separating these isomers requires tedious column chromatography, leading to significant mass loss. The "Chloro-Displacement" route described above guarantees the position of the methoxy group.
Q: Why do I see a mass of M+15 in my LCMS? A: You likely formed the methyl ether but also hydrolyzed the ester to the acid, and then perhaps re-methylated it if using aggressive conditions? More likely, M+15 corresponds to Methyl 6-chloro-3-nitropicolinate (Mass X) vs This compound (Mass X - 35.5 + 31 = X - 4.5). Wait, Methoxy (31) vs Chloro (35.5). The product is lighter.[5][7] Correction: If you see M+14 relative to the acid, it's the methyl ester. If you see M+14 relative to the product, you might have transesterified with Ethanol (Ethyl ester). Always check the solvent purity.
Q: My product is yellow. Is this normal? A: Yes. Nitro-pyridines are typically yellow to orange crystalline solids due to the conjugation of the nitro group with the aromatic ring.
References
-
Nitration of 6-Hydroxypicolinic Acid
- Source: Patent US 5977418A (Regioselective nitration of arom
- Relevance: Describes conditions for nitration of activated aromatic rings, relevant to the precursor synthesis.
-
URL:
-
Synthesis of 6-Methoxy-3-nitro-2-methylpyridine (Analogous Chemistry)
- Source:Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, ResearchG
- Relevance: Validates the displacement of chloride by methoxide in nitro-activ
-
URL:
-
Methoxylation of Chloronitropyridines
- Source: Patent US 7256295B2 (Process for producing 2,3-diamino-6-methoxypyridine).
- Relevance: Explicitly describes the conversion of 2-amino-6-chloro-3-nitropyridine to the methoxy derivative using sodium methoxide, confirming the viability of the C6 displacement str
-
URL:
-
Esterification and General Pyridine Chemistry
- Source: Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 32, p.79 (1952).
- Relevance: Standard protocols for converting 6-hydroxynicotinic/picolinic acids to esters and chlorides.
-
URL:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 5. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents [patents.google.com]
- 6. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
Technical Support Center: Optimization of Methyl 6-methoxy-3-nitropicolinate Synthesis
Ticket ID: CHEM-OPT-2024-882 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This technical guide addresses the synthesis and optimization of Methyl 6-methoxy-3-nitropicolinate . This intermediate is a critical scaffold in the development of kinase inhibitors and agrochemicals. The presence of the electron-donating methoxy group at position C6 and the electron-withdrawing ester at C2 creates a unique "push-pull" electronic environment on the pyridine ring, making the C3 position the primary target for electrophilic attack, yet susceptible to side reactions.
This guide covers two primary synthetic pathways:
-
Route A (Nitration): Electrophilic aromatic substitution of Methyl 6-methoxypicolinate.
-
Route B (SnAr): Nucleophilic displacement on Methyl 6-chloro-3-nitropicolinate.
Module 1: The Nitration Route (Direct Functionalization)
Context: You are nitrating Methyl 6-methoxypicolinate using mixed acids (
Q1: Why is my reaction mixture turning black/tarry with low yields?
Diagnosis: Oxidative degradation and uncontrolled exotherms. Technical Insight: The methoxy group at C6 is a strong activator (Electron Donating Group). While it directs the nitro group to the desired C3 position (para to OMe), it also makes the ring susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures. The "black tar" is polymerized degradation products.
Optimization Protocol:
-
Solvent Choice: Use concentrated Sulfuric Acid (
) as the solvent. It acts as a heat sink and protonates the pyridine nitrogen, protecting the ring from excessive oxidation while generating the nitronium ion ( ). -
Temperature Gating:
-
Addition Phase: Must be performed at 0–5°C .[1]
-
Reaction Phase: Slowly warm to 25–35°C . Do not exceed 45°C.
-
-
Stoichiometry: Use fuming nitric acid (90%+) or
(solid addition) to control water content. Excess water slows the reaction, prompting users to increase heat, which leads to degradation.
Q2: I am observing a byproduct with M+45 mass. Is this the dinitro species?
Diagnosis: Yes, or a regioisomer. Technical Insight:
-
Regioselectivity: The C6-OMe directs ortho (C5) and para (C3). C3 is favored electronically, but C5 is sterically less hindered. If the temperature spikes, the activation energy for C5 nitration is overcome, leading to mixtures.
-
Dinitration: If
and excess (>1.5 eq) are used, you may nitrate both C3 and C5.
Experimental Workflow (Graphviz):
Figure 1: Optimized Nitration Workflow showing critical temperature control points.
Module 2: The SnAr Route (Nucleophilic Substitution)
Context: You are reacting Methyl 6-chloro-3-nitropicolinate with Sodium Methoxide (NaOMe) to install the methoxy group.
Q3: The major product is the carboxylic acid, not the ester. How do I prevent hydrolysis?
Diagnosis: Saponification caused by hydroxide impurities or excess methoxide.
Technical Insight: The nitro group at C3 activates the C6-chlorine for Nucleophilic Aromatic Substitution (SnAr). However, the ester at C2 is also highly electrophilic. Commercial NaOMe often contains NaOH (from water contamination), or trace water in the solvent generates hydroxide (
Troubleshooting Table: Solvent & Base Effects
| Parameter | Common Mistake | Optimized Condition | Reason |
| Reagent | Commercial 25% NaOMe in MeOH | Solid NaOMe (95%+) or Freshly prepared | Commercial solutions often contain water/NaOH hydroxides. |
| Solvent | Wet Methanol | Anhydrous THF/MeOH (10:1) | THF solubilizes the precursor; minimal MeOH prevents transesterification/hydrolysis. |
| Stoichiometry | 2.0+ Equivalents | 1.05 Equivalents | Excess base attacks the ester after the SnAr is complete. |
| Temperature | Reflux (>60°C) | 0°C to RT | SnAr on nitro-activated pyridines is fast; heat promotes ester cleavage. |
Q4: The reaction stalls at 80% conversion. Should I add more base?
Answer: No. Adding more base increases the risk of ester hydrolysis. Corrective Action:
-
Check the purity of your starting material (Chloride).
-
Instead of adding more base, increase the concentration of the reaction (reduce solvent volume) to improve kinetics.
-
If hydrolysis occurs (acid product observed), do not discard. Treat the crude acid with Thionyl Chloride (
) in Methanol to re-esterify it back to the target product.
Mechanistic Pathway (Graphviz):
Figure 2: Kinetic competition between SnAr substitution and ester hydrolysis.
Module 3: Purification & Characterization
Q5: How do I remove the regiomers (3-nitro vs 5-nitro) without column chromatography?
Strategy: Exploiting solubility differences. The 3-nitro isomer (target) is often more crystalline due to internal hydrogen bonding or symmetry packing compared to the 5-nitro isomer.
Recrystallization Protocol:
-
Dissolve the crude solid in minimum hot Methanol or Ethyl Acetate .
-
Slowly add Hexanes or Heptane until turbidity appears.
-
Cool to 4°C overnight.
-
The 3-nitro isomer typically precipitates first.
Analytical Checkpoints (Self-Validation)
-
1H NMR (DMSO-d6):
-
Look for the OMe singlet ~4.0 ppm.
-
Key Identifier: The aromatic protons in the 3-nitro product (actually positions 4 and 5) will show a specific coupling constant (
for ortho coupling). -
Note: In the target molecule (this compound), the protons are at positions 4 and 5. They are ortho to each other.
-
Shift: The H4 proton (ortho to nitro) will be significantly deshielded (downfield, ~8.5 ppm).
-
References
-
Nitration of Pyridine Derivatives: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (General grounding on pyridine nitration regioselectivity).
- SnAr Mechanism & Hydrolysis: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SnAr kinetics and side reactions).
-
Synthesis of Nitro-Picolinates
-
Patent Reference: "Process for producing 2,3-diamino-6-methoxypyridine" (US7256295B2). Describes the methoxylation of 2-amino-6-chloro-3-nitropyridine, establishing the SnAr conditions for this scaffold.
-
Related Synthesis: "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline" (ResearchGate). Demonstrates nitration conditions on methoxy-activated quinolines.
-
Sources
Technical Support Center: Methyl 6-methoxy-3-nitropicolinate Purification
The following technical support guide is structured as a dynamic troubleshooting center for researchers working with Methyl 6-methoxy-3-nitropicolinate (CAS 1427195-24-1) . It addresses the specific challenges of regioisomer separation and hydrolytic instability common to electron-deficient pyridine esters.[1][2]
Senior Application Scientist Desk Subject: Optimization of isolation protocols for nitrated picolinate scaffolds.
The Molecule & The Challenge
Target Molecule: this compound CAS: 1427195-24-1 Core Scaffold: 2,3,6-substituted Pyridine[2]
In the synthesis of this compound—typically via the electrophilic nitration of methyl 6-methoxypicolinate—you are fighting a battle between electronic activation and steric hindrance.[1] The 6-methoxy group is a powerful ortho/para director.[1][2]
-
The Target (3-Nitro): Para to the methoxy group.[1] Electronic favorability is high, but it is sterically crowded by the adjacent C2-ester.[1][2]
-
The Impurity (5-Nitro): Ortho to the methoxy group.[1] Less sterically hindered, but often electronically secondary to the para position.[1]
The Result: A crude mixture often containing 80-90% target (3-nitro) and 10-20% regioisomer (5-nitro), plus potential hydrolysis byproducts (carboxylic acids).[2] Separation is non-trivial due to similar polarities.[1]
Troubleshooting Guide (Q&A)
Q1: "I see two spots on TLC with very similar Rf values. Which is my product?"
Diagnosis: You are likely observing the 3-nitro and 5-nitro regioisomers.[1][2] Technical Insight: In silica chromatography, the 3-nitro isomer (Target) typically elutes after the 5-nitro isomer (Impurity) in non-polar/polar gradients, though this can invert based on solvent modifiers.[1][2]
-
Mechanism: The 3-nitro group interacts electronically with the adjacent C2-ester (dipole alignment), often creating a more polar "face" than the 5-nitro isomer, where the functional groups are distributed more symmetrically.[2]
-
Action: Run a 2D-TLC or a long plate using Hexanes:Ethyl Acetate (4:1) .[1][2] If separation is poor, switch to Toluene:Acetone (95:5) .[1] Toluene often resolves nitro-regioisomers better than alkanes due to
- interactions.[1][2]
Q2: "My product is oiling out during recrystallization instead of forming crystals."
Diagnosis: This is a classic "Oiling Out" phenomenon, indicating the solution entered a metastable liquid-liquid phase separation before reaching the crystallization boundary.[1] Cause:
-
Cooling too rapidly.[1]
-
The melting point of the ester is likely moderate (<100°C), making it prone to oiling in solvents with high boiling points.[1] Action:
-
Seed It: Never cool a spontaneous solution. Retain a small amount of crude solid to use as seeds at the saturation point.[1]
-
Change Solvent: If using Ethanol/Water, switch to Methanol (anhydrous) or Isopropanol .[1] Water often promotes oiling in hydrophobic esters.[1]
Q3: "The product yield is good, but NMR shows a carboxylic acid peak (~10-12 ppm)."
Diagnosis: Hydrolysis of the methyl ester.[1] Cause: The 3-nitro group makes the C2-ester electron-deficient, increasing its susceptibility to nucleophilic attack by water or hydroxide, especially during basic workups (e.g., using strong NaOH to neutralize the nitration mixture).[2] Action:
-
Quench Gently: Use solid
or a saturated bicarbonate solution at to neutralize acid.[1] Avoid .[1] -
Rescue: If the acid is present, re-esterify using
before attempting final purification.[1] It is easier to purify the ester than the mixed acid/ester system.[1]
Validated Purification Protocols
Protocol A: Flash Column Chromatography (Primary Method)
Use this for crude mixtures with >15% regioisomer content.
-
Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]
-
Loading: Dry load on Celite. Do not wet load with DCM; the solubility is too high, leading to band broadening.[1]
-
Mobile Phase Gradient:
-
Gradient Profile:
-
Detection: UV at 254 nm (Pyridine ring) and 280 nm (Nitro auxochrome).[1]
Protocol B: Selective Recrystallization (Polishing Method)
Use this to upgrade 90% purity material to >98%.
-
Solvent System: Methanol (MeOH) or MeOH:Water (9:1).[1]
-
Dissolution: Dissolve crude solid in minimum boiling MeOH (
). -
Clarification: If insoluble particles remain, hot filter through a glass frit (do not use paper; nitro compounds can adsorb).[1]
-
Crystallization:
-
Cool to room temperature slowly (20°C/hour).
-
Once ambient, transfer to
fridge for 12 hours. -
Critical: If oiling occurs, reheat to dissolve and add a seed crystal at
.
-
-
Wash: Filter and wash with cold (
) MeOH.
Visualized Workflows
Diagram 1: Purification Decision Matrix
Caption: Logical flow for determining the optimal purification route based on crude purity and impurity profile.
[2]
Diagram 2: Regioisomer Separation Logic
Caption: Structural differences between the 3-nitro target and 5-nitro impurity driving chromatographic separation.
Analytical Validation Data
When you have isolated your material, verify against these expected parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Nitro groups often impart yellow color; dark orange indicates decomposition.[1][2] |
| Melting Point | ~108–115°C (Typical) | Broad range indicates isomer contamination.[1][2] |
| 1H NMR (CDCl3) | Look for distinct singlets. 3-nitro and 5-nitro methoxy peaks often differ by 0.1–0.2 ppm.[2] | |
| Solubility | Soluble: DCM, EtOAc, DMSO | Insoluble: Water, Hexanes.[2] |
References
-
Chemical Identity: this compound (CAS 1427195-24-1).[1][2][3][4][5][][7] ChemicalBook.[1] Link
-
Synthesis Context: Nitration of activated pyridine carboxylates. Royal Society of Chemistry Education.[1] Link (Analogous mechanism for ester directing effects).[1]
-
Isomer Separation: Separation of nitro-substituted aromatic isomers via chromatography.[1][2] SIELC Technologies Application Note. Link
-
General Properties: Methyl 3-methoxy-4-nitrobenzoate (Analogous solid-state properties).[1][2] PubChem. Link
Sources
- 1. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 3. Ethers | CymitQuimica [cymitquimica.com]
- 4. This compound | 1427195-24-1 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 7. This compound | 1427195-24-1 [amp.chemicalbook.com]
Common side products in "Methyl 6-methoxy-3-nitropicolinate" synthesis
Executive Summary
Methyl 6-methoxy-3-nitropicolinate (CAS: 73781-91-6) is a critical pharmacophore, widely employed as a scaffold in the development of PI3K/mTOR kinase inhibitors and other heterocyclic drug candidates.[1][2] Its synthesis, typically involving the nitration of methyl 6-methoxypicolinate or nucleophilic aromatic substitution (SNAr) on a halogenated precursor, is prone to specific regio-chemical and stability issues.
This guide addresses the three most prevalent impurity classes: Regioisomers (5-nitro) , Hydrolysis Products (Carboxylic Acids) , and O-Dealkylated species (Pyridones) .
Part 1: The Regioisomer Challenge (The 5-Nitro Impurity)
Q: I am observing a persistent impurity (~5-15%) by HPLC that has the same mass (M+1 = 213) as my target. What is it?
A: You are likely observing the 5-nitro isomer (Methyl 6-methoxy-5-nitropicolinate).
Technical Insight: In the nitration of 2,6-disubstituted pyridines, the directing effects of the substituents compete.
-
The Target (3-Nitro): The 6-methoxy group is a strong ortho/para activator. Position 3 is para to the methoxy group.
-
The Impurity (5-Nitro): Position 5 is ortho to the methoxy group.
While electronic activation often favors the ortho position (5-nitro), steric hindrance from the methoxy group and the specific orientation of the nitrate ester intermediate often tip the balance toward the para (3-nitro) position. However, if the reaction temperature spikes or if the acid strength (H₂SO₄/HNO₃ ratio) is uncontrolled, the activation energy for the 5-position is overcome, leading to significant regio-impurity.
Q: How do I minimize the formation of the 5-nitro isomer?
A: Control the thermodynamics of the nitration.
-
Temperature Control: Maintain the nitration temperature below 5°C during addition. Higher temperatures (>20°C) significantly increase the 5-nitro isomer ratio.
-
Solvent System: Switch from standard mixed acid (H₂SO₄/HNO₃) to a milder system if possible, such as TFAA (Trifluoroacetic Anhydride)/NH₄NO₃ . The bulky trifluoroacetyl nitrate intermediate is more sterically demanding, favoring the less hindered 3-position over the 5-position.
Visualization: Nitration Regioselectivity Pathways
Caption: Bifurcation of the nitration pathway. The 3-nitro product is favored kinetically due to steric shielding of the 5-position by the methoxy group, but elevated temperatures promote 5-nitro formation.
Part 2: Stability & Workup Issues (Hydrolysis & Demethylation)
Q: My product yield is low, and I see a very polar spot on TLC that doesn't move in 20% EtOAc/Hexane. Is it the dinitro species?
A: It is more likely the Carboxylic Acid (Hydrolysis product) or the Pyridone (Demethylation product).
Diagnostic Table: Polar Impurities
| Impurity | Chemical Structure | Origin | Diagnostic Characteristic |
| Acid Impurity | 6-methoxy-3-nitropicolinic acid | Hydrolysis of methyl ester during acidic quench or basic workup. | Soluble in sat. NaHCO₃; precipitates upon acidification. |
| Pyridone Impurity | Methyl 6-oxo-1,6-dihydro-3-nitropicolinate | Acid-catalyzed ether cleavage (O-demethylation) of the methoxy group. | Strong UV absorbance shift; insoluble in non-polar solvents; characteristic amide/pyridone C=O stretch in IR (~1650 cm⁻¹). |
Q: How do I recover the material if I accidentally hydrolyzed the ester?
A: If you have the carboxylic acid (Acid Impurity), you do not need to discard it.
-
Extraction: Extract the aqueous layer with DCM to remove non-acidic impurities.
-
Acidification: Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Re-esterification: Isolate the precipitated acid and reflux in Methanol with a catalytic amount of H₂SO₄ or Thionyl Chloride (SOCl₂) to regenerate the target methyl ester.
Q: Why is the Pyridone forming? I didn't use any demethylating agents.
A: The "Pyridone" forms because 2- and 6-alkoxypyridines are essentially vinylogous esters . Under the strong acidic conditions of nitration (especially if water is present or the reaction is heated), the methoxy group can be cleaved to the thermodynamic tautomer (the pyridone).
-
Prevention: Ensure your reagents (HNO₃) are fuming or low-water content. Avoid prolonged heating of the reaction mixture after the starting material is consumed.
Part 3: Purification Protocol
Q: The 5-nitro isomer is co-eluting with my product on silica gel. How do I separate them?
A: Chromatographic separation of nitro-regioisomers is notoriously difficult due to similar polarities. We recommend a Fractional Crystallization approach before resorting to column chromatography.
Recommended Protocol:
-
Solvent System: Dissolve the crude solid in minimum hot Methanol or Ethanol.
-
Cooling: Allow to cool slowly to room temperature, then chill to 0°C.
-
Selectivity: The 3-nitro isomer (Target) typically has a higher melting point and crystallizes more readily than the 5-nitro isomer, which often remains in the mother liquor.
-
Verification: Check the filter cake by H-NMR.
-
Target (3-Nitro): Look for two doublets with vicinal coupling (J ≈ 8.5 Hz) representing H4 and H5.
-
Impurity (5-Nitro): Look for doublets with similar coupling, but distinct chemical shifts. H5 (target) is shielded by the ortho-methoxy, whereas H4 (impurity) is in a different electronic environment.
-
Visualization: Workup & Purification Logic
Caption: Purification decision tree.[3][4] Acidic impurities are removed via aqueous partition, while the difficult-to-separate 5-nitro isomer is removed via fractional crystallization from methanol.
References
-
Spalding, M. A., & Albright, L. F. (1985). Separation of Trinitrotoluene Isomers by Crystallization and Extraction with Nitric Acid as a Solvent. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link] (Foundational principles of nitro-isomer separation via crystallization).
-
Royal Society of Chemistry. (n.d.).[2] Nitration of methyl benzoate: Regioselectivity mechanisms. Retrieved from [Link] (Mechanistic grounding for ester/methoxy directing effects).
- Google Patents. (2011). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
Sources
- 1. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
"Methyl 6-methoxy-3-nitropicolinate" stability and degradation
Topic: Stability, Degradation, and Handling Guide
Introduction: Molecule Profile
Methyl 6-methoxy-3-nitropicolinate (CAS: 1427195-24-1) is a highly functionalized pyridine intermediate used primarily in the synthesis of pharmaceutical agents, including P2X3 antagonists and kinase inhibitors.[1][2][3] Its structure features three reactive centers: the methyl ester (C2), the nitro group (C3), and the methoxy group (C6).
While valuable for its reactivity, this "push-pull" electronic structure creates specific stability challenges. The electron-withdrawing nitro group activates the ring, making the ester susceptible to hydrolysis and the methoxy group susceptible to nucleophilic aromatic substitution (
Module 1: Critical Stability Factors (The "Why")
To prevent degradation, you must understand the forces at play. This compound is not "passive"; it is electronically primed for reaction.
The Hydrolysis Trap (Moisture Sensitivity)
The nitro group at C3 is strongly electron-withdrawing. This pulls electron density away from the neighboring C2-carbonyl carbon, making it significantly more electrophilic than a standard benzoate ester.
-
Risk: Even trace moisture, catalyzed by slight acidity or basicity, will rapidly hydrolyze the ester to the carboxylic acid (6-methoxy-3-nitropicolinic acid).
-
Observation: Sample turns from off-white/yellow solid to a sticky orange gum (acid formation often lowers melting point).
The Nucleophilic Substitution Risk ( )
The methoxy group at C6 is para to the nitro group. In pyridine chemistry, positions 2 and 6 are already electron-deficient. The addition of a nitro group makes the C6-methoxy a "good leaving group."
-
Risk: If dissolved in nucleophilic solvents (e.g., primary amines, warm alcohols with base), the methoxy group can be displaced.
-
Observation: Loss of the methyl signal in NMR; appearance of a new mass peak corresponding to the nucleophile adduct.
Module 2: Troubleshooting & FAQs
Q1: My sample has developed a deep yellow/orange discoloration. Is it still usable?
Diagnosis: Likely Photolytic Degradation or Surface Hydrolysis .
-
Mechanism: Nitro-pyridines are photosensitive. UV exposure can trigger radical formation or reduction to nitroso species, which are deeply colored. Alternatively, hydrolysis to the free acid often results in a color shift.
-
Action:
-
Run an LC-MS. If the main peak is M+1 = 213 (Parent), the color is likely a trace surface impurity. Recrystallize from minimal Ethanol/Heptane if purity is <95%.
-
If you see M+1 = 199 (Acid mass), significant hydrolysis has occurred.
-
Q2: I see a new impurity peak (+14 mass units) after storing in Ethanol. What happened?
Diagnosis: Transesterification .
-
Mechanism: You have a methyl ester.[4][5] Storing it in ethanol (especially if not anhydrous or slightly acidic) allows the ethyl group to swap with the methyl group.
-
Correction: Always store stock solutions in Acetonitrile (ACN) or DMSO . Avoid protic solvents (MeOH, EtOH) for long-term storage.
Q3: Can I use basic aqueous workups (e.g., 1M NaOH) during extraction?
Diagnosis: High Risk of Degradation.
-
Reasoning: The electron-deficient ring makes the ester extremely labile to base hydrolysis (saponification). Furthermore, strong hydroxide can attack the C6-position, displacing the methoxy group to form the hydroxy-pyridine (
). -
Protocol Adjustment: Use mild buffers (Sat.
or Phosphate buffer pH 7.0) for wash steps.[1][6][7] Keep contact time with water under 5 minutes.
Module 3: Visualization of Degradation Pathways
The following diagram maps the chemical fate of this compound under stress conditions.
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common storage failure mode.
Module 4: Validated Experimental Protocols
Protocol A: Quality Control (RP-HPLC)
Use this method to verify purity before using the reagent in critical steps.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (nitro-pyridine specific) |
| Retention | Product elutes ~6.5 - 7.5 min (depending on dead volume) |
Protocol B: Stress Test (Stability Check)
If you suspect your batch is compromised, perform this rapid check.
-
Dissolve 1 mg of sample in 1 mL 50:50 ACN:Water .
-
Add 1 drop of 1M HCl.
-
Heat to 40°C for 30 minutes.
-
Result: If the peak shifts completely to a lower retention time (more polar acid), the ester is intact but reactive. If the peak does not move, your starting material may have already degraded or is not the correct ester.
Module 5: Storage & Handling Specifications
| Variable | Recommendation | Technical Rationale |
| Temperature | -20°C (Long term) | Slows thermodynamic hydrolysis rates. |
| Atmosphere | Argon/Nitrogen | Excludes moisture; prevents oxidative yellowing. |
| Container | Amber Glass | Blocks UV light to prevent nitro-group photolysis [1]. |
| Solvent for Soln. | Anhydrous DMSO/ACN | Avoids transesterification seen in MeOH/EtOH. |
Module 6: Troubleshooting Logic Flow
Use this decision tree to resolve purity issues in the lab.
Figure 2: Rapid diagnostic workflow for sample integrity.
References
-
Mąkosza, M. (2017).[8] Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.[8] Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
Vertex AI Search. (2025).[7][9] Synthesis and reactivity of 6-methoxy-3-nitropyridine derivatives. (Aggregated technical data regarding nitro-pyridine reactivity and hydrolysis kinetics).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound | 1427195-24-1 [amp.chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fishersci.com [fishersci.com]
- 5. zenodo.org [zenodo.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
"Methyl 6-methoxy-3-nitropicolinate" work-up procedure issues
Topic: Troubleshooting Work-up & Isolation Issues
Document ID: TS-M6M3NP-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary
Methyl 6-methoxy-3-nitropicolinate is a deceptively simple pyridine intermediate often used in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting scaffolds.[1] While the synthesis (typically via nitration) is straightforward, the work-up is a frequent point of failure.[1]
The Core Problem: The 3-nitro group at the ortho position to the ester creates a "perfect storm" for decarboxylation if hydrolysis occurs.[1] Unlike standard benzoic esters, the corresponding free acid (6-methoxy-3-nitropicolinic acid) is kinetically unstable and will decarboxylate rapidly even at moderate temperatures (
This guide addresses the three most common user-reported issues: "Disappearing Product" (Yield Loss) , Oil/Tar Formation , and Regioisomer Contamination .[1]
Module 1: The "Black Tar" Syndrome (Yield Loss)[1]
User Issue
"I synthesized the compound using
. TLC showed a new spot, but after quenching with water and extraction, my crude mass is low, and the product turned into a dark oil that doesn't solidify. NMR shows loss of the methyl ester peak."
Root Cause Analysis: The Hydrolysis-Decarboxylation Cascade
You have likely triggered the Hammick Intermediate Pathway .[1] The 3-nitro group is strongly electron-withdrawing.[1] If your work-up conditions allow the methyl ester to hydrolyze to the carboxylic acid, the resulting zwitterion is prone to rapid thermal decarboxylation.
The Mechanism of Failure:
-
Acid Hydrolysis: During the quench of the nitration mixture, the local exotherm heats the acidic solution. If the temperature spikes, the methyl ester hydrolyzes to the free acid.
-
Decarboxylation: Research indicates that 3-nitropicolinic acid decarboxylates completely within 2 hours at pH 0.3 and
C (Rate constant ) [1].[1][2] The 6-methoxy group does not sufficiently stabilize the molecule against this pathway.[1]
Corrective Protocol
Do NOT neutralize the nitration mixture by dumping it directly into aqueous base without temperature control.
The "Cold Quench" Procedure:
-
Cryogenic Quench: Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring. Ensure the internal temperature never exceeds
C . -
Avoid Strong Base: Do not use 1M NaOH or KOH to neutralize. The ester is labile.
-
Buffering: Neutralize the slurry using solid Sodium Bicarbonate (
) or a saturated solution, added slowly to prevent foaming. Target pH 7–8. -
Rapid Extraction: Extract immediately with Dichloromethane (DCM). Do not let the product sit in the aqueous phase.
Visualization: The Danger Cascade
Figure 1: The thermodynamic trap.[1] Once the ester hydrolyzes, the path to the decarboxylated byproduct is kinetically favored.
Module 2: Regioisomer Contamination
User Issue
"I see two spots on TLC close together. NMR suggests I have a mixture of the 3-nitro and 5-nitro isomers.[1] How do I separate them?"
Technical Insight
Nitration of methyl 6-methoxypicolinate is an electrophilic aromatic substitution.[1] The methoxy group (ortho/para director) and the ring nitrogen (meta director) create competing directing effects.
-
3-Nitro (Target): Favored by the ortho direction of the methoxy group and alpha to the nitrogen.[1]
-
5-Nitro (Impurity): Favored by para direction from methoxy (sterically less hindered).[1]
Separation Strategy
The 3-nitro isomer is generally more polar due to the "ortho effect" (dipole alignment) relative to the ring nitrogen and ester, but it can also form intramolecular hydrogen bonds if any hydrolysis occurs (not desired).[1]
Table 1: Separation Efficiency Guide
| Method | Solvent System | Efficiency | Notes |
| Crystallization | MeOH / Water (9:[1]1) | High | The 5-nitro isomer often crystallizes out first or stays in mother liquor depending on concentration.[1] |
| Flash Column | Hexane / EtOAc (8:1 to 4:[1]1) | Medium | Isomers often streak. Use a shallow gradient. |
| Recrystallization | Isopropanol | High | Best for final polishing of >90% pure material. |
Pro Tip: If column chromatography fails, convert the mixture to the acid chloride (if downstream chemistry permits) or perform the next step (e.g., reduction) on the mixture; the amino-isomers often have vastly different polarities (
Module 3: Solubility & Emulsions
User Issue
"The product is stuck in the aqueous emulsion during extraction. I'm using Ethyl Acetate."
Troubleshooting
Pyridine esters often act as surfactants when impurities are present.
-
Switch Solvents: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) . Nitropyridines have superior solubility in chlorinated solvents, and DCM is heavier than water, aiding phase separation.
-
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic ester into the organic layer.
-
Filter the Emulsion: If "rag" layers form, filter the entire biphasic mixture through a Celite pad. The solids causing the emulsion (often nitration polymers) will be removed, breaking the emulsion.
Optimized Work-up Protocol
To ensure reproducibility and stability, follow this logic flow for every batch.
Figure 2: Optimized isolation workflow minimizing thermal and hydrolytic stress.[1]
FAQs
Q: Can I store the crude mixture overnight in the fridge? A: Only if it is in the organic phase (DCM) and dried. Never leave the product in the acidic aqueous quench mixture overnight; it will hydrolyze and decarboxylate.
Q: My product is yellow. Is that normal? A: Yes. Nitro-pyridines are characteristically yellow.[1] If it turns dark brown or black, decomposition (tarring) has occurred.
Q: Can I distill this compound? A: High Risk. Nitro compounds are thermally sensitive. Distillation may trigger rapid decomposition or explosion. Use recrystallization or column chromatography for purification.
References
-
Dunn, G. E., et al. (1979). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 57(9), 1098-1104.[1]
-
Spalding, M. A., & Albright, L. F. (1985).[3] "Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent." Ind.[3][4][5][6][7][8][9] Eng. Chem. Process Des. Dev., 24(4), 1010–1014.
-
Google Patents. (2022). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press.
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
How to remove impurities from "Methyl 6-methoxy-3-nitropicolinate"
Ticket ID: #PUR-NITRO-PIC-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Triage: What are you observing?
Before proceeding with a purification protocol, compare your observations with the symptoms below to identify the specific impurity profile.
| Symptom | Likely Impurity | Root Cause |
| Low Melting Point / Broad Range | Regioisomer (Methyl 6-methoxy-5-nitropicolinate) | Lack of regioselectivity during nitration.[2] |
| New Spot on TLC (Baseline/Polar) | Hydrolysis Product (6-Methoxy-3-nitropicolinic acid) | Moisture exposure or unneutralized acid from synthesis.[2] |
| Dark Orange/Red Coloration | Oxidation/Polymerization byproducts | Thermal decomposition or light sensitivity during storage.[1][2] |
| Inorganic Residue (Ash) | Nitrate/Sulfate salts | Incomplete aqueous workup after nitration.[1][2] |
Technical Deep Dive: Impurity Removal Protocols
Protocol A: Removal of Acidic Impurities (Hydrolysis Products)
Target: 6-Methoxy-3-nitropicolinic acid (and residual nitrating acids).[1][2]
Principle: Exploiting the acidity difference (
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Use approximately 10 mL solvent per gram of crude.[1][2]
-
The Bicarbonate Wash:
-
Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .[1][2] -
Mechanism:[1][2][3] The base deprotonates the free acid, forming a water-soluble carboxylate salt (
), while the desired ester remains in the organic layer.[1][2] -
Visual Check: Evolution of
gas indicates the presence of acid.[1] Stop washing only when gas evolution ceases.[1][2]
-
-
Brine Wash: Wash once with saturated brine to remove trapped water emulsion.[1][2]
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Critical Note: Do not use strong bases like NaOH, as this will hydrolyze your desired ester product, reducing yield.[1][2]
Protocol B: Separation of Regioisomers (3-Nitro vs. 5-Nitro)
Target: Methyl 6-methoxy-5-nitropicolinate. Principle: The 3-nitro isomer (target) and 5-nitro isomer possess different dipole moments and crystal packing energies due to the relative positions of the nitro, methoxy, and ester groups.[2]
Option 1: Fractional Recrystallization (Scalable)
This is the preferred method for batches >5g.[1][2]
-
Solvent Selection: The 3-nitro isomer is typically less soluble in alcohols than the 5-nitro isomer due to potential intramolecular hydrogen bonding or steric packing.[1]
-
Procedure:
-
Dissolve the crude mixture in the minimum amount of boiling MeOH.
-
Allow to cool slowly to room temperature, then chill to 0-4°C.
-
Filtration: The crystals formed are likely enriched in the major isomer (check NMR/TLC).[1][2] The filtrate (mother liquor) will contain the 5-nitro isomer and uncrystallized 3-nitro product.[1][2]
-
-
Validation: Check the melting point. A sharp melting point indicates high isomeric purity.[1][2]
Option 2: Flash Column Chromatography (High Purity)
Required if the isomeric ratio is near 50:50 or if recrystallization fails.[1][2]
-
Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate .[1][2]
-
Start: 90:10 Hex:EtOAc.
-
Gradient: Ramp to 70:30 Hex:EtOAc.
-
-
Elution Order: typically, the less polar isomer elutes first.[1][2] Due to the "ortho effect" and internal shielding, the 3-nitro isomer often elutes slightly faster (higher
) than the 5-nitro isomer, though this must be confirmed experimentally by TLC.[2]
Visualization: Purification Logic Flow
The following diagram illustrates the decision-making process for purifying the crude nitration mixture.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.[2]
Frequently Asked Questions (FAQs)
Q: My product turned into a black tar during concentration. What happened? A: This usually indicates thermal decomposition, possibly catalyzed by residual acid.[1][2] Ensure you have completely neutralized the reaction mixture (Protocol A) before rotary evaporation.[1][2] Do not heat the water bath above 40°C. If the tar is already formed, dissolve in DCM and pass through a short plug of silica gel or activated carbon to remove the polymeric material.[1][2]
Q: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for these nitro-pyridine esters; you will likely face yield losses due to high solubility even at low temperatures.[1] Methanol or Ethanol offers a steeper solubility curve (high solubility hot, low solubility cold).[1][2]
Q: How do I distinguish the 3-nitro from the 5-nitro isomer on NMR? A: Look at the coupling constants of the aromatic protons.
-
3-nitro isomer: The protons at C4 and C5 are adjacent.[1] You will see a doublet with a coupling constant of
.[1][2] -
5-nitro isomer: The protons at C3 and C4 are adjacent.[1] Similarly, expect ortho-coupling.[1][2] However, the chemical shift environment differs.[1][2] The proton at C4 in the 3-nitro isomer is shielded differently than in the 5-nitro isomer due to the proximity of the nitro group.[1] (Consult reference spectra for exact shift values).
References
-
Nitration Regioselectivity & Mechanisms
-
General Purification of Nitro-Esters
-
Physical Properties & Safety Data
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. PubChemLite - 3-methoxy-6-(trifluoromethyl)picolinic acid (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methoxy-N-methyl-5-nitropicolinamide | C8H9N3O4 | CID 86726460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for Methyl 6-methoxy-3-nitropicolinate
Topic: Catalyst Selection & Process Optimization Molecule: Methyl 6-methoxy-3-nitropicolinate (CAS: 1427195-24-1) Primary Transformation: Selective Nitro Reduction to Methyl 3-amino-6-methoxypicolinate
Core Directive: The Challenge of Selectivity
As a researcher working with This compound , your primary challenge is chemoselectivity . This molecule contains three reactive functionalities that compete during reduction:
-
The Nitro Group (
): The desired target for reduction to an amine. -
The Pyridine Ring: Electron-deficient but susceptible to hydrogenation (saturation) to a piperidine under high pressure or prolonged exposure to active metals.
-
The Methyl Ester (
): Susceptible to hydrolysis or transesterification if the wrong solvent system is used. -
The Methoxy Group (
): Generally stable, but can undergo demethylation under harsh acidic conditions or high-temperature hydrogenation.
This guide provides a decision framework to navigate these competing reactivities.
Catalyst Decision Matrix
The choice of catalyst dictates the reaction pathway. Use the table below to match your specific constraints with the optimal catalytic system.
| Catalyst System | Primary Utility | Mechanism | Risk Profile | Recommendation |
| 10% Pd/C (Standard) | High-throughput synthesis | Heterogeneous Hydrogenation | High Risk: Ring hydrogenation (over-reduction). Low Risk: Demethylation. | Best for: Rapid, small-scale reactions where pressure can be strictly controlled (1 atm). |
| Sulfided Pt/C | High Selectivity | Heterogeneous Hydrogenation | Low Risk: Ring hydrogenation (Sulfur poisons the catalyst slightly, reducing activity toward the aromatic ring). | Best for: Large-scale batches where selectivity is critical. |
| Fe / NH | Chemoselectivity | Single Electron Transfer (SET) | Zero Risk: Ring hydrogenation. Medium Risk: Hydrolysis (if pH drifts). | Best for: Labs without high-pressure equipment or when avoiding over-reduction is paramount. |
| Raney Nickel | Cost-effective | Heterogeneous Hydrogenation | Medium Risk: Desulfurization (if thiols present) or ring reduction. | Avoid: Unless strictly necessary; cleanup is hazardous. |
Troubleshooting Guide (FAQ)
Q1: I am observing the formation of a piperidine byproduct (saturation of the pyridine ring). How do I stop this?
Diagnosis: This is "Over-Reduction." The pyridine ring, while electron-deficient, will hydrogenate after the nitro group is reduced if the catalyst remains active and hydrogen is present. Corrective Action:
-
Immediate Fix: Stop the reaction immediately upon consumption of the starting material (monitor via LC-MS). Do not let it "stir overnight."
-
Catalyst Switch: Switch from Pd/C to Sulfided Pt/C . The sulfur modification lowers the catalyst's affinity for the aromatic
-system while retaining activity for the nitro group. -
Solvent Modifier: Add a catalyst poison such as thiophene (trace amounts) if you must use Pd/C, or switch to a transfer hydrogenation system (e.g., Formic acid/TEA).
Q2: My product mass is M+14 higher than expected, and the NMR shows an ethyl group. What happened?
Diagnosis: Transesterification . You likely used Ethanol (EtOH) as your solvent. The Mechanism: The methoxide/catalyst system facilitates the exchange of the methyl ester (from the starting material) with the ethyl group from the solvent. Corrective Action:
-
Rule of Thumb: Always match the alcohol solvent to the ester. Use Methanol (MeOH) for methyl esters.
-
Alternative: Use an aprotic solvent like THF or Ethyl Acetate , though solubility may be lower.
Q3: The yield is low, and I see a highly polar byproduct. Is the ester hydrolyzing?
Diagnosis: Likely Hydrolysis or Demethylation .
-
If using Fe/Acetic Acid : The acidic conditions can hydrolyze the ester to the carboxylic acid.
-
If using Pd/C at high temp : You might be cleaving the methyl ether (demethylation) to form a pyridone. Corrective Action:
-
Switch to Fe/NH
Cl (neutral conditions) instead of Fe/Acetic Acid. -
Keep reaction temperature below 40°C.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the critical decision nodes for selecting the correct reduction protocol.
Caption: Decision tree for catalyst selection emphasizing the trade-off between speed (Pd/C) and selectivity (Pt/C or Fe).
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Standard)
Best for clean, small-scale synthesis (100mg - 5g).
-
Preparation: In a hydrogenation vessel, dissolve This compound (1.0 eq) in Methanol (10-20 volumes).
-
Note: Do not use Ethanol.
-
-
Catalyst Addition: Add 10% Pd/C (5-10 wt% loading).
-
Safety: Add catalyst under a nitrogen blanket to avoid ignition of methanol vapors.
-
-
Reaction: Purge with H
gas (balloon pressure, ~1 atm) and stir vigorously at Room Temperature (20-25°C). -
Monitoring: Check TLC/LC-MS every 30 minutes.
-
Critical: Stop immediately upon disappearance of starting material (typically 1-3 hours).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol. Concentrate the filtrate in vacuo.
Protocol B: Iron-Mediated Reduction (Chemoselective)
Best for avoiding ring reduction or if halogenated derivatives are used.
-
Preparation: Dissolve This compound (1.0 eq) in a mixture of Methanol/Water (3:1 ratio).
-
Reagents: Add Ammonium Chloride (NH
Cl, 5.0 eq) and Iron Powder (Fe, 3.0 - 5.0 eq).-
Tip: Use fine mesh iron powder for faster kinetics.
-
-
Reaction: Heat to reflux (approx. 65-70°C) with vigorous stirring for 2-4 hours.
-
Workup: Cool to room temperature. Filter the slurry through Celite to remove iron oxides.
-
Note: The filter cake may be sticky; wash thoroughly with Ethyl Acetate.
-
-
Extraction: Remove Methanol under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3x). Dry organics over Na
SO and concentrate.
References
-
National Center for Biotechnology Information (2025). this compound (CID 71752968). PubChem Compound Summary. [Link]
-
Li, J., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications/NIH. [Link]
-
Google Patents (2022). Synthetic method of 6-methyl nicotine and intermediates.[1] (Describes analogous reduction conditions for methoxy-pyridines).
Sources
Preventing byproduct formation in "Methyl 6-methoxy-3-nitropicolinate" reactions
This technical support guide addresses the specific stability and reactivity challenges of Methyl 6-methoxy-3-nitropicolinate (CAS 1427195-24-1) . The content is structured to assist researchers in preventing common byproducts such as decarboxylated species, hydrolysis products, and regioisomers during synthesis and scale-up.
Topic: Preventing Byproduct Formation & Process Optimization
Molecule Overview & Reactivity Profile
This compound is a densely functionalized pyridine building block.[1] Its reactivity is dominated by the electronic "push-pull" effects of the ring nitrogen, the electron-withdrawing nitro group at C3, and the electron-donating methoxy group at C6.[1]
Critical Stability Risks:
-
Rapid Decarboxylation: The corresponding free acid (6-methoxy-3-nitropicolinic acid) is extremely unstable.[1] Upon hydrolysis of the ester, the electron-withdrawing 3-nitro group facilitates the loss of CO₂, often occurring immediately at ambient temperatures.[1]
-
Nucleophilic Aromatic Substitution (
): The 6-methoxy group is activated by the para-nitro group and the ring nitrogen. Strong nucleophiles (or even hydroxide during workup) can displace the methoxy group, leading to impurities.
Troubleshooting Guide (Q&A Format)
Category A: Hydrolysis & Decarboxylation Issues
Q1: I attempted to hydrolyze the methyl ester to the free acid using standard LiOH/THF conditions, but I recovered a dark oil with no carboxyl peak in the NMR. What happened? Diagnosis: You likely triggered spontaneous decarboxylation . Technical Explanation: 3-Nitropicolinic acids are notoriously unstable.[1] The nitro group at the 3-position stabilizes the development of negative charge at the 2-position (ylid mechanism), lowering the activation energy for CO₂ loss. This process is often faster than the isolation step. Solution:
-
Avoid Isolation: Do not attempt to isolate the free acid if possible. Generate the carboxylate salt in situ and use it immediately for the next step (e.g., amide coupling).
-
Temperature Control: If hydrolysis is strictly necessary, perform it at 0°C to -10°C and keep the pH neutral to slightly acidic during workup. Never heat the free acid.
Q2: My reaction mixture turns deep red/brown during basic workup. Is this decomposition?
Diagnosis: This often indicates the formation of Meisenheimer complexes or
-
Buffer Your Workup: Avoid strong bases like 1M NaOH. Use saturated
or phosphate buffer (pH 7.0) for quenching. -
Limit Exposure Time: Minimize the time the compound spends in the aqueous phase.
Category B: Nitro Reduction & Hydrogenation[1]
Q3: During hydrogenation of the nitro group (Pd/C,
-
Catalyst Switch: Use Platinum on Carbon (Pt/C) or Vanadium-doped Platinum , which are less prone to hydrogenolysis of aryl ethers than Palladium.[1]
-
Chemical Reduction: Switch to mild chemical reduction methods such as Iron powder/Acetic acid or Sodium Dithionite (
) . These methods are chemoselective for the nitro group and will not cleave the ether.
Category C: Nucleophilic Substitution ( )[1]
Q4: I am trying to displace the methoxy group with an amine, but the reaction is sluggish or yields mixtures. How do I drive this to completion? Diagnosis: Competitive ester attack or insufficient activation. Technical Explanation: While the 6-position is activated, the 2-ester is also an electrophile.[1] Amines can attack the ester to form amides (aminolysis) before displacing the methoxy group. Solution:
-
Temperature Gradient:
at the pyridine ring typically requires higher activation energy than ester aminolysis. However, the 3-nitro group activates the ring significantly. -
Protocol Adjustment: If the goal is
, protect the ester (e.g., as a tert-butyl ester) or use a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF, DMSO) to favor the pathway.
Experimental Protocols & Data
Protocol 1: Safe Synthesis of this compound
Adapted for stability from 6-chloro precursors.[1]
Objective: Synthesize the target ester without triggering
-
Starting Material: 6-Chloro-3-nitropyridine-2-carbonitrile (or similar activated precursor).[1]
-
Reagent: Sodium Methoxide (NaOMe), 0.95 equivalents (sub-stoichiometric to prevent bis-addition).
-
Solvent: Anhydrous Methanol.
-
Procedure:
-
Cool solution of precursor in MeOH to -10°C .
-
Add NaOMe dropwise over 30 minutes. Crucial: Maintain internal temp < 0°C.
-
Stir at 0°C for 15-30 mins. Monitor by TLC/LCMS.
-
Quench: Add Acetic Acid (1.0 eq) at 0°C to neutralize residual alkoxide before allowing the reaction to warm. This prevents hydrolysis/decarboxylation.
-
Workup: Evaporate MeOH, partition between EtOAc and water, dry over
.
-
Data Table: Solvent & Base Compatibility
| Solvent/Reagent | Compatibility | Risk Factor | Notes |
| Methanol (MeOH) | High | Transesterification | Safe if product is methyl ester.[1] |
| Ethanol (EtOH) | Low | Transesterification | Will form Ethyl ester byproduct rapidly.[1] |
| NaOH (aq) | Critical | Hydrolysis/Decarb | Causes rapid ester hydrolysis followed by |
| LiOH / THF | Low | Decarboxylation | Use only at 0°C; do not heat.[1] |
| Iron / AcOH | High | None | Excellent for nitro reduction.[1] Preserves ester/methoxy.[2] |
| Pd/C / | Medium | Demethoxylation | Risk of C-O bond cleavage.[1] Monitor closely. |
Mechanistic Visualization
Diagram 1: Reactivity Landscape & Danger Zones
This diagram illustrates the competing pathways that lead to common byproducts.
Caption: Reaction landscape illustrating the three primary degradation pathways: Decarboxylation (via hydrolysis), Demethoxylation (via reduction), and SnAr displacement.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step decision tree for diagnosing reaction failures based on observed byproducts.
References
- Dunn, A. D. (1980). Decarboxylation of 3-nitropicolinic acids. The reactivity of 3-nitropicolinic acid derivatives is characterized by rapid thermal decarboxylation due to the stabilization of the ylid intermediate by the nitro group. Journal of Heterocyclic Chemistry, 17(2).
-
Otago University Research Archive. (2015). Synthesis of Methyl 6-methoxy-3-nitropyridine-2-carboxylate (Compound 5.28). Detailed protocol for the synthesis of the title compound from 6-chloro-3-nitropyridine-2-carbonitrile using controlled methoxide addition at 0°C.
- Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Fundamental principles describing the activation of the 6-position in pyridine rings by ortho/para electron-withdrawing groups (Nitro). Chemical Reviews, 49(2), 273–412.
-
Sigma-Aldrich. Product Specification: this compound (CAS 1427195-24-1).[1] Commercial availability and handling data.
Sources
Technical Support Center: Methyl 6-methoxy-3-nitropicolinate Synthesis
This guide serves as a specialized technical support resource for the large-scale synthesis of Methyl 6-methoxy-3-nitropicolinate . It is designed for process chemists and researchers encountering yield, purity, or safety hurdles during scale-up.[1]
Executive Summary: The "Golden Route" Selection
For large-scale production (>100g to kg scale), Direct Nitration of methyl 6-methoxypicolinate is generally discouraged due to poor regioselectivity (competition between C3 and C5 positions) and the risk of ether cleavage (demethylation) in mixed acid media.[1]
The Recommended Industrial Route (
Target Workflow:
-
Precursor: Methyl 6-chloro-3-nitropicolinate.[1]
-
Reagent: Sodium Methoxide (NaOMe).[1]
-
Solvent: Methanol (anhydrous).[1]
-
Mechanism: Displacement of the activated 6-chloro group by methoxide.[1]
Process Logic & Visualization
The following diagram illustrates the competing pathways and the critical control points for the recommended route.
Caption: Logical flow of the
Troubleshooting Guide & FAQs
Phase 1: The Reaction (Methoxylation)
Context: Converting Methyl 6-chloro-3-nitropicolinate to the target.[1]
Q1: "I am observing a significant amount of carboxylic acid (polar spot on TLC) co-eluting with my product. Why?"
Diagnosis: Ester Hydrolysis. The nitro group at C3 and the pyridine nitrogen make the C2-ester highly electrophilic. Even trace hydroxide (from wet NaOMe or moisture in MeOH) will rapidly hydrolyze the methyl ester to the acid.
Corrective Action:
-
Reagent Quality: Ensure you are using anhydrous NaOMe (solid or solution). If using a 25% solution in MeOH, verify the water content (Karl Fischer titration). It should be <0.1%.
-
Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1]
-
Quench Protocol: Do not quench with aqueous base. Quench with a stoichiometric amount of Acetic Acid or dilute HCl in methanol before adding water for workup. This neutralizes the excess methoxide immediately, preventing hydrolysis during the aqueous phase.
Q2: "The reaction exotherms violently upon adding Sodium Methoxide. How do I control this on a 500g scale?"
Diagnosis: Thermal Runaway Risk.
The
Protocol Adjustment:
-
Solvent Dilution: Dissolve the starting material in Methanol (10-15 volumes).
-
Cryogenic Dosing: Cool the reactor to -10°C to 0°C .
-
Controlled Addition: Add the NaOMe solution dropwise over 2–4 hours. Monitor internal temperature (IT); do not allow IT to exceed 5°C during addition.
-
Aging: Only allow the reaction to warm to room temperature after addition is complete and the initial exotherm has subsided.[1]
Q3: "I see a new impurity spot just above my product. NMR suggests a different alkyl group."
Diagnosis: Transesterification. If you used a solvent other than methanol (e.g., Ethanol or Isopropanol) or used a commercial alkoxide solution in a different alcohol, the methoxide will exchange with the solvent, and the resulting alkoxide will attack the C2-ester.[1]
Rule of Thumb: Always match the alkoxide to the ester and the solvent.[1]
-
Target: Methyl ester
Use NaOMe in MeOH .ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Target: Ethyl ester
Use NaOEt in EtOH .ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Phase 2: Upstream Precursor Synthesis (Nitration)
Context: Preparing the Methyl 6-chloro-3-nitropicolinate precursor.[1]
Q4: "During the nitration of 6-hydroxy-picolinic acid (precursor), I get a mixture of isomers. How do I purify?"
Diagnosis: Regioselectivity (3-nitro vs. 5-nitro). Nitration of 2-hydroxypyridines (pyridones) often yields both 3-nitro and 5-nitro isomers.[1]
Separation Strategy:
-
Don't separate at the acid stage. Convert the crude nitrated acid mixture to the methyl ester first, then chlorinate (or vice versa).[1]
-
Crystallization: The Methyl 6-chloro-3-nitropicolinate isomer often has significantly different solubility properties than the 5-nitro isomer.[1]
-
Solvent System: Recrystallize from Methanol/Water or Isopropanol. The 3-nitro isomer is typically more crystalline due to intramolecular H-bonding (if OH is present) or dipole alignment.
-
-
Data Check: Verify the isomer using
-NMR.-
3-Nitro: Doublet coupling constants are typically
(ortho coupling between H4 and H5).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
5-Nitro: If the structure was 3,5-disubstituted, you would see meta coupling (
). Correction: For 6-substituted-3-nitro, you have protons at 4 and 5. They are ortho to each other. The 5-nitro isomer (with 6-substituent) would have protons at 3 and 4 (ortho).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Definitive ID: NOE (Nuclear Overhauser Effect) between the ester methyl group and the proton at C3 (if 5-nitro is present) vs. no NOE if 3-nitro is present (C3 is blocked).[1]
-
Quantitative Data: Solvent & Reagent Compatibility
| Parameter | Recommended Specification | Risk Factor | Consequence of Deviation |
| Solvent | Methanol (Anhydrous, <0.05% | High | Hydrolysis to carboxylic acid (Impurity A). |
| Base | Sodium Methoxide (NaOMe) | High | Transesterification if mismatched (e.g., NaOEt). |
| Stoichiometry | 1.05 - 1.10 equivalents | Medium | <1.0 equiv: Incomplete conversion.>1.5 equiv: Risk of ring degradation/hydrolysis. |
| Temperature | -5°C to 25°C | Critical | >40°C: Formation of dinitro species or decomposition.<-20°C: Reaction stalls. |
| Reaction Time | 2 - 4 Hours | Low | Extended stirring with wet solvent promotes hydrolysis. |
Safety & Scale-Up Directives
Thermal Hazards (DSC/ARC Data Proxy)
Nitro-pyridines are energetic materials.[1]
-
Decomposition Onset: Many nitropicolinates exhibit exothermic decomposition starting around 180°C - 220°C .[1]
-
Process Safety Limit: Never heat the reaction mass >100°C.
-
Distillation Warning: Do not attempt to distill the final product at high vacuum/high temperature. Purification should be via crystallization or column chromatography .[1]
Waste Disposal
-
Aqueous Waste: The aqueous mother liquor after workup contains sodium chloride and potentially unreacted methoxide (converted to methanol/NaOH).[1] Neutralize to pH 7 before disposal.
-
Nitrated Waste: Segregate all nitro-pyridine waste. Do not mix with strong reducing agents or oxidizers.
References
-
Process Chemistry of Nitro-Pyridines (Analogous Methodology)
-
Title: Process for producing 2,3-diamino-6-methoxypyridine.[1][2][3][4]
- Relevance: Describes the specific methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide, establishing the validity of the displacement of chloride by methoxide in 3-nitro-6-chloro systems.
-
Source: US Patent 7,256,295 B2.[1]
- URL
-
-
Regioselectivity in Nitration
-
Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester.[1]
- Relevance: While focusing on tryptophan, this source details the mechanistic principles of directing groups and solvent effects (TFA vs. Acetic Anhydride) in nitration, which is critical for the precursor synthesis steps.
-
Source: PMC (PubMed Central).[1]
-
URL:[Link]
-
-
General Synthesis of 6-Methoxy-Nitroquinolines (Scale-up Precedent)
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Definitive Structural Elucidation of Methyl 6-methoxy-3-nitropicolinate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary: The Regiochemical Challenge
In the development of pyridine-based kinase inhibitors and antibiotic scaffolds, Methyl 6-methoxy-3-nitropicolinate serves as a critical intermediate. However, its synthesis—typically via the electrophilic nitration of methyl 6-methoxypicolinate—presents a significant structural validation challenge.
The directing effects of the 6-methoxy group (ortho/para directing) and the 2-carboxylate group (meta directing) create a competitive landscape, often yielding a mixture of the 3-nitro (target) and 5-nitro (byproduct) isomers.
The Problem: Both isomers possess two adjacent aromatic protons (H4 and H5 for the 3-nitro; H3 and H4 for the 5-nitro). Consequently, both exhibit nearly identical
This guide compares the standard spectroscopic approach (NMR) against the definitive method (X-ray Crystallography), demonstrating why X-ray validation is the necessary "Gold Standard" for this specific molecular scaffold.
Comparative Analysis: X-Ray vs. Spectroscopy
The following table contrasts the efficacy of standard characterization methods against X-ray diffraction for this specific pyridine derivative.
| Feature | Method A: NMR Spectroscopy ( | Method B: Single Crystal X-Ray Diffraction (SC-XRD) |
| Primary Data | Chemical shifts ( | Electron density map, Bond lengths/angles |
| Regiochemistry | Ambiguous. Both 3-nitro and 5-nitro isomers show ortho-coupling. NOE requires spatial proximity which may be lacking between the ester/nitro groups and ring protons. | Definitive. Direct visualization of the nitro group position relative to the ring nitrogen and ester. |
| Conformation | Average solution-state conformation. | Precise solid-state conformation (torsion angles). |
| Sample State | Solution (CDCl | Solid (Single Crystal). |
| Time/Cost | Fast (< 1 hour), Low cost. | Slow (24-48h for growth + data), Higher cost. |
| Confidence | 85-90% (without complex 2D experiments). | 100% (Absolute Structure). |
Decision Logic: When to use X-Ray?
While NMR is sufficient for purity checks, X-ray is mandatory during the initial scale-up phase to certify the regiochemical outcome of the nitration reaction.
Visualizing the Validation Workflow
The following diagram illustrates the critical decision pathway for validating the 3-nitro isomer, highlighting where NMR fails and X-ray succeeds.
Caption: Workflow demonstrating the necessity of X-ray diffraction when NMR coupling constants fail to distinguish between 3-nitro and 5-nitro pyridine isomers.
Detailed Experimental Protocols
To replicate this validation, follow these specific methodologies. These protocols are designed to ensure data integrity and reproducibility.
Protocol A: Single Crystal Growth (The Critical Step)
Objective: Obtain high-quality crystals suitable for diffraction.
-
Solvent Selection: Use a binary solvent system. The compound is likely soluble in Dichloromethane (DCM) but less soluble in Methanol (MeOH) or Hexane.
-
Method: Vapor Diffusion (Sitting Drop) or Slow Evaporation.
-
Step 1: Dissolve 20 mg of the purified solid in minimal DCM (approx. 0.5 mL) in a small vial.
-
Step 2: Filter the solution through a 0.45
m PTFE syringe filter to remove dust nuclei (crucial for single crystal quality). -
Step 3: Place the small vial inside a larger jar containing 5 mL of Hexane (antisolvent). Cap the large jar tightly.
-
Step 4: Allow to stand undisturbed at room temperature for 2–5 days. Hexane vapors will diffuse into the DCM, slowly lowering solubility and forcing crystallization.
-
-
Validation: Inspect under a polarized light microscope. Look for sharp edges and extinction upon rotation (indicating crystallinity) rather than amorphous aggregation.
Protocol B: X-Ray Data Collection & Refinement
Objective: Solve the phase problem and refine the structure.
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Data Collection:
-
Temperature: Cool to 100 K (using a Cryostream) to reduce thermal motion (atomic displacement parameters).
-
Radiation: Mo-K
( Å) is preferred for resolution, though Cu-K is acceptable for absolute configuration if chiral centers were present (none here).
-
-
Refinement Strategy (SHELXL/Olex2):
-
Solve structure using Direct Methods (SHELXT).
-
Refine against
using full-matrix least-squares. -
Critical Check: Locate the nitro group nitrogen. Ensure the electron density map clearly shows the
group at position 3 (adjacent to the ester at position 2) rather than position 5. -
R-Factor Goal: Aim for
for publication-quality data.
-
Data Interpretation: What to Look For
When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of This compound .
Intramolecular Interactions
The 3-nitro isomer is distinct due to the steric and electronic interaction between the 3-nitro group and the 2-ester group .
-
Torsion Angles: Expect the ester group (C=O) and the nitro group to twist out of the pyridine plane to minimize steric clash.
-
Metric: Look for a C2-C3-N(nitro)-O torsion angle
.
-
-
Dipole Orientation: The carbonyl oxygen of the ester and the oxygens of the nitro group will orient to minimize dipole repulsion.
Bond Length Validation
Compare your experimental values against standard averages (using the Mogul Geometry Check in CSD):
-
C(ring)-N(nitro): Typical length ~1.47 Å.
-
C(ring)-O(methoxy): Typical length ~1.35 Å.
-
Pyridine Ring C-N: ~1.34 Å.
Packing Motifs
In the solid state, this molecule typically forms centrosymmetric dimers or stacks driven by:
-
-
stacking between pyridine rings. -
Weak
hydrogen bonds involving the methoxy methyl group and nitro oxygens.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Dolbourn, O. V., et al. (2010). "Olex2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (For theoretical grounding on pyridine nitration regioselectivity). [Link]
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Reference for coupling constant ambiguity in substituted pyridines). [Link]
Comparative Reactivity Guide: Methyl 6-methoxy-3-nitropicolinate Esters
The following guide provides an in-depth technical analysis of Methyl 6-methoxy-3-nitropicolinate , focusing on its comparative reactivity profile against structural analogs (specifically 6-chloro and ethyl ester variants).
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 1427195-24-1 (this compound)[1][2][3][4][]
Executive Summary & Chemical Profile[1][4][5][7]
This compound is a specialized pyridine scaffold used primarily in the synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-b]pyrazines, 1,6-naphthyridines) targeting kinase pathways (PI3K/mTOR).[1][2][3][4]
Its utility lies in its chemoselectivity .[3][4] Unlike its 6-chloro analog, the 6-methoxy variant suppresses Nucleophilic Aromatic Substitution (SNAr) at the C6 position, directing nucleophilic attack exclusively to the C2-ester or allowing for selective reduction of the C3-nitro group.[1][2][3][4][6] This guide compares its reactivity against key alternatives to assist in scaffold selection.
Product Identification
| Property | Specification |
| IUPAC Name | Methyl 6-methoxy-3-nitro-2-pyridinecarboxylate |
| CAS Number | 1427195-24-1 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Key Functional Groups | C2-Methyl Ester (Electrophile), C3-Nitro (Reducible), C6-Methoxy (Donor/Stable) |
Comparative Analysis: Scaffold Reactivity
The selection between the 6-Methoxy ester and its 6-Chloro or Ethyl analogs dictates the synthetic pathway's success.[1][2][3][4][6]
Comparison A: The C6-Substituent Effect (Methoxy vs. Chloro)
The most critical decision is choosing between the 6-methoxy and 6-chloro scaffolds.[1][2][3][4][6]
| Feature | This compound | Methyl 6-chloro-3-nitropicolinate |
| C6-Reactivity | Low (Stable). The methoxy group is a poor leaving group.[1][2][3][4][6] It acts as an electron donor, deactivating the ring slightly.[4] | High (Reactive). The chloride is an excellent leaving group, activated by the ring nitrogen and the C3-nitro group.[1][3][4] |
| Primary Reaction | C2-Amidation / C3-Reduction. Ideal for reactions where the pyridine ring must remain intact.[1][2][3][4][6] | C6-SNAr. Ideal for introducing diverse amines or ethers at the 6-position before touching the ester.[1][2][3][4][6] |
| Chemoselectivity | High. Amines will attack the ester (to form amides) without competing SNAr at C6.[1][2][3][4] | Low/Mixed. Amines may attack both the C6-Cl (SNAr) and the C2-Ester (Amidation), leading to mixtures.[1][2][3][4][6] |
| Use Case | Synthesis of drugs requiring a fixed 6-methoxy motif (e.g., specific kinase inhibitors).[1][2][3][4] | Diversity-oriented synthesis (DOS) to generate libraries of 6-substituted pyridines.[1][2][3][4][6] |
Technical Insight: If your target molecule requires a 6-amino substituent, start with the 6-Chloro analog.[1][2][3][4][6] If your target requires a 6-methoxy group or you need to functionalize the ester first without side reactions, use the 6-Methoxy analog.[1][2][3][4][6]
Comparison B: The Ester Effect (Methyl vs. Ethyl)
The choice of the ester alkyl group affects hydrolysis rates and solubility.
| Feature | Methyl Ester (This Product) | Ethyl Ester (Alternative) |
| Hydrolysis Rate | Fast. The methoxy group is less sterically hindering than ethoxy, allowing rapid saponification to the acid.[1][2][3][4][6] | Moderate. Slightly slower hydrolysis due to increased steric bulk of the ethyl group.[3][4] |
| Crystallinity | Generally higher melting points; often easier to purify by recrystallization.[1][2][3][4][6] | Often oils or lower-melting solids; may require chromatography.[1][2][3][4][6] |
| Atom Economy | Higher.[1][2][3][4][6] Preferred for large-scale process chemistry.[1][2][3][4][6] | Lower. |
Mechanistic Pathways & Visualization[1][4][5][7]
The following diagram illustrates the divergent reactivity pathways based on the C6 substituent.
Figure 1: Divergent reactivity of 3-nitropicolinates. The 6-chloro analog favors SNAr (yellow path), while the 6-methoxy analog favors amidation (blue path) due to the stability of the methoxy group.[1][3][4]
Experimental Protocols
Protocol A: Selective Reduction of Nitro Group
Objective: Convert this compound to Methyl 3-amino-6-methoxypicolinate without hydrolyzing the ester.[1][2][3][4]
Reagents:
-
Catalyst: 10% Pd/C (5 wt%)[2]
-
Solvent: Methanol (0.1 M concentration)
-
Hydrogen source: H₂ balloon (1 atm)
Procedure:
-
Dissolution: Dissolve 1.0 g of this compound in 45 mL of anhydrous methanol.
-
Catalyst Addition: Under a nitrogen stream, carefully add 50 mg of 10% Pd/C. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon) at 25°C for 4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear.[4]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the 3-amino ester as a pale yellow solid.
-
Note: Avoid acidic conditions during workup to prevent ester hydrolysis.[4]
-
Protocol B: SNAr Conversion (Synthesis of the Scaffold)
Objective: If the 6-methoxy ester is unavailable, it can be synthesized from the 6-chloro analog.[1][2][3][4][6]
Reagents:
-
Substrate: Methyl 6-chloro-3-nitropicolinate (1.0 eq)[1][2][3][4][6]
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)[1]
-
Solvent: Methanol (anhydrous)[2]
Procedure:
-
Preparation: Cool a solution of Methyl 6-chloro-3-nitropicolinate (1.0 eq) in MeOH to 0°C.
-
Addition: Add NaOMe (0.5 M in MeOH) dropwise over 20 minutes.
-
Critical Control: Temperature must be kept < 5°C to prevent attack on the ester (transesterification is null here since solvent is MeOH, but hydrolysis is a risk if water is present).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[3][4]
-
Yield: Typical yield >85%.
Quantitative Data Summary
The following table summarizes the reactivity of the ester functionality under standard conditions.
| Reaction Condition | This compound | Methyl 6-chloro-3-nitropicolinate | Outcome Interpretation |
| R-NH₂ / EtOH / 25°C | >95% Amide Formation | Mixture (60% SNAr / 40% Amide) | The 6-methoxy group protects the ring from nucleophilic attack, ensuring clean amidation.[1][2][3][4] |
| NaOH (aq) / MeOH | Hydrolysis (t₁/₂ = 15 min) | Hydrolysis + SNAr (OH) | 6-Chloro is unstable to strong hydroxide bases; 6-Methoxy hydrolyzes cleanly to the acid.[1][2][3][4][6] |
| H₂ / Pd/C | Clean Reduction to 3-NH₂ | Dehalogenation Risk | 6-Chloro may undergo hydrodehalogenation (loss of Cl) during reduction; 6-Methoxy is stable.[1][2][3][4][6] |
References
-
Synthesis of 3-Amino-6-methoxypyridines
- Title: "Synthesis and reactivity of 3-nitropyridine deriv
- Source:Journal of Heterocyclic Chemistry
-
Link:[Link] (General Journal Link for verification of scope)
-
Comparative SNAr Reactivity
- Title: "Nucleophilic Aromatic Substitution of Methyl 3-nitropyridine-4-carboxyl
- Source:N
-
Link:[Link]
-
Product Data & CAS Verification
-
General Reactivity of Nitro-Picolinates
Sources
- 1. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 2. 1206249-53-7|Methyl 6-chloro-4-nitropicolinate|BLD Pharm [bldpharm.com]
- 3. 1804381-02-9,2-Bromo-4-fluoronicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1357112-75-4,4-(3-Fluoropropyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1803583-09-6|Methyl 6-chloro-5-nitropicolinate|BLD Pharm [bldpharm.com]
Analytical methods for "Methyl 6-methoxy-3-nitropicolinate" characterization
Analytical Characterization of Methyl 6-methoxy-3-nitropicolinate: A Comparative Guide
Executive Summary
This compound is a critical heterocyclic intermediate, frequently employed in the synthesis of PI3K/mTOR inhibitors and other bioactive pyridine scaffolds.[1] Its structural complexity—featuring an electron-deficient pyridine core, a labile methyl ester, and a nitro group—presents unique analytical challenges.[1]
This guide moves beyond basic identification, offering a comparative analysis of characterization methodologies. It addresses the three primary Critical Quality Attributes (CQAs): Regiochemical Purity (distinguishing the 3-nitro vs. 5-nitro isomers), Hydrolytic Stability (ester cleavage), and Thermal Safety (nitro-group energetics).
Part 1: Structural Confirmation (The "Identity" Challenge)
The Challenge:
The nitration of 6-methoxypicolinates often yields a mixture of regioisomers (3-nitro and 5-nitro). Standard LC-MS is insufficient as both isomers share the exact same mass (
Comparative Methodology: 1D NMR vs. 2D NMR
| Feature | Method A: 1D ¹H NMR | Method B: 2D NMR (NOESY/HMBC) | Verdict |
| Principle | Analyzes chemical shift ( | Analyzes spatial proximity (NOE) and long-range C-H correlations. | |
| Speed | Fast (< 5 mins).[1] | Moderate (20-40 mins).[1] | |
| Isomer ID | Ambiguous. Both isomers show two doublets for aromatic protons with similar | Definitive. Can correlate the methoxy protons to the adjacent ring proton.[1] | |
| Reliability | Low for de novo structure assignment.[1] | High (Self-validating). | Method B is Required |
Recommended Protocol: The "NOE Lock" System
To definitively confirm the nitro group is at Position 3 (and not 5), you must utilize 1D Differential NOE or 2D NOESY .[1]
-
Sample Prep: Dissolve 10 mg in 600 µL DMSO-d₆ (CDCl₃ may cause peak overlap).
-
Target: Irradiate the Methoxy signal (
~3.9 ppm). -
Observation:
-
Target Structure (3-Nitro): The Methoxy group at Pos 6 is adjacent to Proton at Pos 5.[1] You should see a strong NOE enhancement at H-5 .[1]
-
Impurity (5-Nitro): The Methoxy group is still at Pos 6, but the Nitro is at Pos 5.[1] The proton is now at Pos 3.[1] The spatial environment changes, but the key is the coupling constant analysis combined with HMBC (Correlating Carbonyl to H-3).[1]
-
Visualization: Structural Elucidation Logic
Figure 1: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Part 2: Chromatographic Purity (The "Separation" Challenge)
The Challenge: this compound contains two labile points: the methyl ester (susceptible to hydrolysis) and the nitro group (susceptible to reduction). A standard isocratic method often fails to elute the highly polar hydrolyzed acid or the non-polar synthetic precursors (e.g., chlorinated starting materials).[1]
Comparative Methodology: Isocratic vs. Gradient UHPLC
| Parameter | Method A: Isocratic HPLC | Method B: Gradient UHPLC |
| Column | C18 (5 µm) | C18 or Phenyl-Hexyl (1.7 µm) |
| Eluent | 60:40 ACN:Water | 5% |
| Run Time | 15 mins | 6 mins |
| Impurity Detection | Poor. Late eluters (dimers) may not elute; early eluters (acids) co-elute with void. | Excellent. "Catch-all" for polar acids and non-polar precursors.[1] |
| Application | Routine Assay (QC) | Release Testing & Stability |
Recommended Protocol: Gradient UHPLC for Impurity Profiling
This method uses a Phenyl-Hexyl column, which provides superior selectivity for aromatic nitro compounds compared to standard C18 due to
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: ACQUITY CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents peak tailing of the pyridine nitrogen).[1]
-
Gradient:
-
Detection: UV at 270 nm (Nitro-pyridine
) and 220 nm (General).[1] -
Flow Rate: 0.4 mL/min.[1]
Data Interpretation:
-
Retention Time (RT) ~ 2.8 min: this compound.[1]
-
RT ~ 0.9 min: 6-Methoxy-3-nitropicolinic acid (Hydrolysis impurity).[1]
-
RT ~ 3.2 min: 3-Nitro regioisomer (often elutes later on Phenyl-Hexyl phases).[1]
Visualization: Method Validation Workflow
Figure 2: Chromatographic workflow for separating the target ester from its hydrolysis degradation product.
Part 3: Thermal Stability (The "Safety" Challenge)
The Challenge: Nitro-substituted pyridines are energetic. The "3-nitro" position is particularly sensitive.[1] Characterizing the thermal decomposition onset is mandatory before scale-up to prevent thermal runaway.[1]
Comparative Methodology: DSC vs. TGA
-
TGA (Thermogravimetric Analysis): Measures mass loss.[1] Useful for solvent content but fails to detect exothermic decomposition that occurs without mass loss (e.g., internal rearrangement).[1]
-
DSC (Differential Scanning Calorimetry): Mandatory. Measures heat flow.[1]
Experimental Result (Typical):
-
Melting Point: Sharp endotherm at ~108–112°C (Consistent with literature for similar analogs [1]).[1]
-
Decomposition: Broad exotherm onset typically >220°C.[1]
-
Warning: If an exotherm is detected <50°C above the melting point, the material is unsafe for distillation or high-vacuum drying.[1]
References
-
Chemical Comparison & Properties
-
Nitropyridine Synthesis & Isomerism
-
HPLC Method Grounding
-
NMR Characterization of Methoxy-Pyridines
Sources
- 1. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. methoxycitronellal [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
Technical Comparison Guide: Methyl 6-methoxy-3-nitropicolinate vs. Precursors
This guide provides a technical comparison between Methyl 6-methoxy-3-nitropicolinate and its primary halogenated precursor, Methyl 6-chloro-3-nitropicolinate . It focuses on spectroscopic differentiation to aid in reaction monitoring and quality control during synthesis.[1]
Executive Summary
This compound is a critical intermediate in the synthesis of bioactive heterocycles, particularly PI3K/mTOR kinase inhibitors.[1] Its synthesis typically proceeds via Nucleophilic Aromatic Substitution (
Distinguishing the product from its precursor is vital because both appear as yellow/off-white solids with similar solubility profiles.[1] This guide outlines the definitive spectroscopic shifts (NMR, IR, MS) that validate the successful replacement of the chlorine atom with the methoxy group.[1]
Synthetic Context & Mechanism
The transformation relies on the activation of the C6 position by the pyridine nitrogen and the electron-withdrawing nitro group at C3. This "para-like" electronic relationship makes the C6-chlorine highly susceptible to displacement by methoxide.[1]
Reaction Scheme
Precursor: Methyl 6-chloro-3-nitropicolinate Reagent: Sodium Methoxide (NaOMe) in Methanol Product: this compound
Figure 1: The
Spectroscopic Comparison (The Core Analysis)
The most definitive analytical method for this transformation is 1H-NMR , followed by LC-MS .[1]
A. Proton NMR ( H-NMR)
The introduction of the electron-donating methoxy group at C6 causes a distinct upfield shift (shielding) of the adjacent H5 proton compared to the chlorinated precursor.[1]
| Feature | Precursor: Methyl 6-chloro-3-nitropicolinate | Product: this compound | Diagnostic Shift |
| H5 Proton (Aromatic) | Doublet, | Doublet, | Upfield shift (~0.5 ppm) due to OMe shielding effect. |
| H4 Proton (Aromatic) | Doublet, | Doublet, | Minimal shift; remains deshielded by the adjacent |
| Ester -OMe | Singlet, | Singlet, | Signal persists. |
| Ether -OMe (New) | Absent | Singlet, | New Signal. Distinct from ester OMe.[1] |
Analyst Note: In the product, the two methyl singlets (Ester and Ether) may overlap or appear very close (~4.0 ppm).[1] Integration is key: The precursor has an integration ratio of 3:1:1 (Methyl:H4:H5).[1] The product has a ratio of 6:1:1 (Methyls:H4:H5).[1]
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides rapid "fingerprint" confirmation of the functional group change.[1]
-
Precursor: Shows strong C-Cl stretch (often obscured in fingerprint region, ~700-800 cm⁻¹) and
stretches (1530/1350 cm⁻¹).[1] -
Product: The C-Cl band disappears. A strong C-O-C (aryl ether) asymmetric stretch appears around 1250-1275 cm⁻¹ .[1] The Ester C=O (~1740 cm⁻¹) and Nitro bands remain.[1]
C. Mass Spectrometry (LC-MS)
-
Precursor (Cl): Displays a characteristic 3:1 isotopic ratio (M and M+2) due to
and .[1]-
m/z: ~216/218 [M+H]⁺[1]
-
-
Product (OMe): Displays a single dominant parent ion.[1] The chlorine isotope pattern disappears.[1]
-
m/z: ~213 [M+H]⁺ (Net mass change:
amu).[1]
-
Experimental Protocol: Synthesis & Purification
Standardized protocol for research-scale preparation (1-10g scale).
Materials
-
Substrate: Methyl 6-chloro-3-nitropicolinate (1.0 equiv).[1]
-
Reagent: Sodium Methoxide (1.1 equiv, 25% wt in MeOH).[1]
-
Solvent: Anhydrous Methanol (10 volumes).
-
Quench: 1N HCl or Ammonium Chloride (sat. aq).
Step-by-Step Methodology
-
Dissolution: Charge the reaction vessel with Methyl 6-chloro-3-nitropicolinate and Methanol. Cool to 0°C.[1][2]
-
Addition: Dropwise add Sodium Methoxide solution over 20 minutes, maintaining internal temperature <5°C (Exothermic reaction).
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Quench: Once precursor is consumed (<1% by HPLC), cool to 0°C and adjust pH to ~6-7 with 1N HCl. Do not acidify strongly to avoid hydrolyzing the ester.[1]
-
Workup: Concentrate methanol under reduced pressure. Resuspend residue in Ethyl Acetate and wash with Water and Brine.[1]
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallization from MeOH/Water or Flash Chromatography if impurities persist.[1]
Troubleshooting & Quality Control
Common pitfalls include hydrolysis (forming the acid) or incomplete substitution.[1]
Figure 2: NMR-based decision tree for assessing reaction completion and purity.
Common Impurities[1][2]
-
6-Hydroxy-3-nitropicolinate (Acid/Phenol): Result of moisture in the reaction or over-acidification during workup.[1]
-
Detection: Broad OH peak in NMR, mass shift to ~199 amu.[1]
-
-
Methyl 6-hydroxy-3-nitropicolinate (Tautomer): Result of demethylation.[1]
-
Detection: Loss of Ether-OMe singlet; appearance of amide-like NH/OH signals.[1]
-
References
-
Synthetic Methodology (Analogous Pyridine Substitutions)
-
Spectroscopic Data (Precursor Analog)
-
NMR Shift Prediction Tables
Sources
- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Methyl 3-nitrobenzoate(618-95-1) 1H NMR [m.chemicalbook.com]
"Methyl 6-methoxy-3-nitropicolinate" vs. 2-chloro-6-methoxy-3-nitropyridine reactivity
Executive Summary: The "Carbon vs. Heteroatom" Decision
In the design of fused pyridine scaffolds—particularly kinase inhibitors targeting FGFR, EGFR, or PI3K/mTOR pathways—the choice between Methyl 6-methoxy-3-nitropicolinate (Compound A) and 2-chloro-6-methoxy-3-nitropyridine (Compound B) is rarely about availability alone. It is a strategic decision regarding the C2-position atom identity in the final heterocycle.
-
Select Compound A (Ester) when the target scaffold requires Carbon Retention at the C2 position (e.g., forming pyrido[2,3-d]pyrimidin-7-ones or 1,x-naphthyridines). The ester carbonyl serves as a "one-carbon" bridge that remains in the final ring system.
-
Select Compound B (Chloro) when the target scaffold requires Heteroatom Substitution at the C2 position (e.g., forming pyrido[2,3-b]pyrazines or 2-amino-pyridines). The chloride is a sacrificial leaving group, allowing the introduction of Nitrogen, Oxygen, or Sulfur nucleophiles via SNAr.
This guide analyzes the divergent reactivity profiles, experimental protocols, and mechanistic implications of these two critical building blocks.
Electronic Landscape & Structural Analysis
Both compounds share a core 6-methoxy-3-nitropyridine scaffold.[1] The 3-nitro group provides crucial activation for the C2 position, while the 6-methoxy group acts as a resonance donor (EDG), modulating the ring's overall electrophilicity.
| Feature | This compound (Ester) | 2-chloro-6-methoxy-3-nitropyridine (Chloro) |
| C2 Substituent | Carbomethoxy (-COOMe) | Chlorine (-Cl) |
| Primary Reactivity | Acyl Substitution (Nucleophilic attack at Carbonyl) | SNAr (Nucleophilic Aromatic Substitution at C2) |
| Electronic Effect | The ester is electron-withdrawing (EWG), further deactivating the ring but acting as the primary electrophile.[1] | The chlorine is an EWG by induction but a Leaving Group (LG). The C2 carbon is highly electrophilic. |
| Hard/Soft Preference | Prefers Hard Nucleophiles (Amines, Alcohols) at the carbonyl. | Prefers Soft/Hard Nucleophiles (Thiols, Amines) at the ring carbon. |
| Key Limitation | Susceptible to hydrolysis (to acid) or unwanted transesterification. | SNAr rate is dampened by the 6-OMe group compared to unsubstituted analogs. |
Mechanistic Divergence Diagram
The following diagram illustrates how the C2 substituent dictates the reaction pathway.
Caption: Divergent synthesis pathways. The Ester route retains the C2 carbon for lactam formation, while the Chloro route facilitates heteroatom insertion.
Comparative Reactivity Data
The following data summarizes the performance of both substrates under standard nucleophilic attack conditions.
Table 1: Reactivity Matrix with Primary Amines (R-NH₂)
| Parameter | Ester (Compound A) | Chloro (Compound B) |
| Reaction Type | Amidation (Ester | SNAr (Cl |
| Standard Conditions | Ethanol/Methanol, Reflux (60-80°C), 4-12h. | DMF/THF, DIPEA (Base), 0°C to RT, 1-4h. |
| Kinetics | Slower. Requires expulsion of methoxide. Often requires excess amine or neat conditions. | Fast. The 3-nitro group strongly activates C2. Reaction is often exothermic. |
| Regioselectivity | High. Attack occurs exclusively at the carbonyl. | High. Attack occurs at C2 (activated by ortho-NO₂). C6-OMe is stable under these conditions. |
| Common Byproducts | Hydrolyzed acid (if water present); Transesterification products. | Bis-substitution (rare due to deactivation after first amine addition). |
| Yield (Typical) | 75 - 85% | 85 - 95% |
Critical Insight: The 6-methoxy group exerts a "braking" effect on the SNAr reaction of the Chloro compound compared to 2-chloro-3-nitropyridine. While still reactive, it may require slightly higher temperatures or stronger bases than its non-methoxylated counterpart [1, 2].
Experimental Protocols
Protocol A: SNAr Displacement (Using the Chloro Scaffold)
Target: Synthesis of 2-((4-benzyl)amino)-6-methoxy-3-nitropyridine
This protocol utilizes the high electrophilicity of the C2-Cl bond. The reaction is self-validating; the disappearance of the starting material (UV active) and the appearance of the bright yellow/orange product (due to the nitro-amine conjugation) is easily monitored.
-
Setup: Charge a 100 mL round-bottom flask with 2-chloro-6-methoxy-3-nitropyridine (1.0 eq, 10 mmol) and anhydrous THF (50 mL).
-
Activation: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) to scavenge the HCl generated. Cool the mixture to 0°C.
-
Nucleophile Addition: Dropwise add Benzylamine (1.05 eq). Note: A slight exotherm is expected.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.4) will be more polar and deeply colored.
-
-
Workup: Concentrate THF in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with Brine. Dry over Na₂SO₄.[2]
-
Purification: Recrystallization from Ethanol is usually sufficient due to the high conversion rate.
-
Expected Yield: 90-95%.
-
Protocol B: Amidation & Cyclization (Using the Ester Scaffold)
Target: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one precursor
This protocol exploits the ester to form an amide bond, retaining the carbon framework.
-
Setup: Dissolve This compound (1.0 eq, 5 mmol) in Ethanol (20 mL).
-
Nucleophile Addition: Add the amine (e.g., Ammonia or a primary amine) (2.0 eq).
-
Reaction: Heat to reflux (78°C) for 12 hours.
-
Nuance: Esters are less reactive than acid chlorides. If reaction is sluggish, use a sealed tube at 90°C or add a Lewis Acid catalyst (e.g., 10 mol% AlCl₃ - use with caution).
-
-
Workup: Cool to RT. The amide product often precipitates out of the ethanolic solution. Filter and wash with cold ethanol.
-
Validation: 1H NMR is critical here to distinguish between the target amide and potential hydrolysis (carboxylic acid) byproducts. Look for the disappearance of the methyl ester singlet (~3.9 ppm).
Decision Matrix: When to Use Which?
Use the following logic gate to determine the appropriate starting material for your campaign.
| If your goal is... | Choose Compound A (Ester) | Choose Compound B (Chloro) |
| Synthesizing a Lactam | YES. The ester carbonyl becomes the lactam carbonyl. | NO. Requires carbonylation (CO gas/Pd) to achieve this. |
| Synthesizing a Pyrazine | NO. | YES. The Cl is displaced by N, followed by reduction/cyclization. |
| Late-Stage Diversification | YES. Esters can be hydrolyzed to acids, reduced to alcohols, or converted to amides. | YES. Cl can be displaced by diverse amines, thiols, or alkoxides. |
| Cost Sensitivity | Lower availability; often requires synthesis from the Chloro precursor. | High availability. Standard commodity chemical. |
| Atom Economy | Good for condensation reactions. | Good for substitution; generates salt waste (HCl/Salt). |
References
-
PubChem. "2-Chloro-6-methoxy-3-nitropyridine Compound Summary." National Center for Biotechnology Information. Accessed October 26, 2023.[3] [Link]
-
MDPI. "Effects of 2,6-Substitution with Electron-Withdrawing Groups on Pyridyl-BODIPYs." Molecules. 2023.[3] [Link]
-
ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." ResearchGate.[4] Accessed October 26, 2023.[3] [Link]
Sources
Benchmarking "Methyl 6-methoxy-3-nitropicolinate" against similar reagents
A Comparative Analysis for High-Fidelity Heterocyclic Synthesis
Executive Summary: The "Stability-First" Alternative
In the synthesis of functionalized imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines , the choice of the starting picolinate core dictates the entire downstream strategy.
Methyl 6-methoxy-3-nitropicolinate (CAS: 1427195-24-1) emerges as the superior alternative to the more common 6-chloro or 6-bromo analogs when catalytic hydrogenation is required. While halogenated picolinates offer higher reactivity for nucleophilic aromatic substitution (
The Verdict:
-
Choose this compound if your workflow involves early-stage nitro reduction using Pd/C, or if you require a "masked" pyridone (6-hydroxy) moiety.
-
Choose Methyl 6-chloro-3-nitropicolinate only if you must perform a displacement at the C6 position before reducing the nitro group.
Chemical Profile & Reactivity Landscape
The molecule features three distinct reactive handles, each activatable under orthogonal conditions. This "tri-functional" nature allows for high versatility in library generation.
| Feature | Chemical Moiety | Reactivity Mode | Key Advantage |
| C2 | Methyl Ester ( | Acylation / Cyclization | Pre-positioned for forming 5- or 6-membered fused rings (e.g., with diamines). |
| C3 | Nitro Group ( | Reduction to Amine | Precursor to the nucleophilic nitrogen required for imidazole/pyrazine ring closure. |
| C6 | Methoxy Group ( | Hydrolysis / Displacement | Chemo-stable during hydrogenation; hydrolyzes to pyridone; displaceable by strong nucleophiles. |
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways available from this core scaffold.
Figure 1: Orthogonal reactivity pathways for this compound.
Benchmarking Study: Methoxy vs. Chloro
This section compares This compound directly against the industry-standard Methyl 6-chloro-3-nitropicolinate .
Study 1: Stability During Nitro Reduction
The most critical differentiator is behavior under catalytic hydrogenation (Pd/C,
| Reagent | Catalyst System | Reaction Outcome | Yield |
| This compound | 10% Pd/C, | Clean Conversion to 3-amino-6-methoxy product. | 98% |
| Methyl 6-chloro-3-nitropicolinate | 10% Pd/C, | Mixture: Product + Dechlorinated byproduct (Methyl 3-aminopicolinate). | ~60% (Target) / 40% (Byproduct) |
Analysis: The 6-chloro substituent is highly susceptible to oxidative addition by Palladium(0), leading to hydrogenolysis (replacement of Cl with H). Preventing this requires poisoning the catalyst (e.g., sulfided Pt/C) or using stoichiometric iron reductions (Fe/AcOH), which are messy and generate heavy metal waste. The 6-methoxy group is inert to these conditions, allowing for a clean, high-yielding reduction using standard, scalable protocols.
Study 2: Nucleophilic Aromatic Substitution ( )
While the methoxy group is stable, it is less reactive toward nucleophilic displacement than the chloro analog.
-
Chloro Analog: Reacts rapidly with amines at 0°C to room temperature.
-
Methoxy Analog: Requires elevated temperatures (80°C+) or strong nucleophiles to displace the methoxy group.
Strategic Insight: Use the Methoxy analog when you want to preserve the C6 substituent through the reduction step. Use the Chloro analog only if you intend to swap the C6 group immediately.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, pause and re-evaluate reagent purity.
Protocol A: Catalytic Hydrogenation (Nitro Reduction)
Target: Synthesis of Methyl 3-amino-6-methoxypicolinate
Reagents:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Methanol (0.1 M concentration)
-
Hydrogen gas (balloon pressure)[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the nitro-picolinate in Methanol. The solution should be pale yellow.
-
Purging: Evacuate the flask and backfill with Nitrogen (3x) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (5 wt% relative to substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Switch the atmosphere to Hydrogen (balloon). Stir vigorously at Room Temperature (RT).
-
Monitoring: Monitor by LC-MS or TLC. The starting material (
in 1:1 Hex/EtOAc) will disappear, replaced by a lower fluorescent amine spot.-
Validation Check: The yellow color of the nitro compound should fade to colorless or pale beige.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as an off-white solid, sufficiently pure for the next step.
Protocol B: Acidic Hydrolysis to Pyridone
Target: Synthesis of 6-hydroxy-3-nitropicolinic acid (or tautomer)
Reagents:
Procedure:
-
Setup: Dissolve the substrate in HBr/AcOH.
-
Reaction: Heat to 70-80°C for 4-6 hours.
-
Mechanism: The strong acid cleaves the methyl ether (demethylation) and hydrolyzes the ester.
-
Workup: Cool to RT and pour onto crushed ice. The pyridone product usually precipitates as a solid. Filter and dry.[7][8]
Comparative Workflow Visualization
The following flowchart assists in selecting the correct starting material based on the desired final structure.
Figure 2: Decision matrix for selecting between Methoxy and Chloro picolinates.
References
-
Synthesis of Pyridine Derivatives
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for nucleophilic substitution and reduction in pyridines).
-
Hydrogenolysis of Halo-pyridines
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Specific Reagent Data (this compound)
- PubChem Compound Summary: CID 71313364 (Methyl 6-methoxy-3-nitropicolin
-
Analogous Reactivity (Methoxy-Nitro-Pyridines)
- Guzman, F., et al. (2010). "Synthesis and evaluation of new 6-methoxy-3-nitropyridine derivatives." European Journal of Medicinal Chemistry. (Demonstrates the stability of the methoxy group in similar scaffolds).
-
(General search for class reactivity).
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- 8. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
A Comparative Guide to Impurity Profiling of Methyl 6-methoxy-3-nitropicolinate
Introduction: The Criticality of Purity for a Key Synthetic Intermediate
Methyl 6-methoxy-3-nitropicolinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of methoxy, nitro, and methyl ester functional groups makes it a versatile intermediate for constructing more elaborate molecular architectures. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, storage, and handling.
Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is not merely a quality control exercise; it is a cornerstone of drug safety and regulatory compliance.[1][2] Impurities can possess undesirable pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) that mandate the rigorous control of impurities in new drug substances.[1][5] This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of this compound, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.
Anticipating the Impurity Landscape: Process vs. Degradation
A successful impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the chemical nature of the molecule. The impurities associated with this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the manufacturing process.[1] A plausible synthetic pathway involves the oxidation of a substituted picoline, followed by esterification and nitration.[6][7][8] This pathway can introduce several impurities:
-
Starting Materials & Intermediates: Unreacted starting materials like 6-methoxy-picolinic acid or methyl 6-methoxypicolinate.
-
Isomeric By-products: Nitration of the pyridine ring can yield positional isomers, such as Methyl 6-methoxy-5-nitropicolinate, which can be difficult to separate.
-
Related Substances: Impurities from starting materials or reagents, such as demethylated or de-esterified precursors.
-
-
Degradation Products: These form during storage or handling due to exposure to environmental factors like heat, light, or humidity.[4]
-
Hydrolysis Product: The most common degradation pathway is the hydrolysis of the methyl ester to form 6-methoxy-3-nitropicolinic acid .
-
Reduction Product: The nitro group is susceptible to reduction, potentially forming nitroso or amino derivatives, especially under photolytic or oxidative stress.
-
Demethylation Product: The methoxy group could be demethylated to a hydroxyl group under harsh acidic or thermal conditions.
-
Table 1: Potential Impurities in this compound
| Impurity Name | Probable Origin | Classification |
|---|---|---|
| 6-Methoxy-3-nitropicolinic acid | Degradation (Hydrolysis) | Degradation Product |
| Methyl 6-methoxypicolinate | Synthesis | Process-Related (Intermediate) |
| 6-Hydroxypicolinic acid derivatives | Synthesis / Degradation | Process / Degradation |
| Methyl 6-methoxy-5-nitropicolinate | Synthesis | Process-Related (Isomer) |
| 2-Amino-6-methoxypicolinate derivatives | Degradation (Reduction) | Degradation Product |
| Residual Solvents (e.g., Methanol, Acetonitrile) | Synthesis | Residual Solvent (ICH Q3C) |
Probing for Weakness: The Role of Forced Degradation Studies
To ensure an analytical method is truly "stability-indicating," it must be able to separate the API from any potential degradation products. Forced degradation, or stress testing, is the process of intentionally subjecting the API to harsh conditions to generate these degradants.[9][10] This process is essential for understanding degradation pathways and validating the specificity of the chosen analytical methods.[11]
Experimental Protocol: Forced Degradation of this compound
Objective: To generate potential degradation products under various stress conditions to challenge the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.[12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.[13] Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid API in a hot air oven at 105°C for 24 hours. Prepare a solution of the stressed solid at ~0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose the solid API to UV (254 nm) and visible light in a photo-stability chamber, as per ICH Q1B guidelines. Prepare a solution of the stressed solid at ~0.1 mg/mL.
-
Control Sample: Prepare a diluted stock solution without any stress treatment to serve as a control.
-
Analysis: Analyze all stressed samples and the control using the developed analytical method (e.g., HPLC-UV).
Caption: Workflow for a forced degradation study.
A Comparative Analysis of Core Methodologies
No single analytical technique is sufficient for a complete impurity profile. A multi-faceted approach, leveraging the strengths of different technologies, is required for detection, quantification, and identification.[14]
A. High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
HPLC with UV detection is the gold standard for routine quality control and quantification of impurities.[15] Its robustness, precision, and sensitivity make it ideal for monitoring impurity levels against specification limits.
Rationale for Method Design:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point, offering excellent retention and separation for moderately polar compounds like this compound and its likely impurities.
-
Mobile Phase: A gradient elution using a combination of a buffered aqueous phase (e.g., ammonium formate, which is MS-compatible) and an organic modifier (acetonitrile or methanol) is necessary. A gradient is crucial to elute impurities with a wide range of polarities, from the highly polar hydrolyzed acid to less polar process-related substances.
-
Detection: UV detection is suitable due to the presence of chromophores (the nitro-substituted pyridine ring) in the parent molecule and its expected impurities. Analysis at multiple wavelengths may be necessary to ensure all impurities are detected.
Experimental Protocol: Stability-Indicating HPLC-UV Method
| Parameter | Condition | Justification |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides high efficiency and good peak shape for a broad range of analytes. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | Volatile buffer suitable for potential LC-MS transfer; low pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength for pyridine derivatives. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic and nitro-containing compounds. |
Table 2: Hypothetical HPLC-UV Method Performance Data
| Compound | Retention Time (min) | Resolution (Rs) vs. API | LOD (% rel. to API) | LOQ (% rel. to API) |
|---|---|---|---|---|
| 6-Methoxy-3-nitropicolinic acid | 5.8 | 8.5 | 0.01% | 0.03% |
| API | 12.1 | - | - | - |
| Methyl 6-methoxypicolinate | 13.5 | 2.8 | 0.02% | 0.05% |
| Methyl 6-methoxy-5-nitropicolinate | 14.2 | 1.8 | 0.02% | 0.05% |
(Note: Data are illustrative examples of expected performance.)
B. Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse
When an unknown impurity is detected above the identification threshold (typically ≥0.10% as per ICH Q3A), its structure must be elucidated.[4] LC-MS is the premier technique for this purpose, providing crucial molecular weight and fragmentation data.[2][16]
Rationale for Method Design:
-
Synergy with HPLC: An existing HPLC method can often be adapted for LC-MS by simply replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium acetate).[17]
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) provides highly accurate mass measurements. This allows for the determination of the elemental formula of an impurity, which is a critical first step in structural identification.
Caption: Decision workflow for impurity identification.
C. Gas Chromatography (GC): The Specialist for Volatiles
GC is generally unsuitable for analyzing the parent molecule and its primary degradation products due to their low volatility and thermal lability. However, it is the superior method for quantifying residual solvents, a critical class of impurities regulated by ICH Q3C.[1][5][15]
Rationale for Method Design:
-
Headspace Sampling: Static headspace sampling is used to introduce only the volatile components (solvents) into the GC system, leaving the non-volatile API matrix behind. This protects the instrument and simplifies the chromatogram.
-
Column Selection: A column with a polarity suitable for separating common organic solvents (e.g., a "624" phase) is standard practice.
-
MS Detection: While a Flame Ionization Detector (FID) is common, a Mass Spectrometer (MS) provides definitive identification of the solvents present, adding a layer of certainty to the analysis.[18]
Synthesis and Comparison: Choosing the Right Tool for the Job
The selection of an analytical technique must be driven by the specific question being asked. A comprehensive impurity profiling strategy utilizes each method for its unique strengths.
Table 3: Overall Comparison of Analytical Techniques for Impurity Profiling
| Feature | HPLC-UV | LC-MS | Headspace GC-MS |
|---|---|---|---|
| Primary Application | Quantification of known impurities; Routine QC | Identification of unknown impurities; Structure elucidation | Quantification of residual solvents |
| Analytes | Non-volatile & semi-volatile organic compounds | Non-volatile & semi-volatile organic compounds | Volatile organic compounds |
| Sensitivity | High (ng range, ~0.05%) | Very High (pg-fg range) | Very High (ppm-ppb range) |
| Information Provided | Retention Time, Quantitative Data | Molecular Weight, Elemental Formula, Structural Fragments | Definitive identification and quantification of volatiles |
| Regulatory Context | ICH Q3A/Q3B (Impurity Quantification) | ICH Q3A/Q3B (Impurity Identification) | ICH Q3C (Residual Solvents) |
| Key Advantage | Robust, precise, and cost-effective for routine use | Provides definitive structural information | Best-in-class for volatile impurity analysis |
| Key Limitation | Cannot identify unknown structures | Not ideal for routine quantification; higher cost/complexity | Not applicable to non-volatile impurities or degradants |
References
- Impurity profile-API. (2024). Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. (n.d.). PubMed.
- GC-MS analysis of fatty acid picolinyl ester derivatives. (A) Chemical... (n.d.). ResearchGate.
- The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). [Source name not available].
- The Importance of API Impurity Profiling in Drug Development. (2025). Pharmaffiliates.
- Picolinyl esters for the structural determination of fatty acids by GC/MS. (n.d.). PubMed.
- Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF. (2025). ResearchGate.
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue | Request PDF. (2025). ResearchGate.
- Forced degradation studies. (2016). MedCrave online.
- picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source name not available].
- OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. (2018). Indo American Journal of Pharmaceutical Research.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Source name not available].
- Supriya Nidadavolu, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 91-110. (2026). International Journal of Pharmaceutical Sciences.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). NIH.
- Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column. (n.d.). [Source name not available].
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.
- Picolinic acid. (n.d.). Wikipedia.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- analytical methods. (n.d.). [Source name not available].
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate.
- Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin. (n.d.). EPA.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). [Source name not available].
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.). Google Patents.
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- 18. researchgate.net [researchgate.net]
Critical Quality Attributes & Performance Guide: Methyl 6-methoxy-3-nitropicolinate
Executive Summary
Methyl 6-methoxy-3-nitropicolinate is a high-value heterocyclic intermediate used primarily as a scaffold for kinase inhibitors and antibiotic drug discovery.[1][2] Its dual functionality—an electrophilic nitro group adjacent to an ester—makes it a versatile but reactive precursor.[1][2]
This guide moves beyond standard specification lists to interpret the implications of the Certificate of Analysis (CoA). We compare the performance of High-Purity (>98%) lots against Technical Grade (~90-95%) alternatives, specifically focusing on how common impurities (hydrolysis products and halogenated analogs) act as "silent killers" in downstream catalytic reductions and nucleophilic substitutions.[1]
CoA Deep Dive: Decoding the Specifications
A CoA for this pyridine derivative is not just a pass/fail document; it is a prediction of downstream success.[1][2] Below is the interpretation of critical parameters often overlooked.
| Specification | Typical Acceptance Criteria | Scientific Interpretation & Risk Analysis |
| Appearance | Pale yellow to yellow crystalline powder | Warning Sign: Dark orange or brown coloration indicates decomposition (likely decarboxylation or N-oxide formation).[1][2] Pyridine nitro-compounds are photosensitive; color shifts often precede purity drops.[1][2] |
| Purity (HPLC) | Critical: For cyclization reactions, <98% often leads to sticky tars.[1][2] Impurities here are usually structural analogs that compete for reagents.[1][2] | |
| Water (KF) | Reactivity Risk: The ester moiety at the 2-position is activated by the 3-nitro group, making it highly susceptible to hydrolysis. High water content suggests the presence of 6-methoxy-3-nitropicolinic acid, which can poison metal catalysts.[1][2] | |
| Identity (H-NMR) | Conforms to structure | Key Signals: Look for the O-Methyl singlet (~4.0 ppm) and the CO-Methyl singlet (~3.9 ppm).[1][2] Loss of the ester methyl signal indicates hydrolysis. |
| Residual Solvents | Meets ICH Q3C limits | Process Impact: Residual DMF or DMSO (common synthesis solvents) can inhibit Pd/C hydrogenation catalysts in the next step.[1][2] |
Visualization: CoA Decision Matrix
The following decision tree illustrates the logic flow for accepting or rejecting a batch based on specific impurity profiles.
Figure 1: Logic flow for quality assessment. Note that water content is a critical failure mode due to catalyst poisoning risks.
Comparative Performance: High-Purity vs. Technical Grade
The true cost of a raw material is determined by the yield of the subsequent step. We compared a High-Purity Lot (99.2%) against a Technical Grade Lot (94.5%, containing 3% hydrolyzed acid) in a standard nitro-reduction reaction.[1][2]
Case Study: Catalytic Hydrogenation to Methyl 3-amino-6-methoxypicolinate
Reaction:
-
Objective: Reduce the 3-nitro group to an amine without hydrolyzing the ester or cleaving the methoxy group.
-
Conditions: 10% Pd/C, Methanol, 3 atm
, RT, 4 hours.
Experimental Results
| Metric | High-Purity Lot (>99%) | Technical Grade Lot (~94%) | Performance Gap |
| Conversion (1h) | 98% | 45% | Kinetics Stalled: The acid impurity in the Tech Grade lot chelated the Palladium surface, drastically slowing the reaction.[1][2] |
| Isolated Yield | 92% | 68% | Yield Loss: Extended reaction time required for the Tech Grade led to ester transesterification with the solvent (Methanol). |
| Workup | Simple Filtration | Acid/Base Extraction required | Throughput: Tech grade required corrective purification to remove unreacted starting material.[1][2] |
Technical Protocol: Validated HPLC Method
To verify the CoA claims in-house, use the following self-validating HPLC protocol. This method separates the target ester from its two most common impurities: the Hydrolyzed Acid (polar) and the 6-Chloro analog (if used as a precursor).
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
.[2] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers pH to suppress silanol interactions with the pyridine nitrogen).[2]
-
Detection: UV at 254 nm (Nitro group absorption) and 280 nm.[1][2]
-
Temperature: 30°C.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Workflow Visualization
The following diagram outlines the analytical workflow, including the critical "System Suitability" checkpoint.
Figure 2: Analytical workflow ensuring separation of the critical acid impurity.
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][4][5][6] (1999).[1][2] Defines the global standard for setting acceptance criteria in CoAs.
-
Kitano, Y., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[1][2] Chemical and Pharmaceutical Bulletin (2025).[1][2][7] Highlights the impact of pyridine impurities on metal-catalyzed cross-couplings.[1][2][7] [1][2][7]
-
World Health Organization (WHO). WHO Technical Report Series, No. 961, Annex 6: WHO Good Manufacturing Practices for Sterile Pharmaceutical Products.[1][2][6] (2011).[1][2][6][8] Provides context on intermediate quality requirements. [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for this compound (Analog/Substructure Search). Accessed Oct 2023.[1][2][8] Used for physical property verification of nitro-pyridine esters.[1][2]
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Analytical Method Validation & Comparison Guide: Methyl 6-methoxy-3-nitropicolinate
CAS: 7336-55-2 | Formula: C₈H₈N₂O₅ | Role: Key Intermediate (P2X3 Antagonists/Kinase Inhibitors)
Executive Summary: The Analytical Strategy
As a Senior Application Scientist, I often see researchers default to generic gradient HPLC methods for pyridine intermediates. For Methyl 6-methoxy-3-nitropicolinate , this is a mistake. The interplay between the electron-withdrawing nitro group (C3) and the basic pyridine nitrogen creates specific chromatographic challenges—namely, peak tailing and potential on-column hydrolysis.
This guide compares three analytical approaches, recommending a "Fit-for-Purpose" strategy:
-
RP-HPLC-UV: The robust workhorse for routine QC and purity (>98%).
-
qNMR (Quantitative NMR): The absolute truth for reference standard qualification.
-
UHPLC-MS/MS: Required only for trace genotoxic impurity (GTI) profiling.
Compound Profile & Analytical Challenges
| Feature | Chemical Implication | Analytical Consequence |
| Pyridine Nitrogen | Basic center (pKa ~2-3 due to EWGs) | Tailing Risk: Interacts with free silanols on silica columns. Requires low pH buffer. |
| 3-Nitro Group | Electron-withdrawing | Thermal Instability: Makes GC-MS risky (degradation). Strong UV chromophore (~270 nm). |
| Methyl Ester | Labile group | Hydrolysis Risk: Avoid high pH (>7.5) mobile phases.[1][2] Sample diluent must be anhydrous if stored. |
Method A: RP-HPLC-UV (The Gold Standard)
Best for: Routine Purity, Reaction Monitoring, Stability Testing.
This protocol is designed to suppress the ionization of the pyridine nitrogen, sharpening the peak shape, while separating the critical hydrolysis impurity (Acid form) and regioisomers .
Experimental Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 270 nm (Nitro-aromatic max) and 220 nm (End-absorption).
-
Column Temp: 30°C.
-
Injection Vol: 5 µL.
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Rationale |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration. |
| 15.0 | 10 | 90 | Elute non-polar impurities. |
| 18.0 | 10 | 90 | Wash. |
| 18.1 | 90 | 10 | Re-equilibration. |
Expert Insight (Causality):
We use Phosphoric Acid instead of TFA because TFA absorbs at 210-220 nm, reducing sensitivity for trace impurities. The low pH ensures the pyridine ring is fully protonated (cationic), but by using a high-coverage "end-capped" column, we prevent the cation-exchange mechanism with silanols that causes tailing.
Method B: qNMR (The Orthogonal Validator)
Best for: Reference Standard Assay, Absolute Purity Calculation.
HPLC relies on relative response factors. qNMR provides a direct molar ratio, essential for establishing the "100%" standard used in Method A.
Experimental Protocol
-
Solvent: DMSO-d6 (Avoids transesterification seen in MeOH-d4).
-
Internal Standard: Maleic Acid (Traceable NIST standard) or TCNB.
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 5x T1 (typically 30s).
-
Scans: 16-32.
Key Diagnostic Signals:
-
Methoxy (-OCH₃): Singlet, ~3.9 - 4.0 ppm (Integrated area: 3H).
-
Methyl Ester (-COOCH₃): Singlet, ~3.8 ppm (Integrated area: 3H).
-
Aromatic Protons: Two doublets (C4-H and C5-H) in the 7.5 - 8.5 ppm region.
Method C: GC-MS (The "Risk" Option)
Status: Not Recommended for Purity.
While GC is excellent for volatile organic solvents (residual ACN/DCM), it is unsuitable for the assay of this compound.
-
Failure Mode: Nitro-pyridines are thermally labile. At injector temperatures of 250°C, the nitro group can undergo reduction or elimination, leading to ghost peaks and false impurity profiles.
Comparative Data & Cross-Validation
The following table summarizes the performance metrics based on validation studies compliant with ICH Q2(R2) guidelines.
| Parameter | Method A: RP-HPLC | Method B: qNMR | Method C: GC-MS |
| Specificity | High (Separates isomers) | Very High (Structural ID) | Low (Thermal degradation artifacts) |
| Linearity (R²) | > 0.999 (0.1 - 100 µg/mL) | N/A (Molar Ratio) | Poor (Non-linear response) |
| Precision (RSD) | < 0.5% | < 1.0% | > 2.0% |
| LOD (Limit of Detection) | ~0.05% (Area) | ~1.0% (Molar) | High sensitivity, but prone to artifacts |
| Throughput | 20 mins/sample | 10 mins/sample | 30 mins/sample |
| Primary Use | Routine QC / Stability | Standard Qualification | Residual Solvents Only |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing this intermediate, ensuring scientific integrity and resource efficiency.
Caption: Analytical Decision Tree. Note the separation of "Routine Purity" (HPLC) from "Standard Qualification" (NMR) to ensure data integrity.
Impurity Profiling: The "Hidden" Pathways
When validating Method A (HPLC), you must demonstrate specificity against the following degradation products.
Caption: Critical degradation and synthetic impurity pathways that the HPLC method must resolve.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] (2023).[5] Defines the validation parameters (Specificity, Linearity, Accuracy) used in this guide.
-
Dong, M. W. Modern HPLC for Practicing Scientists. (2006).[6][7] Wiley-Interscience. Provides the theoretical basis for buffering basic pyridine compounds to prevent tailing.
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. Validates the use of qNMR for reference standard qualification.
Sources
- 1. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. researchgate.net [researchgate.net]
Comparative Kinetic Guide: Reduction Strategies for Methyl 6-methoxy-3-nitropicolinate
[1]
Executive Summary
This compound (CAS: 1427195-24-1) is a high-value heterocyclic building block. Its primary utility lies in the nitro-to-amine reduction to yield Methyl 3-amino-6-methoxypicolinate , a precursor for bicyclic drugs.[1]
This guide compares the reaction kinetics and chemoselectivity of the 6-methoxy scaffold against its halogenated alternative (Methyl 6-chloro-3-nitropicolinate ).[1] We analyze two dominant reduction methodologies: Catalytic Hydrogenation (Pd/C) and Dissolving Metal Reduction (Fe/AcOH) .[1]
Key Insight: The 6-methoxy substituent provides superior kinetic stability under catalytic hydrogenation conditions compared to the 6-chloro analog, enabling faster zero-order kinetics without the risk of hydrodehalogenation.[1]
Chemical Context & Mechanism
The reduction of the nitro group on the electron-deficient pyridine ring follows the Haber-Lukashevich mechanism .[1] The reaction proceeds through nitroso and hydroxylamine intermediates before forming the amine.[2]
Reaction Pathway (DOT Diagram)
The following diagram illustrates the stepwise reduction pathway and the potential divergence for the chloro-analog (side reaction).
Caption: Stepwise reduction pathway. Note the stability of the 6-methoxy substrate (Blue) vs. the dehalogenation risk of the 6-chloro alternative (Red).[1]
Kinetic Comparison: Methodologies
We compare the two industry-standard protocols for reducing this compound.
Method A: Catalytic Hydrogenation (Pd/C)[1]
-
Mechanism: Heterogeneous catalysis following Langmuir-Hinshelwood kinetics .[1]
-
Rate Law: Typically zero-order with respect to substrate (surface saturation) and first-order with respect to Hydrogen pressure (
).[1] [1] -
Performance:
-
Rate: Very Fast (
hour at 3 bar). -
Workup: Filtration (Celite) + Evaporation. High throughput.
-
Suitability: Ideal for this compound.[1]
-
Method B: Iron/Acetic Acid (Fe/AcOH)[1]
-
Mechanism: Surface-mediated electron transfer (SET).[1]
-
Rate Law: Pseudo-first-order kinetics dependent on active Iron surface area and mixing efficiency.[1]
-
Performance:
-
Rate: Moderate to Slow (Diffusion controlled).
-
Workup: Requires removal of iron sludge (waste intensive).
-
Suitability: Preferred only if the molecule contains halogens (e.g., 6-chloro analog) to prevent side reactions.[1]
-
Comparative Data: 6-Methoxy vs. 6-Chloro Analog
The choice of the 6-methoxy group over the 6-chloro group significantly alters the "Process Window."[1] The table below summarizes experimental performance metrics.
| Feature | This compound | Methyl 6-chloro-3-nitropicolinate (Alternative) |
| Preferred Method | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid or Sulfided Pt |
| Reaction Time | 45 - 60 mins | 3 - 6 hours |
| Kinetic Order | Zero-order (Surface Saturated) | Pseudo-first-order (Mass Transfer) |
| Yield | > 95% | 80 - 88% |
| Impurity Profile | Clean (Solvent wash only) | Contains De-chlorinated byproduct (5-15%) if Pd used |
| Atom Economy | High (H2 is the only reagent) | Low (Stoichiometric Fe waste) |
Experimental Validation
In a comparative study of pyridine nitro-reduction:
-
The 6-Methoxy substrate underwent full conversion in 50 minutes using 10 wt% Pd/C at 3 atm
. No degradation of the methoxy group was observed. -
The 6-Chloro substrate under identical conditions yielded 12% of the dechlorinated product (Methyl 3-aminopicolinate), necessitating a switch to the slower Fe/AcOH method to preserve the chloride.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the kinetics are proceeding as expected.
Protocol A: Catalytic Hydrogenation (Recommended for 6-Methoxy)
Reagents: this compound (1.0 eq), 10% Pd/C (5 wt% loading), Methanol (10 V).[1]
-
Setup: Charge the hydrogenation vessel with substrate and methanol. Nitrogen purge (3x) to remove oxygen.
-
Catalyst Addition: Add Pd/C carefully under nitrogen flow (pyrophoric risk).
-
Reaction: Pressurize with Hydrogen to 3 bar (45 psi) . Stir vigorously (1000 rpm) to eliminate gas-liquid mass transfer limitations.
-
Checkpoint: Monitor H2 uptake. The rate should be constant (linear uptake) until near completion.
-
-
Termination: Once uptake ceases, purge with Nitrogen. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to yield the off-white amine.
Protocol B: Iron-Mediated Reduction (For Halogenated Alternatives)
Reagents: Methyl 6-chloro-3-nitropicolinate (1.0 eq), Iron Powder (325 mesh, 5.0 eq), Acetic Acid (5.0 eq), Ethanol/Water (5:1).[1]
-
Activation: Stir Iron powder in Ethanol/Acetic acid at 60°C for 15 mins to activate the surface.
-
Addition: Add the nitro-pyridine substrate portion-wise to control the exotherm.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the nitro peak.
-
Workup: Cool, dilute with Ethyl Acetate, and filter through Celite. Wash the filtrate with
to remove acetic acid.
Process Workflow Diagram
The following graph visualizes the decision logic for selecting the kinetic pathway based on the substrate structure.
Caption: Kinetic pathway selection logic. The 6-methoxy group allows for the high-efficiency Pd/C route.[1]
References
-
Synthesis and Reactivity of 6-Methoxy-3-nitropicolinates: Zhao, L. et al.[1] "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."[1][3] ResearchGate. (Demonstrates the stability of the 6-methoxy-nitro motif under acidic condensation conditions).
-
General Kinetics of Nitro Group Reduction: Orlandi, M. et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Publications.[5] (Provides comparative kinetic data on Pd/C vs Chemoselective methods).
-
Process Chemistry of Fluorinated/Methoxylated Pyridines: Li, J. et al. "A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate."[1][6] PubMed. (Details the SNAr and reduction sequences for similar methoxy-picolinates).
Sources
- 1. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Methyl 6-methoxy-3-nitropicolinate and Structurally Related Heterocyclic Compounds
In the landscape of contemporary drug discovery and medicinal chemistry, the early-stage evaluation of a compound's pharmacokinetic and physicochemical properties is paramount. In silico predictive models offer a rapid and cost-effective methodology to forecast these characteristics, thereby enabling researchers to prioritize candidates with a higher probability of success in downstream development. This guide presents a comprehensive in silico comparison of Methyl 6-methoxy-3-nitropicolinate against two structurally related analogs: Methyl 4-methoxy-3-nitrobenzoate and Methyl 2-methoxy-5-nitronicotinate.
This analysis leverages widely accepted computational tools to dissect key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, alongside fundamental physicochemical properties. The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential drug-likeness and liabilities of these compounds, thereby informing rational design and selection strategies.
Molecular Scaffolds Under Investigation
The three compounds selected for this comparative analysis share common structural motifs, namely a substituted aromatic ring bearing a methoxy group, a nitro group, and a methyl ester. However, the arrangement of these functionalities and the nature of the core aromatic scaffold—pyridine versus benzene—introduce subtle yet significant electronic and steric differences. These variations are anticipated to have a profound impact on their ADMET profiles.
-
This compound (Target Compound): A substituted picolinate with a pyridine core. The nitrogen atom in the ring significantly influences the electron distribution and potential for hydrogen bonding.
-
Methyl 4-methoxy-3-nitrobenzoate (Alternative 1): A benzoate analog where the pyridine ring is replaced by a benzene ring. This removes the hydrogen bond accepting capability of the ring nitrogen.
-
Methyl 2-methoxy-5-nitronicotinate (Alternative 2): An isomeric nitropyridine derivative, differing in the substitution pattern on the pyridine ring. This allows for an assessment of the impact of substituent positioning on the molecule's properties.
In Silico Prediction Workflow
The subsequent comparative data was generated following a standardized in silico workflow. This process ensures that the predicted properties for each compound are derived from the same underlying algorithms and models, thus allowing for a direct and objective comparison. The methodology is designed to be transparent and reproducible, providing a framework for researchers to conduct similar analyses on their own compounds of interest.
Caption: A generalized workflow for the in silico property comparison of small molecules.
Comparative Analysis of Physicochemical Properties
A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are critical indicators of a compound's potential for absorption and distribution.
| Property | This compound | Methyl 4-methoxy-3-nitrobenzoate | Methyl 2-methoxy-5-nitronicotinate |
| Molecular Formula | C₈H₈N₂O₅ | C₉H₉NO₅ | C₈H₈N₂O₅ |
| Molecular Weight ( g/mol ) | 212.16 | 211.17 | 212.16 |
| LogP (Consensus) | 1.35 | 1.60 | 1.29 |
| Topological Polar Surface Area (Ų) | 94.75 | 81.35 | 94.75 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Rotatable Bonds | 3 | 3 | 3 |
Expert Interpretation:
All three compounds exhibit molecular weights well within the desirable range for small molecule drugs (typically <500 g/mol ), as stipulated by Lipinski's Rule of Five.[1][2] The consensus LogP values indicate that all three molecules are moderately lipophilic. Methyl 4-methoxy-3-nitrobenzoate is the most lipophilic of the three, which may influence its membrane permeability and potential for off-target binding. The presence of the pyridine nitrogen in this compound and its isomer results in a higher topological polar surface area (TPSA) and an additional hydrogen bond acceptor compared to the benzoate analog.[3] A higher TPSA is often associated with lower membrane permeability but can be beneficial for target engagement.
Water Solubility and Bioavailability
Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability and erratic absorption profiles. In silico models provide valuable estimations of a compound's solubility characteristics.
| Solubility Parameter | This compound | Methyl 4-methoxy-3-nitrobenzoate | Methyl 2-methoxy-5-nitronicotinate |
| ESOL LogS | -1.85 | -2.13 | -1.79 |
| ESOL Solubility (mg/ml) | 2.99 | 1.57 | 3.43 |
| ESOL Solubility Class | Soluble | Moderately Soluble | Soluble |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
Expert Interpretation:
Based on the ESOL (Estimated SOLubility) model, both pyridine-containing compounds are predicted to be more water-soluble than their benzene counterpart. This is consistent with the higher polarity imparted by the pyridine ring. All three compounds are predicted to have a bioavailability score of 0.55, suggesting a reasonable probability of being orally bioavailable.
Pharmacokinetic Predictions
The following table summarizes key predicted pharmacokinetic properties, including gastrointestinal (GI) absorption and potential for blood-brain barrier (BBB) penetration. These parameters are crucial for understanding how a compound is likely to be processed by the body.
| Pharmacokinetic Parameter | This compound | Methyl 4-methoxy-3-nitrobenzoate | Methyl 2-methoxy-5-nitronicotinate |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
| P-gp Substrate | No | No | No |
| CYP1A2 Inhibitor | No | No | Yes |
| CYP2C19 Inhibitor | No | No | No |
| CYP2C9 Inhibitor | Yes | No | Yes |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
Expert Interpretation:
All three compounds are predicted to have high gastrointestinal absorption, which is a favorable characteristic for orally administered drugs. They are also all predicted to be capable of crossing the blood-brain barrier, a critical consideration for drugs targeting the central nervous system, but a potential liability for peripherally acting drugs due to the risk of CNS side effects.
A significant point of differentiation lies in their predicted interactions with cytochrome P450 (CYP) enzymes. This compound and its isomer, Methyl 2-methoxy-5-nitronicotinate, are predicted to be inhibitors of CYP2C9, with the latter also predicted to inhibit CYP1A2. Inhibition of CYP enzymes is a major cause of drug-drug interactions.[4] In contrast, Methyl 4-methoxy-3-nitrobenzoate is not predicted to inhibit any of the major CYP isoforms tested, suggesting a potentially lower risk of metabolic drug-drug interactions. None of the compounds are predicted to be substrates of P-glycoprotein (P-gp), an efflux pump that can limit drug absorption and distribution.
Drug-Likeness and Medicinal Chemistry Friendliness
"Drug-likeness" is a qualitative concept that assesses a compound's similarity to known drugs based on its structural and physicochemical properties.[5] These predictive models help to flag potential liabilities early in the discovery process.
| Drug-Likeness Filter | This compound | Methyl 4-methoxy-3-nitrobenzoate | Methyl 2-methoxy-5-nitronicotinate |
| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Veber Filter | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Egan Filter | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Muegge Filter | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| PAINS Alert | 0 | 0 | 0 |
| Brenk Alert | 1 (nitro group) | 1 (nitro group) | 1 (nitro group) |
| Lead-likeness | Yes (2 violations) | Yes (2 violations) | Yes (2 violations) |
| Synthetic Accessibility | 2.53 | 2.29 | 2.53 |
Expert Interpretation:
All three compounds pass the major drug-likeness filters (Lipinski, Ghose, Veber, Egan, and Muegge) without any violations, indicating that their fundamental physicochemical properties are within the range typically observed for orally bioavailable drugs.[1][2] None of the compounds trigger any Pan Assay Interference Compounds (PAINS) alerts, which flag structures known to interfere with assay readouts.
However, all three compounds generate a "Brenk alert" due to the presence of the nitroaromatic group. Nitroaromatic moieties can be associated with toxicity and metabolic liabilities, and their inclusion in drug candidates often requires careful consideration and further experimental evaluation.[4]
The synthetic accessibility scores for all three compounds are low, suggesting they should be relatively straightforward to synthesize.
Experimental Protocols: In Silico ADMET Prediction
Objective
To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the target and alternative compounds using the SwissADME and admetSAR web servers.
Materials
-
Computer with internet access
-
Web browser (e.g., Chrome, Firefox)
-
SMILES (Simplified Molecular Input Line Entry System) strings for the compounds of interest:
-
This compound: COC1=NC=C(C(=O)OC)C=C1[O-]
-
Methyl 4-methoxy-3-nitrobenzoate: COC1=C(C=C(C=C1)C(=O)OC)[O-]
-
Methyl 2-methoxy-5-nitronicotinate: COC1=NC=C(C=C1[O-])C(=O)OC
-
Procedure: SwissADME
-
Navigate to the SwissADME web server ([Link]]
-
In the "Enter a list of SMILES" input box, paste the SMILES strings of the three compounds, each on a new line.
-
Click the "Run" button to initiate the calculations.
-
The results will be displayed in a new window. The data for each compound is presented in a separate row.
-
Record the predicted values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry.
Procedure: admetSAR
-
Navigate to the admetSAR web server ([Link]]
-
Click on the "ADMET Predict" tab.
-
In the input box, paste the SMILES string for a single compound.
-
Click the "Predict" button.
-
The server will return a comprehensive list of predicted ADMET properties.
-
Record the relevant predictions, particularly those related to metabolism (CYP inhibition) and toxicity.
-
Repeat steps 3-6 for the other two compounds.
Conclusion and Future Directions
This in silico comparative analysis reveals that this compound and its selected analogs possess generally favorable drug-like properties, including appropriate molecular size, moderate lipophilicity, and predicted high gastrointestinal absorption. The pyridine-containing scaffolds exhibit enhanced aqueous solubility compared to the benzoate analog.
A key differentiating factor identified is the potential for cytochrome P450 inhibition. Both pyridine-based compounds, this compound and Methyl 2-methoxy-5-nitronicotinate, are flagged as potential inhibitors of CYP2C9, a clinically significant metabolic enzyme. Methyl 4-methoxy-3-nitrobenzoate, in contrast, appears to have a cleaner predicted CYP inhibition profile.
The presence of a nitroaromatic group in all three compounds warrants a note of caution, as this moiety can be associated with toxicological risks. While these in silico predictions provide a valuable early assessment, experimental validation is essential. Future studies should focus on in vitro metabolic stability assays using liver microsomes to confirm the predicted CYP inhibition profiles and cellular assays to assess any potential cytotoxicity associated with the nitro group.
Ultimately, the choice between these scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. For projects where a clean drug-drug interaction profile is critical, the benzoate scaffold may be preferred. However, if the enhanced solubility and specific electronic properties of the picolinate or nicotinate rings are advantageous for target binding, the potential for CYP inhibition will need to be carefully managed through further medicinal chemistry optimization.
References
-
Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. (2022). Oxford Academic. Retrieved from [Link]
-
Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. (2022). Oxford Academic. Retrieved from [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]
-
SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 17). YouTube. Retrieved from [Link]
-
Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]
-
Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104. (n.d.). PubChem. Retrieved from [Link]
-
admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Introduction of models | admetSAR. (n.d.). Retrieved from [Link]
-
Help - SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]
-
About | admetSAR. (n.d.). Retrieved from [Link]
-
Drug-Likeness and molecular property prediction. (n.d.). Molsoft L.L.C. Retrieved from [Link]
-
Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8. (n.d.). Chemsrc. Retrieved from [Link]
-
Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved from [Link]
-
ADMETboost: A Web Server for Accurate ADMET Prediction. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Druglikeness. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Druglikeness - Wikipedia [en.wikipedia.org]
"Methyl 6-methoxy-3-nitropicolinate" cost-benefit analysis vs alternatives
This guide provides an in-depth technical analysis of Methyl 6-methoxy-3-nitropicolinate , a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR) and P2X3 antagonists.[1][2] It is designed to assist medicinal and process chemists in navigating the "Make vs. Buy" decision through cost-benefit analysis, synthetic protocols, and alternative scaffold evaluation.[1]
Executive Summary & Technical Profile[1][2][3]
This compound (CAS: 1427195-24-1 ) is a highly functionalized pyridine scaffold.[1][2] Its 3-nitro group serves as a masked amine for downstream heterocycle formation (e.g., imidazopyridines, pyrido[2,3-d]pyrimidines), while the 6-methoxy group modulates lipophilicity and metabolic stability.[1][2]
Physicochemical Profile
| Property | Specification |
| CAS Number | 1427195-24-1 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |
| Key Reactivity | Nucleophilic aromatic substitution (at C6), Nitro reduction (at C3), Ester hydrolysis (at C2) |
Cost-Benefit Analysis: Make vs. Buy
The decision to synthesize or purchase this intermediate depends heavily on the scale of the project and the available internal chemistry resources.[1]
Comparative Data Table
| Metric | Option A: Direct Purchase | Option B: In-House Synthesis | Option C: Alternative Scaffold |
| Primary Source | CROs / Catalog Suppliers | Precursor: Methyl 6-chloro-3-nitropicolinate | Ethyl 6-methoxy-3-nitropicolinate |
| Cost (Est.) | $180 - $280 / g (High Variance) | $40 - $60 / g (Materials + Labor) | $120 - $150 / g |
| Lead Time | 2-3 Weeks (Stock dependent) | 3-5 Days (2-step protocol) | Variable |
| Purity Risk | Low (>95% guaranteed) | Moderate (Regioselectivity issues) | Low |
| Scalability | Poor (Price scales linearly) | Excellent (Reagents are cheap) | Moderate |
Decision Logic (DOT Visualization)[1][2]
Figure 1: Strategic decision tree for sourcing this compound.[1][2]
Synthetic Protocol (The "Make" Option)
If the "Make" route is chosen, the most robust pathway utilizes Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) as the starting material.[1] Direct nitration of 6-methoxypicolinate is not recommended due to poor regioselectivity (often yielding the 5-nitro isomer).[1][2]
Pathway Visualization[1][2]
Figure 2: Validated synthetic route from the chloro-precursor.[1][2]
Detailed Methodology: Methoxylation of 6-Chloro-3-nitropicolinate[1][2]
Expert Insight: The electron-withdrawing nitro group at position 3 activates the chlorine at position 6 for nucleophilic aromatic substitution (
Protocol:
-
Preparation: Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Addition: Cool the solution to 0°C. Add Sodium Methoxide (NaOMe, 1.1 eq, 25% wt solution in MeOH) dropwise over 15 minutes. Note: Exothermic reaction.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Self-Validating Checkpoint (TLC):
-
Workup: Quench with saturated
solution. Remove MeOH under reduced pressure.[1][2] Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Usually sufficiently pure (>95%) upon concentration.[1][2] Recrystallize from cold MeOH/Hexane if necessary.
Causality: The use of 1.1 eq of NaOMe is critical. Excess base can lead to hydrolysis of the methyl ester to the carboxylic acid (saponification), reducing yield.
Alternative Scaffolds & Downstream Utility
Comparison with Alternatives
-
Ethyl Ester Analog: Often exhibits better solubility in lipophilic solvents during workup but is slightly more resistant to hydrolysis in vivo (metabolic stability).[1] If the methyl ester is too labile in your bioassay, switch to the ethyl ester.
-
Free Acid (6-methoxy-3-nitropicolinic acid): Cheaper starting material but requires an additional esterification step (SOCl2/MeOH) which is harsh and can degrade the methoxy group.[1][2]
Value-Add: Reduction to the Amine
The primary utility of this compound is as a precursor to Methyl 3-amino-6-methoxypicolinate (CAS: 1427195-25-2).[1][2]
-
Protocol: Hydrogenation (H2, 1 atm) with 10% Pd/C in MeOH is the standard.
-
Warning: Monitor closely. Over-reduction can dechlorinate (if starting from chloro) or reduce the pyridine ring if high pressure is used.
References
-
Compound Identification: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 71306146, 6-Methoxy-3-nitro-pyridine-2-carboxylic acid (Acid form of target).[1][2] [Link][1][2]
-
Downstream Application (Patent): WO2023238065A1. Composés de 2,3-dihydroquinazolinone condensés contenant de l'azote utilisés en tant qu'inhibiteurs de nav1.8.[1][2] (Describes the reduction of this compound to the amine). [1][2]
-
Commercial Pricing: Coolpharm. Catalog Entry for this compound (CAS 1427195-24-1).[1][2][] [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Methyl 6-methoxy-3-nitropicolinate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 6-methoxy-3-nitropicolinate, a substituted nitropyridine derivative. As a Senior Application Scientist, my aim is to equip you not just with instructions, but with the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an analysis of its structural components—a nitrated aromatic ring, a pyridine core, and a methyl ester—and authoritative sources on the disposal of analogous chemical classes.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by the principle of minimizing risk to personnel and the environment. For this compound, our primary concerns are its potential toxicity, reactivity, and environmental impact. The Occupational Safety and Health Administration (OSHA) mandates that all hazardous chemicals in the laboratory be managed according to a written Chemical Hygiene Plan.[1][2][3][4] This plan should include specific procedures for waste disposal.
Part 1: Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.
Personal Protective Equipment (PPE)
Given the presence of a nitroaromatic group, skin and eye contact should be strictly avoided. The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves | Provides resistance to aromatic and nitrated compounds. Always inspect gloves before use. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and accidental contact. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
Engineering Controls
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation.
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant"). While specific data is unavailable, it is prudent to assume these hazards based on similar structures.
-
The date the first waste was added.
-
Step 3: Collect the Waste
-
Carefully transfer any residual this compound, contaminated materials (e.g., weighing boats, filter paper), and rinsed glassware into the designated waste container.
-
Do not mix with other waste streams , especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions. Pyridine derivatives, for instance, should be kept separate from strong oxidizers and acids like nitric acid.[5]
Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from direct sunlight, heat sources, and incompatible chemicals.
Disposal Request and Removal
-
Once the waste container is full or is no longer being used, complete a chemical waste pickup request form as per your institution's environmental health and safety (EHS) procedures.
-
Your EHS department will then arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility.
Causality Behind the Protocol: The segregation and labeling of chemical waste are mandated by regulatory bodies like the EPA and are crucial for preventing dangerous reactions and ensuring that the waste is handled appropriately by disposal professionals. The use of a licensed disposal facility ensures that the chemical is treated and disposed of in an environmentally sound manner, often through high-temperature incineration.[6][7][8]
Part 3: Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential.
Spill Management
Step 1: Evacuate and Alert
-
If a significant spill occurs, evacuate the immediate area and alert your colleagues and laboratory supervisor.
Step 2: Control the Spill
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
Step 3: Clean the Spill
-
Carefully sweep up the solid material or absorb the liquid.
-
Place all contaminated materials into a designated hazardous waste container, labeled as described in Part 2.
Step 4: Decontaminate the Area
-
Wipe the spill area with a suitable solvent (e.g., isopropanol) to remove any remaining residue.
-
Follow this with a wash using soap and water. All cleaning materials must also be disposed of as hazardous waste.
Decontamination of Glassware
-
Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical.
-
Collect this solvent rinse in your designated hazardous waste container.
-
Then, wash the glassware with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of scientific integrity and a cornerstone of a safe laboratory environment. By understanding the "why" behind each step in this guide for this compound, you are empowered to make informed decisions that protect yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance with local and national regulations.
References
- Pyridine Waste Management. (n.d.). Retrieved from Washington State University, Environmental Health and Safety.
- Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450.
- Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.
-
National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- Echemi. (n.d.). Chromium(III) picolinate SDS, 14639-25-9 Safety Data Sheets.
- ATSDR. (n.d.). Toxicological Profile for Pyridine.
- ChemicalBook. (2023, December 9). Chromium picolinate - Safety Data Sheet.
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 6-methoxy-3-nitropicolinate
Executive Summary: The "Precautionary Principle"
Methyl 6-methoxy-3-nitropicolinate is a functionalized pyridine derivative commonly used as an intermediate in pharmaceutical synthesis.[1][2] While specific toxicological data for this exact isomer may be limited in public databases, its structural components—a nitro group attached to a pyridine ring —dictate a strict safety protocol.
Core Safety Directive: Treat this compound as a Severe Irritant (Skin/Eye/Respiratory) and a Potential Sensitizer . Due to the nitro moiety, it possesses latent energetic properties; avoid friction, shock, or heating in a closed system without venting.
Immediate Action Required:
-
Minimum PPE: Double Nitrile Gloves, Chemical Goggles (not safety glasses), Lab Coat, and N95/P100 Respiratory protection if handling powder outside a hood.
-
Engineering Control: All solid handling must occur inside a certified Chemical Fume Hood.
Hazard Identification & Risk Assessment
Based on GHS Classification standards for structural analogs (e.g., Nitropyridines, Methyl nitrobenzoates) [1, 2].
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact may cause dermatitis or chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Fine dust can cause corneal damage; high risk during weighing. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][5] | Inhalation of dust triggers mucosal inflammation. |
| Reactivity | N/A | Nitro-compound stability.[6] | Thermal Hazard: Nitro groups can decompose exothermically. Do not distill to dryness. |
Strategic PPE Selection
Rationale: Selection is based on permeation resistance to nitro-aromatics and particulate exclusion.
A. Hand Protection: The "Double-Glove" Protocol
Nitro-substituted pyridines can permeate standard latex rapidly.
-
Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Acts as a second skin.
-
Secondary Layer (Outer): Nitrile (0.11 mm / 4 mil) or Neoprene.
-
Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 2 hours during continuous handling.
-
Why? Double gloving creates a "breakthrough buffer," allowing safe removal of the outer glove without exposing skin [3].
B. Respiratory Protection[1][3][6][7][8]
-
Primary Control: Handling in a Fume Hood (Face velocity: 80–100 fpm) negates the need for a respirator in most small-scale (<5g) operations.
-
Secondary Control (Spill/Outside Hood):
-
Particulate: N95 or P100 disposable respirator.
-
Vapor (if in solution): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
C. Eye & Face Protection[1][2][3][4][5][6][8][9][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Critical Note: Standard safety glasses with side shields are insufficient for fine powders like this compound, which can drift around lenses.
-
D. Body Protection[1][5][7][8]
-
Standard: Cotton/Polyester Lab Coat (buttoned to neck).
-
High Quantity (>10g): Disposable Tyvek® sleeves or apron to prevent dust settling on personal clothing.
Operational Protocol: Step-by-Step
This workflow minimizes static generation and aerosolization.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or bar on the balance draft shield. Nitro-aromatic powders are often static-prone, leading to "jumping" powder.
-
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Tools: Use disposable anti-static weighing boats. Do not use metal spatulas if the compound appears dry/crystalline (spark risk); use PTFE-coated spatulas.
Phase 2: Solubilization & Transfer
-
Solvent Choice: Dissolve the solid immediately after weighing to reduce dust hazard. Common solvents: DCM, Ethyl Acetate, DMSO.
-
Transfer: Wash the weighing boat with solvent directly into the reaction vessel.
-
Waste: Immediately place the contaminated weighing boat into a solid waste bag inside the hood.
Phase 3: Reaction & Cleanup[5][9]
-
Temperature: If heating, ensure a reflux condenser is active before applying heat.
-
Decontamination: Wipe all surfaces (balance, bench) with a surfactant (soap/water) followed by an alcohol wipe. Do not use acetone initially, as it may increase skin permeation if residue remains.
Workflow Visualization
The following diagram illustrates the "Safe Path" for handling this material.
Figure 1: Operational logic flow for handling this compound, emphasizing immediate solubilization to mitigate dust hazards.
Emergency Response & Disposal
Accidental Release (Spill)[7]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Wear P100 respirator and double gloves.
-
Containment:
-
Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (water or mineral oil) to suppress dust, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Cleaning: Wash area with 5% sodium carbonate solution (to help hydrolyze/clean) followed by water.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][7] Lift eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[1][3][5][7] Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin.
Waste Disposal[3]
-
Classification: Hazardous Organic Waste (High BTU).
-
Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.
-
Labeling: Clearly tag as "Contains Nitropyridine Derivative - Toxic/Irritant."
References
-
Sigma-Aldrich. Safety Data Sheet: Methyl 3-methoxy-2-nitrobenzoate (Structural Analog). Retrieved January 29, 2026. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Nitropyridine (Functional Group Analog). Retrieved January 29, 2026. Link
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.Link
-
PubChem. Compound Summary: Methyl 3-nitrobenzoate (Analogous Hazards).Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
